Isohomovanillic acid
Description
structure
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(3-hydroxy-4-methoxyphenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O4/c1-13-8-3-2-6(4-7(8)10)5-9(11)12/h2-4,10H,5H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWXLCOBSWMQCGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10150287 | |
| Record name | Isohomovanillic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10150287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Isohomovanillic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000333 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
1131-94-8 | |
| Record name | 3-Hydroxy-4-methoxybenzeneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1131-94-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isohomovanillic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001131948 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isohomovanillic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10150287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(3-hydroxy-4-methoxyphenyl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Isohomovanillic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000333 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Homovanillic Acid (HVA): A Key Indicator of Dopamine Metabolism
An in-depth analysis of the current scientific literature reveals a significant lack of information regarding a direct endogenous function of isohomovanillic acid (isoHVA) within the brain. It is likely a minor and less-studied metabolite. The vast body of research in this area focuses on its isomer, homovanillic acid (HVA) , which is a primary and extensively studied terminal metabolite of the neurotransmitter dopamine (B1211576).[1][2][3] Therefore, this technical guide will focus on the established role and significance of HVA in the brain as a key biomarker for dopamine turnover and neuronal activity.
Homovanillic acid is the main catabolite of dopamine, produced through the sequential action of the enzymes monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT).[2] Its concentration in the brain, cerebrospinal fluid (CSF), and plasma is widely used as a reliable index of dopamine metabolism and the functional status of dopaminergic systems.[4] Monitoring HVA levels is crucial in both preclinical and clinical research, particularly in the context of neurological and psychiatric disorders such as Parkinson's disease and schizophrenia.
Dopamine Metabolism and HVA Formation
The metabolic pathway leading to the formation of HVA is a critical aspect of dopaminergic neurotransmission. Dopamine that is not packaged into synaptic vesicles is metabolized within the presynaptic neuron or in the synaptic cleft.
Quantitative Data on HVA in the Brain
The concentration of HVA varies across different brain regions and biological fluids. These levels can be influenced by factors such as age and the presence of neurological conditions.
HVA Concentrations in Human Brain Regions
| Brain Region | HVA Concentration (ng/mg protein) | Dopamine Concentration (ng/mg protein) | HVA/Dopamine Ratio |
| Nucleus Accumbens | 7.44 | 2.49 | 3.64 |
| Caudate Nucleus | 3.61 | 2.39 | 1.80 |
| Putamen | 6.54 | 3.00 | 2.53 |
| Data sourced from a study on human brain tissue, highlighting the differences in dopamine turnover across striatal and limbic regions. |
HVA Concentrations in Rat Brain Regions
| Brain Region | HVA Concentration (ng/mg protein) |
| Prefrontal Cortex (Polar) | 0.417 ± 0.018 |
| Prefrontal Cortex (Medial) | 0.689 ± 0.004 |
| Prefrontal Cortex (Lateral) | 0.753 ± 0.024 |
| Anterior Cingulate Cortex | 0.496 ± 0.029 |
| Septum | 1.311 ± 0.046 |
| Amygdala | 0.555 ± 0.008 |
| A12 Dopaminergic Neurons | 1.949 ± 0.077 |
| A13 Dopaminergic Neurons | 1.109 ± 0.112 |
| A14 Dopaminergic Neurons | 0.489 ± 0.019 |
| Data from a mass fragmentographic determination in discrete rat brain areas. |
HVA Concentrations in Human Cerebrospinal Fluid (CSF)
| Subject Group | Mean Lumbar CSF HVA (pmol/mL) | Estimated Cisternal HVA (pmol/mL) | Estimated Brain HVA Delivery to CSF (nmol/d) |
| Young (28.7 ± 4.6 years) | 116 ± 66 | 704 | 416 |
| Elderly (77.1 ± 6.3 years) | 140 ± 86 | 640 | 175 |
| This study indicates a significant decline in the rate of HVA delivery from the brain to the CSF with age, suggesting reduced brain dopaminergic neurotransmission. |
Experimental Protocols
The quantification of HVA and the assessment of dopamine metabolism rely on precise and sensitive analytical techniques.
Measurement of HVA in Brain Tissue and CSF
A common and robust method for the determination of HVA and other dopamine metabolites is High-Performance Liquid Chromatography (HPLC) with electrochemical detection .
Protocol Outline:
-
Sample Collection: Brain tissue is rapidly dissected, weighed, and homogenized in a suitable buffer (e.g., perchloric acid) to precipitate proteins and stabilize the analytes. CSF is collected via lumbar puncture.
-
Extraction: For brain homogenates, samples are centrifuged, and the supernatant is collected. For CSF, direct injection may be possible, or a concentration/extraction step may be employed. A solvent and ion-pair extraction can be used for enhanced specificity.
-
Chromatographic Separation: The extract is injected into an HPLC system equipped with a reverse-phase C18 column. A mobile phase, typically an aqueous buffer with an organic modifier (e.g., methanol (B129727) or acetonitrile) and an ion-pairing agent, is used to separate HVA from other neurochemicals.
-
Electrochemical Detection: An electrochemical detector is used for sensitive and selective quantification of HVA. The detector is set at an optimal oxidation potential for HVA, which generates an electrical signal proportional to its concentration.
-
Quantification: The concentration of HVA in the sample is determined by comparing the peak area from the sample chromatogram to a standard curve generated with known concentrations of HVA.
Assessment of Brain Dopamine Metabolism from Plasma HVA
Measuring HVA in plasma to assess central dopamine metabolism is complicated by peripheral sources of HVA. A method to improve the accuracy of this assessment involves the use of debrisoquin and the simultaneous measurement of a norepinephrine (B1679862) metabolite.
Protocol Outline:
-
Debrisoquin Administration: Debrisoquin is administered to inhibit peripheral monoamine oxidase, thus reducing the contribution of peripheral dopamine metabolism to plasma HVA levels.
-
Plasma Sampling: Blood samples are collected at baseline and after debrisoquin administration.
-
Metabolite Measurement: Plasma levels of HVA and 3-methoxy-4-hydroxyphenylglycol (MHPG), a major metabolite of norepinephrine, are measured using a sensitive analytical method like HPLC with electrochemical detection or mass spectrometry.
-
Data Analysis: The relationship between plasma HVA and MHPG is analyzed. By extrapolating the linear relationship of plasma HVA to MHPG to a zero MHPG level, an estimate of HVA derived solely from brain dopaminergic neurons can be obtained. This method has been validated in non-human primate models.
Conclusion
While the endogenous function of this compound in the brain remains largely uncharacterized, its isomer, homovanillic acid, serves as an indispensable tool in neuroscience research. As the major metabolite of dopamine, HVA levels provide a critical window into the activity of dopaminergic pathways. The accurate quantification of HVA in various biological matrices, guided by robust experimental protocols, is fundamental to advancing our understanding of dopamine's role in health and in the pathophysiology of numerous neurological and psychiatric disorders. Future research may yet uncover a specific role for isoHVA, but for now, HVA remains the central focus for assessing central dopamine metabolism.
References
- 1. Dopamine metabolites in human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Homovanillic acid - Wikipedia [en.wikipedia.org]
- 3. A new approach to biochemical evaluation of brain dopamine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Assessment of brain dopamine metabolism from plasma HVA and MHPG during debrisoquin treatment: validation in monkeys treated with MPTP - PubMed [pubmed.ncbi.nlm.nih.gov]
Isohomovanillic Acid: A Minor Dopamine Metabolite of Growing Interest
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Dopamine (B1211576), a critical catecholamine neurotransmitter, plays a pivotal role in numerous physiological processes within the central nervous system, including motor control, motivation, reward, and cognitive function. The catabolism of dopamine is a complex process involving several enzymatic pathways, leading to the formation of various metabolites. While homovanillic acid (HVA) is widely recognized as the major terminal metabolite of dopamine, its isomer, isohomovanillic acid (isoHVA), has emerged as a minor but potentially significant metabolite. This technical guide provides an in-depth exploration of this compound, detailing its biochemical formation, analytical quantification, and physiological relevance, with a particular focus on its implications in clinical research and drug development.
Biochemical Pathway of this compound Formation
The metabolic fate of dopamine is primarily dictated by the sequential or alternative actions of two key enzymes: monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT). The formation of HVA and isoHVA from dopamine proceeds through the intermediate metabolite 3,4-dihydroxyphenylacetic acid (DOPAC).
The regioselectivity of COMT is the critical determinant in the formation of HVA versus isoHVA. COMT catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to one of the hydroxyl groups of the catechol structure of DOPAC.
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Formation of Homovanillic Acid (HVA): Meta-methylation of DOPAC at the 3-hydroxyl group by COMT yields homovanillic acid (3-methoxy-4-hydroxyphenylacetic acid). This is the predominant pathway.
-
Formation of this compound (isoHVA): Para-methylation of DOPAC at the 4-hydroxyl group by COMT results in the formation of this compound (4-methoxy-3-hydroxyphenylacetic acid). This is considered a minor pathway.
The following diagram illustrates the enzymatic conversion of dopamine to HVA and isoHVA.
Isohomovanillic Acid: A Technical Guide to its Core Properties and Metabolic Significance
For Researchers, Scientists, and Drug Development Professionals
Introduction
Physico-Chemical Properties
The fundamental physical and chemical properties of isohomovanillic acid are summarized in the tables below, providing a ready reference for experimental design and analysis.
Table 1: General and Physical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₀O₄ | [1][2] |
| Molar Mass | 182.17 g/mol | [1][2] |
| Appearance | Powder or solid, Pale Beige | [1] |
| Melting Point | 127-132 °C | |
| Boiling Point (Predicted) | 371.3 ± 27.0 °C | |
| Flash Point | 153.1 °C | |
| Density (Predicted) | 1.307 ± 0.06 g/cm³ | |
| pKa (Predicted) | 4.36 ± 0.10 | |
| Vapor Pressure | 3.59E-06 mmHg at 25°C | |
| Refractive Index | 1.573 |
Table 2: Solubility and Chromatographic Properties of this compound
| Property | Value | Source(s) |
| Solubility | DMSO (Slightly), Methanol (Slightly) | |
| LogP (Predicted) | Not Available | |
| Storage Condition | Inert atmosphere, Room Temperature |
Experimental Protocols
While the original isolation protocol for this compound could not be definitively identified, a representative modern synthetic protocol is detailed below. This method is adapted from procedures for similar substituted phenylacetic acids and provides a viable route to obtaining the compound for research purposes.
Representative Synthesis of 3-Hydroxy-4-methoxyphenylacetic Acid
A common synthetic route to obtain 3-hydroxy-4-methoxyphenylacetic acid involves the multi-step chemical modification of a commercially available starting material such as vanillin (B372448) or a related substituted phenol. A generalized workflow is as follows:
-
Protection of the Phenolic Hydroxyl Group: The hydroxyl group of the starting material (e.g., vanillin) is often protected to prevent unwanted side reactions in subsequent steps. This can be achieved by reacting it with a suitable protecting group, such as a benzyl (B1604629) ether.
-
Chain Elongation: The aldehyde functional group is then converted to a phenylacetic acid moiety. This can be accomplished through various methods, such as the Perkin condensation followed by reduction and hydrolysis, or through the formation of a cyanohydrin followed by hydrolysis of the nitrile group to a carboxylic acid.
-
Deprotection: The final step involves the removal of the protecting group from the phenolic hydroxyl group to yield the desired 3-hydroxy-4-methoxyphenylacetic acid. This is typically achieved through catalytic hydrogenation or other deprotection methods specific to the protecting group used.
Purification: The final product is typically purified by recrystallization from a suitable solvent system or by column chromatography to achieve high purity.
Metabolic Pathway of Catecholamines
This compound is a deamination metabolite of catecholamines. Its formation is a result of the enzymatic degradation of dopamine (B1211576), norepinephrine, and epinephrine. The metabolic pathway involves two key enzymes: catechol-O-methyltransferase (COMT) and monoamine oxidase (MAO).
The following diagram illustrates the metabolic breakdown of dopamine, leading to the formation of both homovanillic acid (HVA) and this compound (IHVA). The specific methylation pattern by COMT determines which isomer is produced.
Biological Significance and Research Applications
This compound's primary biological significance lies in its role as a metabolite of catecholamines. The levels of IHVA and its isomer HVA in biological fluids such as urine and cerebrospinal fluid can serve as biomarkers for the activity of the dopaminergic system and the metabolism of catecholamines.
Recent studies have also begun to explore the potential biological activities of this compound and its derivatives. Research has indicated that some phenolic acids, including isomers of IHVA, may possess antimicrobial and antioxidant properties. However, further investigation is required to fully elucidate the specific biological effects and potential therapeutic applications of this compound.
Conclusion
This compound is a key metabolite in the catecholamine degradation pathway. While its direct biological activities are still under investigation, its presence and concentration in biological samples provide valuable information for researchers studying neurotransmitter metabolism and related neurological and psychiatric conditions. The data and protocols presented in this guide offer a foundational resource for scientists and drug development professionals working with this and related compounds. Future research into the specific signaling pathways and pharmacological effects of this compound may reveal novel therapeutic opportunities.
References
Isohomovanillic Acid and Homovanillic Acid in Dopamine Turnover: A Technical Guide for Researchers
An In-depth Technical Guide on the Role of Isohomovanillic Acid and its Isomer, Homovanillic Acid, in Peripheral versus Central Dopamine (B1211576) Turnover.
Audience: Researchers, scientists, and drug development professionals.
Introduction
The assessment of central dopamine (DA) turnover is crucial for understanding the pathophysiology of numerous neurological and psychiatric disorders and for the development of novel therapeutics. Homovanillic acid (HVA), the primary metabolite of dopamine, has long been the focus of research as a biomarker for central DA activity. Its isomer, this compound (isoHVA), is also a product of dopamine metabolism, yet its role and utility as a biomarker are significantly less understood, with a notable scarcity of recent research.
This technical guide provides a comprehensive overview of the current understanding of both HVA and isoHVA as markers of peripheral and central dopamine turnover. Due to the extensive body of research on HVA, it will be the primary focus, with a dedicated section summarizing the limited knowledge on isoHVA and highlighting the existing research gap. This guide is intended to provide researchers and drug development professionals with a detailed understanding of the biochemical pathways, analytical methodologies, and the challenges and opportunities in utilizing these metabolites to probe central dopaminergic function.
Dopamine Metabolism: The Formation of HVA and isoHVA
Dopamine is metabolized to its final acidic products through the concerted action of two key enzymes: monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT).[1][2] The metabolic cascade can proceed through two alternative initial steps, both of which ultimately lead to the formation of HVA.
-
MAO-initiated Pathway: Dopamine is first deaminated by MAO to form 3,4-dihydroxyphenylacetic acid (DOPAC). DOPAC is then O-methylated by COMT to produce HVA (4-hydroxy-3-methoxyphenylacetic acid).
-
COMT-initiated Pathway: Alternatively, dopamine can be O-methylated by COMT to form 3-methoxytyramine (3-MT). Subsequently, 3-MT is deaminated by MAO to yield HVA.
This compound (3-hydroxy-4-methoxyphenylacetic acid) is an isomer of HVA. Its formation pathway is less definitively established in the mainstream literature but is presumed to arise from the O-methylation of dopamine at the 4-position of the catechol ring by COMT, followed by deamination by MAO. The preferential O-methylation of dopamine at the 3-position leads to HVA being the major metabolite.
Figure 1: Simplified metabolic pathway of dopamine to HVA and the putative pathway to isoHVA.
Homovanillic Acid (HVA) as a Biomarker of Dopamine Turnover
HVA in cerebrospinal fluid (CSF) is considered a reliable indicator of central dopamine metabolism. However, the use of peripheral HVA, measured in plasma or urine, as a surrogate for central turnover is complicated by the significant contribution of peripheral dopamine metabolism.
Peripheral vs. Central Contributions to Plasma HVA
A substantial portion of plasma HVA originates from the metabolism of dopamine in the peripheral nervous system and other organs. This peripheral contribution can mask the changes in central dopamine turnover that are relevant to CNS disorders. Research has shown that plasma HVA levels are influenced by various factors, including diet and sympathetic nervous system activity.
To address this challenge, pharmacological tools have been employed to distinguish between central and peripheral HVA pools. Debrisoquin, a peripheral monoamine oxidase inhibitor that does not cross the blood-brain barrier, has been used to reduce the peripheral production of HVA.[3] Studies using debrisoquin have demonstrated an enhanced correlation between plasma and CSF HVA levels, suggesting that this approach can improve the utility of plasma HVA as a marker of central dopamine activity.
Quantitative Data on HVA Concentrations
The following table summarizes representative HVA concentrations in human plasma and CSF from various studies. It is important to note that these values can vary significantly based on the analytical method used, patient population, and sample collection protocols.
| Biological Matrix | Analyte | Concentration Range | Subject Population | Reference |
| Plasma | HVA | 5 - 15 ng/mL | Healthy Adults | General Literature |
| CSF | HVA | 20 - 60 ng/mL | Healthy Adults | General Literature |
This compound (isoHVA): The Understudied Isomer
In stark contrast to the wealth of data on HVA, there is a profound lack of recent and in-depth research on this compound. An early study by Ebinger and Adriaenssens in 1973 investigated the determination of isoHVA in the CSF and urine of Parkinson's disease patients undergoing L-DOPA treatment. This suggests that isoHVA was considered a potentially relevant metabolite in the context of dopamine-related disorders.
However, a comprehensive search of the modern scientific literature reveals a significant gap in our understanding of isoHVA's specific role. Key unanswered questions include:
-
The precise enzymatic kinetics of its formation relative to HVA.
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The relative contributions of central versus peripheral tissues to its circulating levels.
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Whether the ratio of isoHVA to HVA could provide more specific information about regional dopamine metabolism or the activity of COMT variants.
The lack of commercially available standards and validated analytical methods for isoHVA has likely contributed to its underrepresentation in metabolic studies. Further research is warranted to explore the potential of isoHVA as a distinct biomarker of dopamine turnover.
Experimental Protocols for HVA and isoHVA Quantification
The accurate quantification of HVA and, theoretically, isoHVA in biological matrices requires sensitive and specific analytical methods. High-performance liquid chromatography (HPLC) with electrochemical detection (ECD) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most commonly employed techniques.
Sample Preparation
-
Collection: Plasma is collected in tubes containing EDTA and centrifuged to separate the plasma. CSF is typically collected via lumbar puncture. Urine samples are often collected over a 24-hour period.
-
Storage: Samples should be stored at -80°C to prevent degradation of the analytes.
-
Extraction: Solid-phase extraction (SPE) is a common method for cleaning up the sample and concentrating the analytes. Anion exchange cartridges are often used to retain the acidic metabolites like HVA.
HPLC with Electrochemical Detection (ECD)
-
Principle: This method separates compounds based on their physicochemical properties as they pass through a chromatography column. The detection is based on the electrochemical oxidation or reduction of the analyte at a specific voltage.
-
Mobile Phase: A typical mobile phase consists of a buffer (e.g., citrate-phosphate buffer) with an organic modifier (e.g., methanol (B129727) or acetonitrile) at a controlled pH.
-
Column: A reversed-phase C18 column is commonly used for the separation.
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Detection: An electrochemical detector is set at an optimal potential to maximize the signal for HVA while minimizing interference from other compounds.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Principle: LC-MS/MS offers higher specificity and sensitivity compared to HPLC-ECD. After chromatographic separation, the analytes are ionized (e.g., by electrospray ionization), and the mass spectrometer selects the precursor ion of the analyte, fragments it, and then detects a specific fragment ion.
-
Internal Standard: A stable isotope-labeled internal standard (e.g., HVA-d5) is typically added to the sample at the beginning of the preparation to correct for matrix effects and variations in extraction recovery and instrument response.
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Transitions: Specific precursor-to-product ion transitions are monitored for HVA and the internal standard to ensure highly selective quantification.
Figure 2: A typical experimental workflow for the quantification of HVA using LC-MS/MS.
Conclusion and Future Directions
Homovanillic acid remains a cornerstone in the biochemical assessment of central dopamine turnover. While the interpretation of peripheral HVA levels is complex, methodological advancements and pharmacological strategies have enhanced its utility as a potential biomarker. The development of highly sensitive and specific LC-MS/MS methods has further improved the accuracy of HVA quantification.
In contrast, this compound represents a significant knowledge gap in the field of dopamine metabolism. Its potential as a unique biomarker, either alone or in ratio with HVA, is largely unexplored. Future research should focus on elucidating the biochemical pathway of isoHVA formation, developing and validating robust analytical methods for its quantification, and investigating its physiological and pathological significance. Such studies could provide novel insights into dopamine dysregulation in neurological and psychiatric disorders and may uncover a new, more specific biomarker for central dopaminergic activity.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Chemical Properties and Stability of Isohomovanillic Acid
This technical guide provides a comprehensive overview of the chemical properties and stability of this compound. The information is intended to support research, development, and analytical activities involving this catecholamine metabolite.
Chemical Properties
This compound, also known as 3-hydroxy-4-methoxyphenylacetic acid, is a deaminated metabolite of catecholamines.[1][2] It is formed by the action of the enzyme catechol-O-methyltransferase (COMT), which methylates a hydroxyl group on the catecholamine precursor.[1][3] Its isomer, homovanillic acid (HVA), is a major metabolite of dopamine.[4]
The key chemical and physical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| IUPAC Name | (3-Hydroxy-4-methoxyphenyl)acetic acid | |
| Synonyms | This compound, iso-HVA, Homoisovanillic acid | |
| Chemical Formula | C₉H₁₀O₄ | |
| Molecular Weight | 182.17 g/mol | |
| Appearance | Pale beige powder or solid | |
| Melting Point | 127-132 °C | |
| Boiling Point | 371.3 ± 27.0 °C (Predicted) | |
| pKa (Strongest Acidic) | 3.74 | |
| Solubility | - Slightly soluble in DMSO and Methanol- Predicted Water Solubility: 2.64 g/L |
Stability and Storage
Proper handling and storage of this compound are crucial to maintain its integrity for analytical and experimental purposes.
Solid Form: For long-term storage, solid this compound should be kept at -20°C, protected from light and moisture.
Stock Solutions: The stability of this compound in solution is dependent on the solvent and storage temperature. The following storage conditions are recommended for stock solutions:
-
-80°C: Stable for up to 6 months.
-
-20°C: Stable for up to 1 month.
It is advisable to prepare aliquots of stock solutions to avoid repeated freeze-thaw cycles. Studies on the isomeric compound, homovanillic acid, have shown that storage at room temperature can lead to degradation. Additionally, homovanillic acid is known to be light-sensitive, suggesting that this compound should also be protected from light.
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
Preparation of a Standard Stock Solution
This protocol outlines the preparation of a 1 mg/mL stock solution of this compound in methanol (B129727), a common solvent for analytical standards.
Materials:
-
This compound (solid)
-
Methanol (LC-MS grade)
-
Analytical balance
-
Volumetric flask
-
Micropipettes
-
Vortex mixer
-
Sonicator (optional)
-
Amber glass vials for storage
Procedure:
-
Equilibration: Allow the vial of this compound to reach room temperature before opening to prevent moisture condensation.
-
Weighing: Accurately weigh 1 mg of this compound using an analytical balance.
-
Dissolution: Transfer the weighed solid into a 1 mL volumetric flask. Add approximately 0.5 mL of methanol to the flask.
-
Mixing: Gently swirl the flask or use a vortex mixer to dissolve the solid. If needed, sonicate the solution for a few minutes to ensure complete dissolution.
-
Volume Adjustment: Once the solid is fully dissolved, add methanol to the volumetric flask up to the 1 mL calibration mark.
-
Homogenization: Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Storage: Transfer the stock solution to an amber glass vial and store it at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).
Extraction of this compound from Urine
This protocol describes a liquid-liquid extraction method for isolating this compound from a urine sample.
Materials:
-
Urine sample
-
Hydrochloric acid (HCl)
-
Ethyl acetate (B1210297)
-
Centrifuge
-
pH meter or pH paper
-
Nitrogen evaporator
Procedure:
-
Sample Preparation: Collect a urine sample.
-
pH Adjustment: Acidify the urine sample to pH 2 using HCl.
-
Extraction: Add an equal volume of ethyl acetate to the acidified urine sample. Vortex the mixture vigorously for 2-3 minutes.
-
Phase Separation: Centrifuge the mixture to separate the organic and aqueous layers.
-
Collection of Organic Layer: Carefully collect the upper organic layer (ethyl acetate) containing the this compound.
-
Solvent Evaporation: Evaporate the ethyl acetate under a gentle stream of nitrogen until the sample is completely dry.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent (e.g., methanol or mobile phase) for subsequent analysis, such as by LC-MS.
Metabolic Pathway and Experimental Workflow Visualizations
The following diagrams, created using the DOT language, illustrate the metabolic formation of this compound and a typical experimental workflow for its analysis.
Caption: Metabolic formation of this compound from catecholamines via COMT.
Caption: Experimental workflow for the extraction and analysis of this compound.
References
An In-depth Technical Guide on Isohomovanillic Acid: Precursors and Enzymatic Conversion
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of isohomovanillic acid, a significant metabolite of catecholamines. The document details its primary precursors and the enzymatic conversion pathways responsible for its synthesis, with a central focus on the role of catechol-O-methyltransferase (COMT). This guide is intended to be a valuable resource for researchers, scientists, and professionals in drug development, offering detailed experimental protocols for enzymatic synthesis and quantitative analysis, alongside structured data and visual representations of the biochemical pathways.
Introduction
This compound, chemically known as 3-hydroxy-4-methoxyphenylacetic acid, is a methylated derivative of (3,4-dihydroxyphenyl)acetic acid (DOPAC).[1] As a product of catecholamine metabolism, its levels can serve as a biomarker in various physiological and pathological states, including neurological disorders such as Parkinson's disease.[2] Understanding the precursors and the enzymatic machinery governing its formation is crucial for the development of novel diagnostic and therapeutic strategies. This guide will explore the core biochemical reactions leading to the synthesis of this compound, providing a detailed examination of the enzymes involved and the methodologies for its laboratory synthesis and analysis.
Precursors and Biosynthetic Pathways
The primary and immediate precursor to this compound is 3,4-dihydroxyphenylacetic acid (DOPAC) . DOPAC itself is a major metabolite of the neurotransmitter dopamine (B1211576) . The biosynthesis of this compound is, therefore, intrinsically linked to the metabolic cascade of dopamine.
The key enzymes involved in this pathway are:
-
Monoamine Oxidase (MAO): This enzyme is responsible for the oxidative deamination of dopamine, leading to the formation of 3,4-dihydroxyphenylacetaldehyde (B32087) (DOPAL). DOPAL is then rapidly oxidized by aldehyde dehydrogenase (ALDH) to form DOPAC.[3][4]
-
Catechol-O-Methyltransferase (COMT): This enzyme catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to a hydroxyl group of a catechol substrate. In the context of this compound synthesis, COMT acts on DOPAC to produce this compound.[3]
The overall pathway can be visualized as a two-step process originating from dopamine.
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of homovanillic acid and vanillylmandelic acid in neuroblastoma screening by stable isotope dilution GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3,4-Dihydroxyphenylacetic acid - Wikipedia [en.wikipedia.org]
- 4. The catechol-O-methyltransferase Val(158)Met polymorphism modulates fronto-cortical dopamine turnover in early Parkinson's disease: a PET study - PubMed [pubmed.ncbi.nlm.nih.gov]
Isohomovanillic Acid in Cerebrospinal Fluid vs. Plasma: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Isohomovanillic acid (iso-HVA) is a positional isomer of the major dopamine (B1211576) metabolite, homovanillic acid (HVA). While HVA has been extensively studied as a biomarker of central nervous system (CNS) dopamine turnover, particularly in cerebrospinal fluid (CSF), the significance and differential distribution of iso-HVA in CSF and plasma are less well-characterized. This technical guide provides a comprehensive overview of the current understanding of iso-HVA in these two critical biological fluids. It details the metabolic pathways, analytical methodologies for quantification, and a comparative analysis of available data. Due to the limited availability of direct comparative data for iso-HVA, this guide leverages the extensive research on HVA as a foundational analogue, highlighting both established protocols and the critical knowledge gaps that remain in the study of iso-HVA.
Introduction
Dopamine, a critical neurotransmitter in the brain, is metabolized into several key compounds that can be measured to assess its activity. Homovanillic acid (HVA) is the major end-product of dopamine metabolism and its concentration in cerebrospinal fluid (CSF) is considered a reliable indicator of central dopamine turnover.[1][2] this compound (iso-HVA), or 3-hydroxy-4-methoxyphenylacetic acid, is a positional isomer of HVA (4-hydroxy-3-methoxyphenylacetic acid). While less abundant, the study of iso-HVA may provide additional insights into the nuances of dopamine metabolism and its dysregulation in neurological and psychiatric disorders. This guide explores the relationship between iso-HVA concentrations in the CSF and plasma, providing researchers with a foundational understanding for future investigations.
Metabolic Pathways
The primary metabolic pathway of dopamine involves two key enzymes: monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT).[3][4] Dopamine is first metabolized to 3,4-dihydroxyphenylacetic acid (DOPAC) by MAO. Subsequently, COMT catalyzes the methylation of DOPAC to HVA. Alternatively, dopamine can be first methylated by COMT to form 3-methoxytyramine (3-MT), which is then converted to HVA by MAO.[5]
The precise metabolic pathway leading to the formation of iso-HVA is not as well-elucidated. It is hypothesized to be a minor metabolite of dopamine. One plausible pathway involves the O-methylation of DOPAC at the 4-hydroxy position instead of the 3-hydroxy position, a reaction that would also be catalyzed by COMT, albeit likely at a lower efficiency.
Figure 1. Postulated Metabolic Pathway of Dopamine to HVA and iso-HVA
Quantitative Data: this compound in CSF vs. Plasma
Direct quantitative comparisons of iso-HVA in human CSF and plasma are notably scarce in the scientific literature. One study identified iso-HVA in the CSF and urine of patients with Parkinson's disease undergoing L-DOPA treatment, suggesting its relevance in the context of dopamine replacement therapy. However, specific concentrations were not reported.
In contrast, extensive quantitative data are available for HVA. These data provide a valuable reference for what might be expected for its isomer, iso-HVA, likely in lower concentrations.
Table 1: Representative Concentrations of Homovanillic Acid (HVA) in Human CSF and Plasma
| Analyte | Matrix | Subject Group | Mean Concentration (Range) | Unit | Reference(s) |
| HVA | CSF | Healthy Adults (18-88 years) | 253 (± 109) | nmol/L | |
| HVA | CSF | Healthy Young Adults (mean age 28.7) | 116 (± 66) | pmol/mL | |
| HVA | CSF | Healthy Elderly Adults (mean age 77.1) | 140 (± 86) | pmol/mL | |
| HVA | CSF | Healthy Adolescents (13-18 years) | 0.28 (0.15-0.41) | µM | |
| HVA | Plasma | Healthy Adults | Not specified | ||
| HVA | Plasma | Healthy Adults (Adulthood) | 60 | nmol/L | |
| HVA | Plasma | Healthy Newborns (1 day) | 2342 | nmol/L |
Note: Direct comparison of values should be made with caution due to inter-study variability in analytical methods and subject demographics.
Experimental Protocols
The quantification of iso-HVA in CSF and plasma typically requires highly sensitive analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS). The protocols for HVA analysis are well-established and can be adapted for the simultaneous measurement of iso-HVA.
Sample Collection and Processing
Standardized procedures for CSF and plasma collection are crucial to ensure sample integrity and the reliability of analytical results.
CSF Collection:
-
Lumbar puncture should be performed by trained personnel.
-
The first few milliliters of CSF are often discarded to avoid contamination.
-
Samples should be collected in polypropylene (B1209903) tubes.
-
Centrifugation at 2000 x g for 10 minutes at 4°C is recommended to remove cellular debris.
-
Supernatant should be aliquoted and stored at -80°C until analysis.
Plasma Collection:
-
Whole blood should be collected in EDTA-containing tubes.
-
Centrifugation at 1500 x g for 15 minutes at 4°C should be performed within one hour of collection.
-
The resulting plasma should be aliquoted into polypropylene tubes and stored at -80°C.
Figure 2. General Workflow for CSF and Plasma Sample Handling
Sample Preparation for LC-MS/MS Analysis
A robust sample preparation protocol is essential to remove interfering substances and concentrate the analytes of interest. This often involves protein precipitation followed by solid-phase extraction (SPE).
Materials:
-
Internal Standards (IS): Stable isotope-labeled HVA (e.g., HVA-d5) and iso-HVA (if available).
-
Protein Precipitation Reagent: Acetonitrile (B52724) (ACN) or methanol (B129727), chilled.
-
Solid-Phase Extraction (SPE) Cartridges: Mixed-mode anion exchange cartridges are often suitable.
-
Reconstitution Solvent: Mobile phase-compatible solvent (e.g., 10% methanol in water with 0.1% formic acid).
Procedure:
-
Thawing and Spiking: Thaw CSF or plasma samples on ice. Spike with a known concentration of the internal standard solution.
-
Protein Precipitation: Add three volumes of ice-cold acetonitrile to one volume of the sample. Vortex thoroughly and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Solid-Phase Extraction (SPE):
-
Conditioning: Condition the SPE cartridge with methanol followed by water.
-
Equilibration: Equilibrate the cartridge with a buffer appropriate for the sorbent chemistry.
-
Loading: Load the supernatant onto the conditioned and equilibrated cartridge.
-
Washing: Wash the cartridge with a weak solvent to remove unretained interferences.
-
Elution: Elute the analytes with an appropriate solvent mixture (e.g., methanol with a small percentage of formic acid or ammonia, depending on the sorbent).
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume of the reconstitution solvent.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Figure 3. LC-MS/MS Sample Preparation Workflow
LC-MS/MS Instrumentation and Conditions
A typical LC-MS/MS method for the analysis of HVA and iso-HVA would involve a reversed-phase chromatographic separation coupled with a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.
Table 2: Example LC-MS/MS Parameters for HVA and iso-HVA Analysis
| Parameter | Condition |
| Liquid Chromatography | |
| Column | C18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in methanol |
| Gradient | Optimized for separation of isomers |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5-10 µL |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive |
| MRM Transitions | Analyte-specific precursor-to-product ion transitions |
| HVA: e.g., m/z 181 -> 137 | |
| iso-HVA: e.g., m/z 181 -> 137 (requires chromatographic separation) | |
| HVA-d5: e.g., m/z 186 -> 142 | |
| Dwell Time | 50-100 ms |
Discussion and Future Directions
The existing body of research provides a solid framework for the analysis of HVA in CSF and plasma, which can be readily adapted for the study of iso-HVA. However, the paucity of quantitative data for iso-HVA in these matrices represents a significant knowledge gap. Future research should focus on:
-
Developing and validating sensitive and specific LC-MS/MS methods for the simultaneous quantification of HVA and iso-HVA in human CSF and plasma.
-
Establishing reference ranges for iso-HVA in healthy populations across different age groups.
-
Investigating the CSF-to-plasma ratio of iso-HVA to understand its transport across the blood-brain barrier and its potential as a central biomarker.
-
Exploring the clinical utility of iso-HVA as a biomarker in neurological and psychiatric disorders, particularly in conditions with known dopaminergic dysfunction such as Parkinson's disease, schizophrenia, and ADHD.
Conclusion
While iso-HVA remains a relatively understudied metabolite of dopamine compared to its isomer HVA, its investigation holds promise for a more nuanced understanding of dopamine metabolism and its role in health and disease. The methodologies and foundational knowledge established for HVA provide a clear path forward for researchers to elucidate the significance of iso-HVA in cerebrospinal fluid and plasma. The generation of robust quantitative data and dedicated clinical studies are the critical next steps in unlocking the potential of iso-HVA as a valuable biomarker in neuroscience and drug development.
References
- 1. Decreased homovanillic acid concentrations in cerebrospinal fluid in children without a known defect in dopamine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Assessment of brain dopamine metabolism from plasma HVA and MHPG during debrisoquin treatment: validation in monkeys treated with MPTP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Homovanillic acid - Wikipedia [en.wikipedia.org]
- 5. 3-Methoxytyramine - Wikipedia [en.wikipedia.org]
The Pathophysiological Significance of Elevated Isohomovanillic Acid: A Technical Guide for Researchers
For Immediate Release
An In-depth Technical Guide on the Core Pathophysiological Relevance of Isohomovanillic Acid
This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the pathophysiological significance of elevated this compound (isoHVA). While research has predominantly focused on its isomer, homovanillic acid (HVA), this guide synthesizes the available information on isoHVA, drawing parallels from HVA where necessary, to provide a foundational understanding of its metabolic origins, association with disease, and potential as a biomarker.
Introduction to this compound
This compound (3-hydroxy-4-methoxyphenylacetic acid) is a methylated metabolite of dopamine (B1211576), a critical neurotransmitter in the central nervous system. It is an isomer of the more extensively studied homovanillic acid (HVA), differing only in the position of the methyl group on the catechol ring. Both isoHVA and HVA are products of dopamine degradation by the sequential action of monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT). The formation of isoHVA specifically involves the meta-O-methylation of 3,4-dihydroxyphenylacetic acid (DOPAC). Given their shared metabolic pathway, the clinical significance of HVA in various pathologies, particularly neuroendocrine tumors, provides a strong basis for investigating the role of isoHVA.
Metabolic Pathway of this compound
The metabolism of dopamine is a crucial process for regulating neurotransmitter levels. Dopamine is first deaminated by monoamine oxidase (MAO) to form 3,4-dihydroxyphenylacetaldehyde (B32087) (DOPAL), which is then rapidly oxidized by aldehyde dehydrogenase (ALDH) to 3,4-dihydroxyphenylacetic acid (DOPAC). At this point, catechol-O-methyltransferase (COMT) can methylate DOPAC at either the 3- or 4-hydroxyl position. Methylation at the 3-position yields HVA, the major metabolite, while methylation at the 4-position results in the formation of isoHVA.
Pathophysiological Significance of Elevated this compound
Elevated levels of dopamine metabolites, primarily HVA, are well-established biomarkers for several diseases, most notably neuroblastoma. Given their common precursor, it is highly probable that elevated isoHVA levels accompany elevated HVA in these conditions.
Neuroblastoma
Neuroblastoma, a pediatric cancer of the sympathetic nervous system, is characterized by the overproduction of catecholamines. The measurement of urinary HVA and vanillylmandelic acid (VMA) is a standard diagnostic tool for this disease.[1][2] While specific data for isoHVA is scarce, its elevation in neuroblastoma is expected due to the high flux through the dopamine degradation pathway. The ratio of HVA to VMA has also been shown to have prognostic significance in neuroblastoma.[3] It is conceivable that the isoHVA/HVA ratio could also provide valuable clinical information, potentially reflecting alterations in COMT activity or substrate preference in tumor cells.
Parkinson's Disease
In Parkinson's disease, the progressive loss of dopaminergic neurons in the substantia nigra leads to altered dopamine metabolism. Studies have shown that cerebrospinal fluid (CSF) levels of HVA are often decreased in Parkinson's patients, reflecting the reduced dopamine turnover.[4][5] However, some studies have reported normal or even elevated HVA levels, particularly in patients receiving L-DOPA therapy. The potential utility of CSF isoHVA as a biomarker in Parkinson's disease remains to be explored, but it could offer additional insights into the complexities of dopamine dysregulation in this condition.
Pheochromocytoma
Pheochromocytomas are tumors of the adrenal medulla that can produce excessive amounts of catecholamines. While the primary diagnostic markers are metanephrines, elevated levels of HVA can also be observed, particularly in dopamine-secreting tumors. As with neuroblastoma, the presence of elevated HVA suggests that isoHVA levels may also be increased.
Oxidative Stress
There is growing evidence linking altered dopamine metabolism to oxidative stress. The enzymatic degradation of dopamine can generate reactive oxygen species (ROS), and high levels of dopamine metabolites may themselves contribute to cellular stress. While direct studies on isoHVA are lacking, research on the related compound vanillic acid has demonstrated protective effects against oxidative stress-induced injury in various cell types. This suggests that isoHVA could have complex, context-dependent roles in modulating cellular redox status. In conditions like neuroblastoma, where oxidative stress is a known factor, understanding the contribution of isoHVA could open new avenues for therapeutic intervention.
Quantitative Data on Homovanillic Acid in Disease States
Due to the limited availability of quantitative data for this compound, the following tables summarize reported concentrations of its isomer, homovanillic acid (HVA), in various biological fluids. This data is presented as a surrogate to provide context for the expected ranges of isoHVA in similar conditions.
Table 1: Urinary Homovanillic Acid (HVA) Levels in Neuroblastoma and Healthy Controls
| Population | Sample Type | HVA Concentration (μmol/mmol creatinine) | Reference |
| Autistic Children | Urine | 28.8 ± 15.5 | |
| Healthy Children | Urine | 4.6 ± 0.7 | |
| Neuroblastoma Patients | Urine | Markedly Elevated (Cut-off: 32 mg/g creatinine) |
Table 2: Cerebrospinal Fluid (CSF) Homovanillic Acid (HVA) Levels in Parkinson's Disease and Controls
| Population | Sample Type | HVA Concentration (nM) | Reference |
| Parkinson's Disease | CSF | 170.7 ± 102.7 | |
| Healthy Controls | CSF | 182.9 ± 90.2 | |
| Vascular Parkinsonism | CSF | Not significantly different from controls | |
| Parkinson's Disease (another study) | CSF | Reduced compared to controls |
Table 3: Reference Ranges for Urinary Homovanillic Acid (HVA) to Creatinine Ratio
| Age Group | HVA/Creatinine Ratio (μmol/mmol) | Reference |
| < 1 year | < 30 | |
| 1-2 years | < 25 | |
| 2-5 years | < 15 | |
| 5-10 years | < 10 | |
| 10-15 years | < 7 | |
| > 15 years | < 6 |
Experimental Protocols for the Analysis of this compound
The following are generalized protocols for the quantification of isoHVA in biological samples, adapted from established methods for HVA and other catecholamine metabolites. It is crucial to validate these methods for isoHVA specifically in your laboratory.
High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD)
This method is highly sensitive for the detection of electrochemically active compounds like isoHVA.
1. Sample Preparation (Urine):
-
Thaw frozen urine samples to room temperature.
-
Centrifuge at 4°C for 10 minutes at 10,000 x g to pellet any precipitates.
-
To 100 µL of supernatant, add 10 µL of an appropriate internal standard (e.g., isovanillic acid).
-
Add 900 µL of a suitable mobile phase or a weak acid to dilute the sample.
-
Vortex and filter through a 0.22 µm syringe filter before injection.
2. HPLC-ECD Conditions:
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase: A buffered aqueous solution (e.g., sodium phosphate (B84403) or citrate (B86180) buffer) with an organic modifier (e.g., methanol (B129727) or acetonitrile) and an ion-pairing agent (e.g., octanesulfonic acid). The pH should be optimized for the separation of HVA and isoHVA (typically around pH 3-4).
-
Flow Rate: 0.8 - 1.2 mL/min.
-
Injection Volume: 20 µL.
-
Electrochemical Detector: A glassy carbon working electrode with an Ag/AgCl reference electrode. The potential should be optimized to maximize the signal for isoHVA while minimizing background noise (typically +0.7 to +0.8 V).
3. Workflow Diagram:
References
- 1. benchchem.com [benchchem.com]
- 2. Urinary homovanillic and vanillylmandelic acid in the diagnosis of neuroblastoma: report from the Italian Cooperative Group for Neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The relationship between homovanillic/vanillylmandelic acid ratios and prognosis in neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Cerebrospinal fluid biochemical studies in patients with Parkinson's disease: toward a potential search for biomarkers for this disease [frontiersin.org]
- 5. Levels of HVA, 5-HIAA, and MHPG in the CSF of vascular parkinsonism compared to Parkinson's disease and controls - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of Isohomovanillic Acid in Human Urine using HPLC-MS/MS
Abstract
This application note presents a proposed high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the sensitive and selective quantification of isohomovanillic acid (isoHVA) in human urine. This compound, a metabolite of catecholamines, is an isomer of the more commonly measured homovanillic acid (HVA)[1][2]. The accurate measurement of isoHVA may be of interest to researchers studying catecholamine metabolism and its potential role in various physiological and pathological states. This document provides a detailed protocol for sample preparation, chromatographic separation, and mass spectrometric detection, along with illustrative performance characteristics.
Introduction
This compound (3-hydroxy-4-methoxyphenylacetic acid) is a metabolite of catecholamines, formed through the action of catechol-O-methyltransferase (COMT)[1]. While its isomer, homovanillic acid (HVA), is a well-established biomarker for certain neuroendocrine tumors and disorders of dopamine (B1211576) metabolism, the clinical significance of isoHVA is less understood[2][3]. The development of a robust and reliable analytical method for the quantification of isoHVA in biological matrices such as urine is a crucial step towards elucidating its physiological role.
This proposed HPLC-MS/MS method offers high selectivity and sensitivity for the quantification of this compound. The protocol is designed for researchers, scientists, and professionals in drug development who require a reliable analytical procedure for this compound.
Putative Metabolic Pathway of this compound
This compound is formed from the methylation of 3,4-dihydroxyphenylacetic acid (DOPAC) at the 4-hydroxyl position by catechol-O-methyltransferase (COMT). DOPAC itself is a product of dopamine metabolism by monoamine oxidase (MAO).
Figure 1: Putative metabolic pathway of this compound.
Experimental Protocol
This protocol is based on established methods for the analysis of the structurally similar compound, homovanillic acid, and should be optimized for this compound in the user's laboratory.
Materials and Reagents
-
This compound analytical standard
-
This compound-d3 (or other suitable stable isotope-labeled internal standard)
-
Formic acid, LC-MS grade
-
Methanol, LC-MS grade
-
Acetonitrile, LC-MS grade
-
Deionized water, 18 MΩ·cm or higher
-
Human urine (drug-free) for calibration and quality control samples
Sample Preparation (Dilute-and-Shoot Method)
A simple "dilute-and-shoot" method is proposed for its speed and simplicity.
-
Thaw frozen urine samples at room temperature.
-
Vortex the samples for 15 seconds to ensure homogeneity.
-
Prepare a working internal standard (IS) solution of this compound-d3 in 50:50 (v/v) methanol/water with 0.1% formic acid.
-
In a microcentrifuge tube, combine 50 µL of urine with 450 µL of the working IS solution.
-
Vortex the mixture for 10 seconds.
-
Centrifuge at 10,000 x g for 5 minutes to pellet any particulates.
-
Transfer the supernatant to an autosampler vial for HPLC-MS/MS analysis.
HPLC Conditions
-
Column: Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in methanol
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
-
Gradient:
Time (min) %B 0.0 5 1.0 5 5.0 95 7.0 95 7.1 5 | 10.0 | 5 |
MS/MS Conditions
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 325 °C
-
Gas Flow: 10 L/min
-
Nebulizer Pressure: 40 psi
-
Multiple Reaction Monitoring (MRM) Transitions (Proposed):
Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (V) This compound 181.1 137.1 15 | this compound-d3 (IS) | 184.1 | 140.1 | 15 |
Note: MRM transitions and collision energies are proposed based on the structure of this compound and known fragmentation patterns of similar compounds. These parameters must be optimized for the specific instrument used.
Illustrative Method Performance Characteristics
The following tables summarize the expected performance of this method. This data is illustrative and should be confirmed through in-house validation.
Table 1: Calibration Curve and Linearity
| Parameter | Value |
| Calibration Range | 0.1 - 20 µg/mL |
| Regression Model | Linear, 1/x weighting |
| Correlation Coefficient (r²) | > 0.995 |
Table 2: Precision and Accuracy
| Quality Control Sample | Concentration (µg/mL) | Intra-day Precision (%CV, n=5) | Inter-day Precision (%CV, n=20) | Accuracy (%) |
| Low QC | 0.3 | < 5% | < 7% | 95 - 105% |
| Mid QC | 5.0 | < 4% | < 6% | 97 - 103% |
| High QC | 15.0 | < 3% | < 5% | 98 - 102% |
Table 3: Recovery and Matrix Effect
| Parameter | Value |
| Recovery | 90 - 110% |
| Matrix Effect | < 15% |
Experimental Workflow
The overall workflow for the quantification of this compound in urine is depicted below.
References
Chromatographic Separation of Isohomovanillic Acid and Homovanillic Acid Isomers: Application Notes and Protocols
Introduction
Homovanillic acid (HVA), chemically known as 4-hydroxy-3-methoxyphenylacetic acid, is a major metabolite of the neurotransmitter dopamine (B1211576). Its quantitative analysis in biological fluids such as urine and plasma is a critical tool for the diagnosis and monitoring of several clinical conditions, most notably neuroblastoma, a common childhood cancer. Isohomovanillic acid (3-hydroxy-4-methoxyphenylacetic acid) is a positional isomer of HVA. The accurate chromatographic separation of these two isomers is essential for unambiguous quantification and to ensure diagnostic accuracy, as the presence of this compound can interfere with the measurement of homovanillic acid. This document provides detailed application notes and protocols for the chromatographic separation of this compound and homovanillic acid using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
Dopamine Metabolism and the Formation of Homovanillic Acid
Dopamine, a key catecholamine neurotransmitter, is metabolized in the body through a series of enzymatic reactions. The two primary enzymes involved in the degradation of dopamine to HVA are monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT). The metabolic pathway illustrates the conversion of dopamine to its final major metabolite, homovanillic acid.
High-Performance Liquid Chromatography (HPLC) Method
This section details a validated HPLC method for the simultaneous determination of homovanillic acid and its isomer, this compound. This method is applicable to the analysis of these compounds in biological matrices following appropriate sample preparation.
Experimental Workflow for HPLC Analysis
The general workflow for the HPLC analysis of HVA and iso-HVA from biological samples involves sample preparation, chromatographic separation, and detection.
Protocol: HPLC Separation of this compound and Homovanillic Acid
1. Materials and Reagents
-
Homovanillic acid (HVA) analytical standard
-
This compound (iso-HVA) analytical standard
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Phosphoric acid (or other suitable buffer components)
-
Ultrapure water
-
Solid-phase extraction (SPE) cartridges (e.g., C18) for sample cleanup
2. Instrumentation
-
HPLC system with a pump, autosampler, and column oven
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
UV detector or electrochemical detector
3. Chromatographic Conditions
| Parameter | Condition |
| Column | Reversed-Phase C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Isocratic mixture of acetonitrile and a buffered aqueous phase (e.g., 0.1% phosphoric acid in water). The exact ratio should be optimized for best resolution, a starting point could be 20:80 (v/v) acetonitrile:buffer. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 280 nm or electrochemical detection |
4. Standard and Sample Preparation
-
Standard Solutions: Prepare individual stock solutions of HVA and iso-HVA in methanol (e.g., 1 mg/mL). Prepare working standard mixtures by diluting the stock solutions with the mobile phase to desired concentrations (e.g., 1, 5, 10, 25, 50 µg/mL).
-
Sample Preparation (from Urine):
-
Thaw frozen urine samples to room temperature and vortex.
-
Centrifuge at 10,000 x g for 10 minutes to remove particulate matter.
-
Perform solid-phase extraction (SPE) for sample cleanup and concentration. A C18 SPE cartridge can be used.
-
Condition the cartridge with methanol followed by water.
-
Load the urine sample.
-
Wash the cartridge with water to remove salts and polar impurities.
-
Elute the analytes with methanol.
-
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of mobile phase.
-
5. Data Analysis
-
Identify the peaks for this compound and homovanillic acid based on the retention times obtained from the standard injections.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Quantify the amount of each isomer in the samples by comparing their peak areas to the calibration curve.
Quantitative Data Summary (HPLC)
| Analyte | Retention Time (min) | Linearity Range (µg/mL) | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) |
| This compound | To be determined experimentally | 1 - 50 | ~0.3 | ~1.0 |
| Homovanillic Acid | To be determined experimentally | 1 - 50 | ~0.3 | ~1.0 |
Note: Retention times are highly dependent on the specific HPLC system, column, and mobile phase composition and must be determined experimentally.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS offers high sensitivity and specificity for the analysis of HVA and its isomers. Due to the low volatility of these compounds, a derivatization step is required prior to GC analysis.
Experimental Workflow for GC-MS Analysis
The workflow for GC-MS analysis includes sample preparation, derivatization, GC separation, and MS detection.
Protocol: GC-MS Analysis of this compound and Homovanillic Acid
1. Materials and Reagents
-
Homovanillic acid (HVA) analytical standard
-
This compound (iso-HVA) analytical standard
-
Deuterated HVA (HVA-d5) as an internal standard
-
Ethyl acetate (B1210297) (GC grade)
-
Hydrochloric acid
-
Derivatizing agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
2. Instrumentation
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary GC column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)
3. GC-MS Conditions
| Parameter | Condition |
| GC Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm |
| Injector Temperature | 250 °C |
| Oven Program | Initial temp 100 °C, hold for 1 min, ramp to 280 °C at 10 °C/min, hold for 5 min |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| MS Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
4. Standard and Sample Preparation
-
Standard Solutions: Prepare stock solutions of HVA and iso-HVA in methanol. Prepare working standards containing a fixed amount of the internal standard (HVA-d5).
-
Sample Preparation (from Urine):
-
To 1 mL of urine, add the internal standard (HVA-d5).
-
Acidify the sample to pH 1-2 with hydrochloric acid.
-
Perform liquid-liquid extraction by adding 5 mL of ethyl acetate and vortexing for 2 minutes.
-
Centrifuge to separate the layers and transfer the upper organic layer to a clean tube.
-
Evaporate the ethyl acetate to dryness under a stream of nitrogen.
-
-
Derivatization:
-
To the dried residue, add 50 µL of pyridine and 50 µL of BSTFA + 1% TMCS.
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injecting 1 µL into the GC-MS.
-
5. Data Analysis
-
Monitor characteristic ions for the derivatized forms of HVA, iso-HVA, and the internal standard.
-
Create a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the standards.
-
Quantify the analytes in the samples using the calibration curve.
Quantitative Data Summary (GC-MS)
| Analyte (as TMS derivative) | Retention Time (min) | Monitored Ions (m/z) | Linearity Range (ng/mL) | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) |
| This compound | To be determined experimentally | Specific fragment ions | 10 - 1000 | ~2 | ~10 |
| Homovanillic Acid | To be determined experimentally | Specific fragment ions | 10 - 1000 | ~2 | ~10 |
| HVA-d5 (Internal Standard) | To be determined experimentally | Specific fragment ions | - | - | - |
Note: Retention times and specific fragment ions for the TMS derivatives need to be determined experimentally.
Conclusion
The described HPLC and GC-MS methods provide robust and reliable approaches for the chromatographic separation and quantification of this compound and homovanillic acid. The choice of method will depend on the required sensitivity, specificity, and available instrumentation. Proper method validation, including the determination of linearity, accuracy, precision, and limits of detection and quantification, is crucial for obtaining reliable results in a research or clinical setting. The detailed protocols and workflows provided in these application notes serve as a comprehensive guide for researchers, scientists, and drug development professionals working with these important dopamine metabolites.
Application Notes and Protocols for Isohomovanillic Acid Sample Preparation
Introduction
Isohomovanillic acid (isoHVA), an isomer of the more commonly studied homovanillic acid (HVA), is a significant metabolite of the neurotransmitter dopamine (B1211576). The accurate quantification of isoHVA in biological matrices such as plasma and urine is crucial for researchers, scientists, and drug development professionals in the fields of neuroscience and psychiatry, as its levels can serve as a marker for dopamine metabolism.[1] HVA is the primary end-product of dopamine metabolism, formed through the action of monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT).[2][3]
Given their structural similarity as isomers, sample preparation techniques developed for HVA are directly applicable to isoHVA. The critical distinction for analysis lies in the final chromatographic separation to resolve the two isomers. Effective sample preparation is paramount to remove interferences from complex biological matrices, thereby minimizing matrix effects and ensuring accurate, reliable quantification by analytical methods like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS).[4]
This document provides detailed application notes and experimental protocols for three common sample preparation techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
Biochemical Pathway: Dopamine Metabolism
Dopamine is metabolized into HVA and isoHVA through two primary enzymatic steps involving Monoamine Oxidase (MAO) and Catechol-O-Methyltransferase (COMT).[5] Understanding this pathway is essential for interpreting the significance of metabolite concentrations.
Protein Precipitation (PPT)
Application Notes
Protein Precipitation is a straightforward and rapid method for sample cleanup, particularly suitable for high-throughput analysis. The technique involves adding a water-miscible organic solvent, such as acetonitrile (B52724) or methanol (B129727), to the biological sample (e.g., plasma, urine). This process disrupts the hydration layer around proteins, causing them to precipitate. The precipitated proteins are then pelleted by centrifugation, and the resulting supernatant, containing the analyte of interest, can be directly analyzed. This "dilute-and-shoot" approach is valued for its simplicity and speed, making it a common choice for LC-MS/MS analysis of urine samples. However, it provides a lesser degree of cleanup compared to LLE or SPE, which may result in higher matrix effects.
Experimental Protocol: "Dilute-and-Shoot" for Urine or Plasma
This protocol is adapted for LC-MS/MS analysis and is known for its high throughput.
Materials and Reagents:
-
Urine or Plasma Sample
-
isoHVA Internal Standard (e.g., Homovanillic acid-d5)
-
Precipitation Agent: Acetonitrile or Methanol
-
Vortex Mixer
-
Centrifuge (capable of 10,000 x g)
-
Autosampler vials
Procedure:
-
Thaw frozen biological samples at room temperature and vortex to ensure homogeneity.
-
For plasma samples, transfer 1 mL to a centrifuge tube. For urine, use 50 µL.
-
Spike the sample with a known concentration of an internal standard solution (e.g., 50 µL of Homovanillic acid-d5).
-
Add the precipitation agent. For plasma, add 2 mL of acetonitrile. For urine, add 900 µL of methanol or acetonitrile.
-
Vortex the mixture vigorously for at least 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
Liquid-Liquid Extraction (LLE)
Application Notes
Liquid-Liquid Extraction separates compounds based on their differential solubility in two immiscible liquids, typically an aqueous sample and an organic solvent. For an acidic compound like isoHVA, the sample pH is first lowered (e.g., to pH 1-2 with HCl). This protonates the carboxylic acid group, making the molecule neutral and more soluble in an organic solvent like ethyl acetate (B1210297). After vigorous mixing and phase separation via centrifugation, the organic layer containing the analyte is collected. The solvent is then evaporated, and the residue is reconstituted for analysis. LLE provides a cleaner extract than PPT and is often used prior to GC-MS analysis, which requires a subsequent derivatization step.
Experimental Protocol: Extraction from Urine for GC-MS Analysis
This protocol is effective for extracting isoHVA from urine prior to derivatization for GC-MS analysis.
Materials and Reagents:
-
Urine Sample
-
isoHVA Internal Standard (e.g., Homovanillic acid-d5)
-
Hydrochloric Acid (HCl)
-
Extraction Solvent: Ethyl Acetate
-
Centrifuge
-
Nitrogen Evaporator
-
Derivatizing Agent (e.g., BSTFA with 1% TMCS)
Procedure:
-
Transfer a specific volume of urine (e.g., 100 µL to 1 mL) to a clean glass tube.
-
Add a known amount of the internal standard solution.
-
Acidify the sample by adding HCl to reach a pH of 1-2.
-
Add an appropriate volume of ethyl acetate (e.g., 500 µL).
-
Vortex the mixture vigorously for several minutes to extract the analyte into the organic phase.
-
Centrifuge the sample to achieve a clear separation between the aqueous and organic layers.
-
Carefully transfer the upper organic layer (ethyl acetate) to a new clean tube.
-
Evaporate the organic solvent to complete dryness under a gentle stream of nitrogen at 40-50°C.
-
The dried extract is now ready for derivatization (for GC-MS) or reconstitution in mobile phase (for LC-MS/MS).
Solid-Phase Extraction (SPE)
Application Notes
Solid-Phase Extraction is a highly selective sample preparation technique that isolates and concentrates analytes from complex matrices. For acidic compounds like isoHVA, a strong anion exchange (SAX) methodology is highly effective. The SPE process involves four main steps: conditioning the sorbent, loading the sample, washing away impurities, and eluting the analyte. SPE offers superior cleanup compared to PPT and LLE, which is often necessary to achieve lower limits of quantification and is particularly useful for complex matrices like plasma.
Experimental Protocol: Strong Anion Exchange (SAX) SPE
This protocol provides a clean extract suitable for sensitive LC-MS/MS analysis.
Materials and Reagents:
-
Plasma or Urine Sample
-
isoHVA Internal Standard
-
Strong Anion Exchange (SAX) SPE Cartridge
-
HPLC Grade Water and Methanol
-
Elution Solution: 2% Formic Acid in Methanol
-
SPE Vacuum Manifold
-
Nitrogen Evaporator
Procedure:
-
Sample Pre-treatment:
-
For Plasma: Spike 1 mL of plasma with internal standard, then precipitate proteins with 2 mL of acetonitrile. Centrifuge and collect the supernatant.
-
For Urine: Spike 1 mL of urine with internal standard, then dilute with 1 mL of HPLC grade water.
-
-
SPE Cartridge Conditioning: Condition the SAX cartridge by passing 1 mL of methanol followed by 1 mL of HPLC grade water.
-
Sample Loading: Load the pre-treated sample onto the conditioned cartridge at a slow, steady flow rate (approx. 1 mL/min).
-
Washing:
-
Wash the cartridge with 1 mL of HPLC grade water to remove polar impurities.
-
Wash the cartridge with 1 mL of methanol to remove non-polar interferences.
-
-
Elution: Elute the isoHVA by passing 1 mL of 2% formic acid in methanol through the cartridge.
-
Dry Down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Data Presentation: Comparison of Techniques
The selection of a sample preparation technique depends on the analytical goals, required sensitivity, sample matrix, and available instrumentation.
Table 1: Comparison of Sample Preparation Techniques
| Feature | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Principle | Protein removal via solvent-induced precipitation | Partitioning between immiscible liquid phases | Analyte isolation on a solid sorbent |
| Selectivity | Low | Moderate | High |
| Cleanup Efficiency | Low to Moderate | Moderate | High |
| Speed/Throughput | Very High | Moderate | Moderate to Low |
| Solvent Usage | Low | High | Moderate |
| Typical Application | High-throughput urine screening (LC-MS/MS) | General purpose, pre-GC-MS cleanup | Low concentration analysis, plasma (LC-MS/MS) |
| Automation Potential | High | Moderate | High |
Table 2: Performance of Analytical Methods for HVA Quantification
The following table summarizes typical performance parameters for different analytical methods, which would be similar for isoHVA analysis.
| Parameter | LC-MS/MS with HVA-d5 | HPLC-ECD | GC-MS with Derivatization |
| Specificity | Very High (mass-based detection) | Moderate (potential for interferences) | High (mass-based detection) |
| Sensitivity (LLOQ) | 0.25 - 0.5 µmol/L | Higher than LC-MS/MS | Comparable to LC-MS/MS |
| Sample Preparation | Simple ("dilute-and-shoot") | Complex extraction required | Multi-step (LLE + Derivatization) |
| Throughput | High | Low | Moderate |
| Internal Standard | Stable isotope-labeled (e.g., HVA-d5) is "gold standard" | Structural analog | Stable isotope-labeled recommended |
References
Application Note: Quantitative Analysis of Isohomovanillic Acid in Biological Matrices using Gas Chromatography-Mass Spectrometry (GC-MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Isohomovanillic acid (isoHVA) is a significant metabolite of dopamine, and its quantification in biological fluids is crucial for the diagnosis and monitoring of various metabolic disorders and neuroendocrine tumors. Gas chromatography-mass spectrometry (GC-MS) is a robust and highly sensitive analytical technique for the determination of this compound. Due to the low volatility of isoHVA, a derivatization step is necessary to convert it into a more volatile and thermally stable compound suitable for GC analysis. The most common and effective derivatization method is silylation, which involves the replacement of active hydrogens on the hydroxyl and carboxylic acid groups with trimethylsilyl (B98337) (TMS) groups.[1] This application note provides a detailed protocol for the extraction, derivatization, and quantitative analysis of this compound from urine samples.
Experimental Workflow
The general workflow for the GC-MS analysis of this compound from a biological matrix such as urine is depicted below.
Quantitative Data Summary
The following table summarizes typical quantitative performance data for the analysis of the closely related compound, homovanillic acid (HVA), by GC-MS. These values can serve as a benchmark for the expected performance of an this compound assay.
| Parameter | Reported Value | Reference |
| Limit of Detection (LOD) | 4.0 pg | [2][3] |
| Limit of Quantification (LOQ) | 0.23 µg/mL | [2] |
| Linearity Range | 5 to 100 ng HVA per µg creatinine | [2] |
| Internal Standard | Deuterated Homovanillic Acid (d-HVA) |
Detailed Experimental Protocols
Sample Preparation (from Urine)
This protocol outlines the extraction of this compound from urine samples prior to derivatization and GC-MS analysis.
Materials:
-
Urine sample
-
Deuterated this compound (d-isoHVA) internal standard solution
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Deionized water
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Thaw frozen urine samples at room temperature and vortex to ensure homogeneity.
-
Transfer a specific volume of urine (e.g., 1 mL) to a clean glass tube.
-
Spike the sample with a known amount of deuterated this compound internal standard solution.
-
Acidify the urine sample by adding a defined volume of hydrochloric acid to reach a pH of 1-2.
-
Add an extraction solvent, such as ethyl acetate, to the tube.
-
Vortex the mixture vigorously for several minutes to ensure thorough extraction of the analytes into the organic phase.
-
Centrifuge the sample to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer (ethyl acetate) to a new clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen gas at a controlled temperature (e.g., 40-50°C). The dried extract is now ready for derivatization.
Derivatization
This protocol describes the conversion of the extracted this compound and its internal standard into their volatile trimethylsilyl (TMS) derivatives.
Materials:
-
Dried sample extract
-
Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine
-
Heating block or oven
-
Reaction vials with caps
Procedure:
-
To the dried residue, add a mixture of BSTFA with 1% TMCS and pyridine.
-
Seal the reaction vial tightly.
-
Heat the vial at a specific temperature (e.g., 60-80°C) for a defined period (e.g., 30-60 minutes) to ensure complete derivatization.
-
Allow the vial to cool to room temperature before GC-MS analysis.
GC-MS Instrumentation and Operating Conditions
The following are typical instrument parameters for the analysis of TMS-derivatized this compound. Optimization may be required based on the specific instrument and column used.
| Parameter | Typical Setting |
| Gas Chromatograph | Agilent, Shimadzu, or equivalent |
| Capillary Column | 5%-phenyl-95%-dimethylpolysiloxane (e.g., HP-5ms), 25-30m x 0.25mm x 0.25µm |
| Carrier Gas | Helium, constant flow mode (e.g., 1.0 mL/min) |
| Injection Mode | Splitless or Split (e.g., 1:15 ratio) |
| Injection Volume | 1 µL |
| Injector Temperature | 250 - 280°C |
| Oven Program | Initial 80°C, hold 2 min, ramp to 280°C at 10-20°C/min, hold 5 min |
| Mass Spectrometer | Quadrupole or Ion Trap |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) or Full Scan (m/z 50-500) |
| Transfer Line Temp. | 280°C |
| Ion Source Temp. | 230°C |
| SIM Ions for isoHVA-2TMS | Quantifier and Qualifier ions to be determined from the mass spectrum of the derivatized standard. For the analogous HVA-2TMS, example ions are m/z 297, 312, 326. |
Conclusion
The described Gas Chromatography-Mass Spectrometry method provides a reliable, sensitive, and specific tool for the quantitative determination of this compound in biological samples. The use of a stable isotope-labeled internal standard and a well-controlled sample preparation and derivatization procedure are critical for achieving accurate and precise results. This application note offers a comprehensive protocol that can be adapted and validated by researchers for their specific needs in clinical and research settings.
References
Application Note: Derivatization of Isohomovanillic Acid for Enhanced GC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the derivatization of isohomovanillic acid (isoHVA) to facilitate its quantitative analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Due to its low volatility, direct GC-MS analysis of isoHVA is challenging. Silylation, a common derivatization technique, is employed to increase its volatility and thermal stability, leading to improved chromatographic peak shape and detection sensitivity. This document outlines two primary silylation protocols using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), and provides guidance on reagent selection and experimental parameters.
Introduction
This compound (3-hydroxy-4-methoxyphenylacetic acid) is a key metabolite of dopamine (B1211576) and its accurate quantification in biological matrices is crucial for research in neuroscience, clinical diagnostics, and drug development. Gas Chromatography-Mass Spectrometry (GC-MS) offers a highly sensitive and specific platform for the analysis of small molecules like isoHVA.[1] However, the presence of a carboxylic acid and a hydroxyl group renders isoHVA non-volatile, necessitating a derivatization step to convert it into a more volatile and thermally stable compound suitable for GC analysis.[1]
Silylation is the most common derivatization method for compounds containing active hydrogens, such as those in hydroxyl and carboxylic acid groups.[2] This process involves the replacement of the active hydrogen with a trimethylsilyl (B98337) (TMS) group. This application note details protocols for the derivatization of isoHVA using two popular silylating reagents: BSTFA and MSTFA, often in the presence of a catalyst like trimethylchlorosilane (TMCS).
Derivatization Chemistry
The derivatization of this compound with a silylating reagent such as BSTFA or MSTFA results in the formation of a di-TMS derivative, where both the phenolic hydroxyl and carboxylic acid protons are replaced by trimethylsilyl groups. This reaction significantly increases the volatility of the analyte.
Caption: Silylation of this compound.
Experimental Protocols
The following are generalized protocols for the silylation of this compound. Optimal conditions, including reagent volumes and reaction times, may need to be determined empirically for specific sample matrices and concentrations.
Materials
-
This compound standard
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or BSTFA with 1% TMCS
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or MSTFA with 1% TMCS
-
Anhydrous pyridine (B92270) or other suitable aprotic solvent (e.g., acetonitrile)
-
Reacti-Vials™ or other suitable reaction vials with screw caps
-
Heating block or oven
-
Nitrogen evaporator
-
Vortex mixer
-
GC-MS system
Protocol 1: Derivatization with BSTFA
This protocol is a widely used method for the silylation of phenolic acids.
-
Sample Preparation: If the sample is in an aqueous solution, it must be dried completely prior to derivatization. This can be achieved by evaporation under a gentle stream of nitrogen or by lyophilization.
-
Reconstitution: Add 50 µL of anhydrous pyridine to the dried sample residue to dissolve it.
-
Derivatization: Add 50 µL of BSTFA (or BSTFA + 1% TMCS) to the vial.
-
Reaction: Tightly cap the vial and vortex for 30 seconds. Heat the mixture at 60-70°C for 30-60 minutes.
-
Cooling: Allow the vial to cool to room temperature before GC-MS analysis.
Protocol 2: Derivatization with MSTFA
MSTFA is another powerful silylating agent, and its byproducts are generally more volatile than those of BSTFA, which can be advantageous in some chromatographic analyses.
-
Sample Preparation: Ensure the sample is completely dry.
-
Reconstitution: Dissolve the dried sample in 50 µL of a suitable solvent such as acetonitrile.
-
Derivatization: Add 50 µL of MSTFA (or MSTFA + 1% TMCS) to the vial.
-
Reaction: Securely cap the vial, vortex briefly, and heat at 60-80°C for 30-60 minutes.
-
Cooling: Let the vial cool to room temperature prior to injection into the GC-MS.
GC-MS Analysis Parameters
The following are typical GC-MS parameters for the analysis of silylated this compound. These should be optimized for the specific instrument and column being used.
| Parameter | Recommended Setting |
| Gas Chromatograph | |
| Column | 5%-phenyl-95%-dimethylpolysiloxane capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow of 1.0-1.5 mL/min |
| Injection Mode | Splitless or split (e.g., 10:1) |
| Injection Volume | 1 µL |
| Injector Temperature | 250-280°C |
| Oven Program | Initial temp 80°C, hold for 2 min, ramp at 10-20°C/min to 280°C, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Full Scan (m/z 50-500) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis |
| Transfer Line Temp. | 280°C |
| Ion Source Temp. | 230°C |
Quantitative Data
While specific quantitative validation data for this compound is not widely published, data from its structural isomer, homovanillic acid (HVA), provides a strong reference for expected performance.
| Parameter | Reported Value (for HVA) | Reference |
| Limit of Detection (LOD) | 4.0 pg | [3] |
| Linearity Range | 5 to 100 ng per µg creatinine | [3] |
| Internal Standard | Deuterated Homovanillic Acid |
Discussion and Method Considerations
-
Choice of Silylating Reagent: Both BSTFA and MSTFA are effective for the derivatization of this compound. MSTFA is often preferred due to the higher volatility of its byproducts. For sterically hindered compounds, BSTFA may be a better choice.
-
Use of a Catalyst: The addition of 1% TMCS to the silylating reagent can catalyze the reaction, particularly for hindered hydroxyl groups, and may lead to more complete derivatization.
-
Moisture Sensitivity: Silylation reagents are highly sensitive to moisture. All glassware and solvents must be anhydrous, and samples must be completely dry to ensure efficient derivatization.
-
Internal Standard: For accurate and precise quantification, the use of a stable isotope-labeled internal standard, such as deuterated this compound, is highly recommended to correct for variations in sample preparation, derivatization, and injection.
-
Matrix Effects: Biological samples can contain matrix components that may interfere with the derivatization process or chromatographic analysis. Appropriate sample clean-up procedures, such as liquid-liquid extraction or solid-phase extraction, should be employed to minimize these effects.
Workflow Diagram
Caption: Experimental Workflow for GC-MS Analysis.
Conclusion
The silylation of this compound using BSTFA or MSTFA is a robust and reliable method to enable its quantitative analysis by GC-MS. The detailed protocols and considerations presented in this application note provide a solid foundation for researchers to develop and validate their own analytical methods for this important dopamine metabolite. Careful optimization of the derivatization and GC-MS parameters, along with the use of an appropriate internal standard, will ensure high-quality, reproducible data for a wide range of research applications.
References
Application Notes and Protocols: Catecholamine Metabolites in Neuroblastoma Screening with a Focus on Homovanillic Acid Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuroblastoma, a pediatric cancer of the sympathetic nervous system, is characterized by the excessive production of catecholamines. Consequently, the measurement of their urinary metabolites, primarily homovanillic acid (HVA) and vanillylmandelic acid (VMA), is a cornerstone of diagnosis and monitoring for this disease.[1][2][3][4] While HVA and VMA are well-established biomarkers, the potential role of their isomers, such as isohomovanillic acid (isoHVA), is less understood. This document provides a comprehensive overview of the use of catecholamine metabolites in neuroblastoma screening, details analytical methodologies, and discusses the current understanding and future perspectives on HVA isomers.
While HVA is a key diagnostic marker, it is important for researchers to be aware of its structural isomer, isoHVA (3-hydroxy-4-methoxyphenylacetic acid).[5] There is currently a lack of substantial scientific evidence to support the use of this compound (isoHVA) as a standalone biomarker for neuroblastoma screening. Its clinical utility, including sensitivity and specificity, has not been established in large cohort studies. Therefore, the following sections will focus on the validated biomarkers HVA and VMA, while also addressing the analytical considerations for isomeric specificity.
Biochemical Pathway of Catecholamine Metabolism
Neuroblastoma cells often have defects in the catecholamine metabolic pathway, leading to an accumulation and excretion of HVA and VMA. DOPA and dopamine (B1211576) are metabolized to HVA, while norepinephrine (B1679862) and epinephrine (B1671497) are metabolized to VMA. A low VMA-to-HVA ratio may be indicative of a poorly differentiated tumor and a poorer prognosis.
Quantitative Data for Established Biomarkers
The diagnostic performance of HVA and VMA can vary depending on the patient's age and the stage of the disease. The combination of both markers generally yields higher diagnostic accuracy.
| Biomarker | Sensitivity | Specificity | Patient Cohort | Notes |
| HVA | 80% - 90% | High | 289 neuroblastoma patients | Elevated in 80% of patients at diagnosis. |
| VMA | 75% - 90% | High | 289 neuroblastoma patients | Elevated in 75% of patients at diagnosis. |
| HVA/VMA Combined | >90% | High | General pediatric population | Combined measurement enhances diagnostic accuracy. |
| VLA and MTS | AUC: 0.978 | High | 68 neuroblastoma patients | A newer scoring model using vanillactic acid (VLA) and 3-methoxytyramine sulfate (B86663) (MTS) showed a higher area under the curve (AUC) for diagnosis compared to HVA and VMA (AUC: 0.964). |
Experimental Protocols
Accurate quantification of HVA and VMA is critical for clinical decision-making. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common analytical methods.
Protocol 1: Urinary HVA and VMA Analysis by HPLC with Electrochemical Detection
This protocol provides a sensitive method for the simultaneous determination of HVA and VMA in urine.
1. Sample Preparation:
- Collect a 24-hour or spot urine sample. If using a spot sample, normalize results to creatinine (B1669602) concentration.
- Acidify the urine sample to a pH between 1 and 2 with 6M HCl.
- Centrifuge the sample at 3000 x g for 10 minutes to remove sediment.
- Filter the supernatant through a 0.45 µm filter.
2. Solid-Phase Extraction (SPE):
- Condition a C18 SPE cartridge with methanol (B129727) followed by deionized water.
- Load the filtered urine sample onto the cartridge.
- Wash the cartridge with deionized water to remove interfering substances.
- Elute HVA and VMA with methanol.
- Evaporate the eluate to dryness under a stream of nitrogen.
- Reconstitute the residue in the mobile phase for HPLC analysis.
3. HPLC Conditions:
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
- Mobile Phase: A mixture of aqueous phosphate (B84403) buffer and methanol, with the exact ratio optimized for best separation.
- Flow Rate: 0.8 - 1.2 mL/min.
- Detection: Electrochemical detector set at an appropriate oxidation potential.
4. Quantification:
- Prepare a calibration curve using standard solutions of HVA and VMA.
- Calculate the concentration of HVA and VMA in the urine sample by comparing the peak areas to the calibration curve.
Protocol 2: Urinary HVA and VMA Analysis by GC-MS
This protocol offers high specificity and is often used as a confirmatory method.
1. Sample Preparation and Extraction:
- Follow the sample preparation steps as described in Protocol 1 (steps 1a-1d).
- Add an internal standard (e.g., deuterated HVA and VMA) to the urine sample.
- Perform a liquid-liquid extraction with an organic solvent like ethyl acetate.
- Evaporate the organic layer to dryness.
2. Derivatization:
- Add a derivatizing agent (e.g., BSTFA with 1% TMCS) to the dried extract to create volatile trimethylsilyl (B98337) derivatives of HVA and VMA.
- Incubate the mixture at an elevated temperature (e.g., 60-80°C) to ensure complete derivatization.
3. GC-MS Conditions:
- Column: A non-polar capillary column (e.g., DB-5ms).
- Injector: Splitless injection mode.
- Oven Temperature Program: A temperature gradient to separate the analytes.
- Mass Spectrometer: Operate in selected ion monitoring (SIM) mode for high sensitivity and specificity.
4. Quantification:
- Monitor characteristic ions for the derivatized HVA, VMA, and their internal standards.
- Calculate the analyte concentrations based on the peak area ratios of the analytes to their corresponding internal standards.
Experimental Workflow and Data Analysis
The following diagram illustrates a typical workflow for the analysis of urinary catecholamine metabolites.
Discussion on this compound (isoHVA)
IsoHVA is a structural isomer of HVA, with the methoxy (B1213986) and hydroxyl groups at different positions on the phenyl ring. While the metabolic origin of isoHVA is not as well-defined as that of HVA, it is plausible that it could be formed through alternative methylation of 3,4-dihydroxyphenylacetic acid (DOPAC) by catechol-O-methyltransferase (COMT) at the para-position instead of the meta-position.
The primary challenge related to isoHVA is analytical. Many routine chromatographic methods may not adequately separate HVA from isoHVA, potentially leading to inaccuracies in HVA quantification. This is particularly relevant as dietary factors, such as the consumption of bananas or foods rich in flavonols, can lead to elevated urinary HVA levels and potentially other phenolic acids, which could interfere with the analysis.
For researchers investigating the nuances of catecholamine metabolism in neuroblastoma, the development of analytical methods with high isomeric specificity is crucial. Such methods would allow for the accurate measurement of both HVA and isoHVA, which could, in turn, help to elucidate whether isoHVA has any diagnostic or prognostic significance in neuroblastoma. However, at present, isoHVA is not recommended for use in routine neuroblastoma screening.
Conclusion
The measurement of urinary HVA and VMA remains the gold standard for the biochemical diagnosis and monitoring of neuroblastoma. While the role of isoHVA as a biomarker is currently not established, its existence highlights the importance of analytical specificity in clinical chemistry. Future research employing high-resolution analytical techniques may clarify the metabolic pathways leading to isoHVA and its potential clinical relevance in neuroblastoma and other disorders of catecholamine metabolism. For now, adherence to validated protocols for HVA and VMA analysis is paramount for accurate patient management.
References
- 1. Urinary homovanillic and vanillylmandelic acid in the diagnosis of neuroblastoma: report from the Italian Cooperative Group for Neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Three years of experience with random urinary homovanillic and vanillylmandelic acid levels in the diagnosis of neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitation of Neuroblastoma Markers Homovanillic Acid (HVA) and Vanillylmandelic Acid (VMA) in Urine by Gas Chromatography-Mass Spectrometry (GC/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Scoring system for diagnosis and pretreatment risk assessment of neuroblastoma using urinary biomarker combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3-Hydroxy-4-methoxybenzeneacetic acid | C9H10O4 | CID 160562 - PubChem [pubchem.ncbi.nlm.nih.gov]
Protocol for solid-phase extraction of isohomovanillic acid from plasma
An Application Note and Detailed Protocol for the Solid-Phase Extraction of Isohomovanillic Acid from Plasma
Introduction
This compound (iso-HVA), a metabolite of dopamine, is a crucial biomarker in clinical and research settings for monitoring certain metabolic disorders and neurological conditions. Accurate quantification of iso-HVA in plasma is essential for these applications. However, the complex nature of plasma necessitates a robust sample preparation method to remove interfering substances and concentrate the analyte prior to analysis, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Solid-phase extraction (SPE) is a widely adopted technique for this purpose, offering superior sample cleanup compared to simpler methods like "dilute-and-shoot".[1]
This document provides a detailed protocol for the solid-phase extraction of this compound from plasma samples. The methodology is adapted from established protocols for its isomer, homovanillic acid (HVA), and is suitable for researchers, scientists, and drug development professionals. The described strong anion exchange (SAX) SPE method is particularly effective for the extraction of acidic compounds like iso-HVA.[2]
Materials and Reagents
-
SPE Cartridges: Strong Anion Exchange (SAX), 100 mg, 1 mL
-
Plasma samples
-
This compound standard
-
Internal standard (e.g., deuterated iso-HVA or a structural analog)
-
Acetonitrile (B52724), HPLC grade
-
Methanol (B129727), HPLC grade
-
Water, HPLC grade
-
Formic acid, 88%
-
Ammonium hydroxide
-
Nitrogen gas
-
Vortex mixer
-
Centrifuge
-
SPE manifold
-
Evaporation system
Experimental Protocol
Sample Pre-treatment
-
To 1 mL of plasma, add the appropriate amount of internal standard solution.
-
Add 2 mL of acetonitrile to precipitate proteins.[1]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.[1]
-
Carefully transfer the supernatant to a clean tube. This supernatant will be loaded onto the SPE cartridge.
Solid-Phase Extraction Procedure
The following steps outline the SPE procedure using a strong anion exchange (SAX) cartridge.
-
Conditioning:
-
Pass 1 mL of methanol through the SAX cartridge.
-
Pass 1 mL of HPLC grade water through the cartridge. Do not allow the cartridge to dry out.
-
-
Sample Loading:
-
Load the pre-treated sample supernatant onto the conditioned SAX cartridge.
-
Maintain a slow and steady flow rate of approximately 1 mL/min to ensure optimal retention of the analyte.[1]
-
-
Washing:
-
Wash the cartridge with 1 mL of HPLC grade water to remove polar impurities.
-
Wash the cartridge with 1 mL of methanol to remove non-polar interferences.
-
-
Elution:
-
Elute the iso-HVA from the cartridge by passing 1 mL of a solution of 2% formic acid in methanol.
-
Dry Down and Reconstitution
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase used for the LC-MS/MS analysis (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex briefly and transfer to an autosampler vial for analysis.
Data Presentation
The following table summarizes typical performance data for the analysis of acidic compounds similar to iso-HVA using SPE followed by LC-MS/MS. This data is provided for illustrative purposes and actual results may vary.
| Parameter | Typical Value |
| Extraction Recovery | > 90% |
| Linearity (r²) | > 0.99 |
| Limit of Quantitation (LOQ) | 0.2 ng/mL |
| Limit of Detection (LOD) | 0.1 ng/mL |
| Intra-day Precision (RSD) | < 10% |
| Inter-day Precision (RSD) | < 15% |
Experimental Workflow Diagram
Caption: Workflow for solid-phase extraction of this compound from plasma.
References
Development of a "Dilute-and-Shoot" LC-MS/MS Method for the Quantitative Analysis of Isohomovanillic Acid in Human Urine
Application Note
Audience: Researchers, scientists, and drug development professionals.
Introduction
Isohomovanillic acid (isoHVA), an isomer of the well-known dopamine (B1211576) metabolite homovanillic acid (HVA), is an important biomarker in clinical and research settings. Its quantification in biological matrices such as urine is crucial for understanding various physiological and pathological processes. Traditional methods for the analysis of such compounds often involve complex and time-consuming sample preparation steps. The "dilute-and-shoot" approach coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers a rapid, simple, and robust alternative for the high-throughput analysis of this compound.
This application note provides a detailed protocol for a "dilute-and-shoot" LC-MS/MS method for the quantification of this compound in human urine. The method is designed to be easily implemented in a clinical or research laboratory setting.
Signaling Pathway
This compound is a metabolite in the dopamine metabolic pathway. Dopamine is first converted to 3,4-dihydroxyphenylacetic acid (DOPAC) by monoamine oxidase (MAO). Subsequently, catechol-O-methyltransferase (COMT) methylates DOPAC to form either homovanillic acid (HVA) or this compound. The specific isomer formed depends on the position of methylation on the catechol ring.
Dopamine Metabolism to HVA and isoHVA.
Experimental Workflow
The "dilute-and-shoot" method involves minimal sample preparation. Urine samples are simply diluted with an internal standard solution, centrifuged, and the supernatant is directly injected into the LC-MS/MS system.
Dilute-and-Shoot Experimental Workflow.
Experimental Protocols
Materials and Reagents
-
This compound certified reference material
-
This compound-d3 (or other suitable stable isotope-labeled internal standard)
-
LC-MS grade water
-
LC-MS grade acetonitrile
-
Formic acid (LC-MS grade)
-
Human urine (drug-free for calibration standards and quality controls)
Sample Preparation
-
Thaw frozen urine samples to room temperature.
-
Vortex mix the samples for 15 seconds.
-
Centrifuge the samples at 4000 x g for 10 minutes to pellet any particulate matter.
-
In a clean microcentrifuge tube, combine 50 µL of the urine supernatant with 450 µL of the internal standard working solution (e.g., 100 ng/mL of this compound-d3 in 0.1% formic acid in water).
-
Vortex for 10 seconds.
-
Transfer the diluted sample to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography Conditions
-
LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is recommended.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5-7 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
-
Column Temperature: 40 °C.
Mass Spectrometry Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Source Parameters: Optimized for the specific instrument, including gas temperatures, gas flows, and capillary voltage.
MRM Transitions (Proposed):
The following are proposed Multiple Reaction Monitoring (MRM) transitions that should be optimized for the specific instrument being used.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 181.1 | 137.1 | Optimize |
| This compound-d3 | 184.1 | 140.1 | Optimize |
Note: The proposed product ion for this compound is based on the neutral loss of CO2 from the carboxylic acid group, which is a common fragmentation pathway for such molecules. The deuterated internal standard would exhibit a corresponding mass shift.
Quantitative Data Summary
The following tables summarize the expected performance characteristics of a "dilute-and-shoot" LC-MS/MS method for this compound, based on validated methods for its isomer, homovanillic acid.[1][2][3][4] These values should be established and validated for this compound in the user's laboratory.
Table 1: Method Validation Parameters
| Parameter | Recommended Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | Signal-to-Noise Ratio ≥ 10 |
| Precision (%CV) at LLOQ, LQC, MQC, HQC | ≤ 20% for LLOQ, ≤ 15% for others |
| Accuracy (%Bias) at LLOQ, LQC, MQC, HQC | Within ±20% for LLOQ, ±15% for others |
| Recovery (%) | Consistent and reproducible |
| Matrix Effect | Monitored and within acceptable limits |
Table 2: Representative Quantitative Performance (based on Homovanillic Acid data)
| Parameter | Result |
| Linearity Range | 0.5 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.995 |
| LLOQ | 0.5 µg/mL |
| Intra-day Precision (%CV) | < 5% |
| Inter-day Precision (%CV) | < 7% |
| Accuracy (%Bias) | -10% to +8% |
| Recovery | > 90% |
Conclusion
The described "dilute-and-shoot" LC-MS/MS method provides a simple, rapid, and robust approach for the quantitative analysis of this compound in human urine. The minimal sample preparation significantly increases sample throughput, making it an ideal method for clinical and research laboratories requiring efficient and reliable analysis of this important biomarker. It is essential to validate the method in the user's laboratory to ensure it meets the specific requirements of the intended application.
References
Application Notes and Protocols: Selection of an Internal Standard for the Quantitative Analysis of Isohomovanillic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract: The accurate quantification of isohomovanillic acid (isoHVA), a key metabolite of dopamine (B1211576), is crucial for various research and clinical applications. A significant challenge in the bioanalysis of isoHVA is the lack of a commercially available stable isotope-labeled internal standard. This document provides a comprehensive guide to the selection of a suitable internal standard for the quantitative analysis of isoHVA, with a primary recommendation for the use of a stable isotope-labeled isomer, homovanillic acid (HVA). Detailed experimental protocols for sample preparation and analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are provided, adapted from well-established methods for HVA.
Introduction: The Challenge of Internal Standard Selection for this compound
This compound (3-hydroxy-4-methoxyphenylacetic acid) and its isomer, homovanillic acid (4-hydroxy-3-methoxyphenylacetic acid), are terminal metabolites of the neurotransmitter dopamine. The quantitative analysis of these compounds in biological matrices is essential for understanding dopamine metabolism and for the diagnosis and monitoring of certain diseases. The gold standard for quantitative mass spectrometry is the use of a stable isotope-labeled (SIL) internal standard, which has nearly identical chemical and physical properties to the analyte, ensuring high accuracy and precision by correcting for variations during sample preparation and analysis.
A primary challenge for the quantitative analysis of isoHVA is the current lack of commercially available stable isotope-labeled isoHVA standards. In the absence of an identical SIL internal standard, a carefully selected alternative is necessary. This document outlines the rationale and methodology for using a stable isotope-labeled isomer, specifically deuterated or ¹³C-labeled homovanillic acid, as a surrogate internal standard for isoHVA quantification.
Rationale for Selecting a Stable Isotope-Labeled Isomer as an Internal Standard
When a dedicated stable isotope-labeled internal standard is not available, the ideal alternative is a compound that closely mimics the physicochemical properties of the analyte. For the quantitative analysis of isoHVA, a stable isotope-labeled version of its isomer, homovanillic acid (e.g., HVA-d₅ or ¹³C₆-HVA), is the recommended choice.
Justification:
-
Similar Physicochemical Properties: IsoHVA and HVA are structural isomers with the same molecular weight and elemental composition. They exhibit very similar properties such as polarity, pKa, and solubility, which dictates their behavior during sample extraction and chromatographic separation.
-
Co-elution (with appropriate chromatography): While they are distinct compounds that can be chromatographically separated, their similar properties mean they will behave predictably under the same analytical conditions.
-
Similar Ionization Efficiency: In mass spectrometry, isomers often exhibit comparable ionization efficiencies, which is a critical factor for accurate quantification using an internal standard.
-
Commercial Availability: A wide range of stable isotope-labeled HVA standards are commercially available, making this a practical approach.
Critical Consideration: The primary prerequisite for using a labeled isomer as an internal standard is the ability of the analytical method, particularly the chromatographic separation, to resolve the analyte (isoHVA) from its endogenous isomer (HVA) and the labeled internal standard.
Recommended Internal Standards for this compound Analysis
Based on the principles outlined above, the following are recommended as suitable internal standards for the quantitative analysis of this compound, in order of preference:
-
¹³C-Labeled Homovanillic Acid (e.g., ¹³C₆-HVA): This is the most preferred option. Carbon-13 labeling is generally more stable than deuterium (B1214612) labeling and is less likely to exhibit chromatographic shifts (isotope effects) relative to the unlabeled compound.
-
Deuterated Homovanillic Acid (e.g., HVA-d₅): A widely available and cost-effective option. While a slight chromatographic shift may be observed, it is typically minimal and can be managed with appropriate chromatographic resolution.
Quantitative Data Summary
As there is no direct quantitative data for the analysis of this compound with a labeled internal standard, the following tables summarize the performance characteristics of well-validated LC-MS/MS methods for the quantification of homovanillic acid using deuterated internal standards. It is anticipated that a properly validated method for isoHVA using a labeled HVA internal standard would achieve similar performance.
Table 1: Linearity of HVA Quantification using a Deuterated Internal Standard
| Linearity Range | Correlation Coefficient (r²) | Matrix |
| 2 - 1000 ng/mL | >0.99 | Serum |
| 0.5 - 100 mg/L | >0.99 | Urine[1] |
| 0.4 - 100 µM | >0.999 | Urine |
Table 2: Precision of HVA Quantification using a Deuterated Internal Standard
| Concentration | Intra-assay CV (%) | Inter-assay CV (%) | Matrix |
| Low | <20% | <20% | Serum |
| High | <10% | <10% | Serum |
| 1.8 - 22.7 mg/L | 0.3% - 11.4% | 0.3% - 11.4% | Urine |
| Low and High | 2.5% - 3.7% | 3.6% - 3.9% | Urine |
Table 3: Accuracy and Recovery of HVA Quantification using a Deuterated Internal Standard
| Spiked Concentration | Accuracy (Bias %) | Recovery (%) | Matrix |
| Not Specified | -9.1% to 11.3% | Not Specified | Urine[1] |
| 1.25 mg/L | Not Specified | 94.7% - 105% | Urine |
| 5.0 mg/L | Not Specified | 92.0% - 102% | Urine |
| 10 mg/L | Not Specified | 96.0% - 104% | Urine |
Experimental Protocols
The following are detailed protocols for the quantitative analysis of this compound in biological matrices using a stable isotope-labeled homovanillic acid internal standard.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
This "dilute-and-shoot" method is suitable for high-throughput analysis of isoHVA in urine.
5.1.1. Materials and Reagents
-
This compound certified reference standard
-
Homovanillic acid certified reference standard
-
Homovanillic acid-¹³C₆ or Homovanillic acid-d₅ internal standard
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (B52724) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Biological samples (e.g., urine), calibrators, and quality control samples
5.1.2. Standard and Internal Standard Preparation
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve isoHVA, HVA, and the labeled HVA internal standard in methanol to prepare individual stock solutions.
-
Working Standard Solutions: Serially dilute the isoHVA and HVA stock solutions with a mixture of water and methanol to prepare a series of calibration standards at desired concentrations.
-
Internal Standard Working Solution: Dilute the labeled HVA stock solution with the initial mobile phase to a final concentration of, for example, 5 µg/mL.[1]
5.1.3. Sample Preparation
-
Thaw biological samples, calibrators, and quality controls to room temperature and vortex to ensure homogeneity.
-
To 50 µL of each sample, add 100 µL of the internal standard working solution in a protein precipitation solution (e.g., 50% acetonitrile in methanol at -20°C).[1]
-
Vortex the mixture vigorously for 30 seconds.
-
Centrifuge at high speed (e.g., 20,600 x g) for 10 minutes to pellet precipitated proteins.[1]
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
5.1.4. LC-MS/MS Conditions
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is recommended for good separation of the isomers.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile or methanol.
-
Gradient: A linear gradient from low to high percentage of Mobile Phase B over 5-10 minutes. The gradient should be optimized to ensure baseline separation of isoHVA, HVA, and the internal standard.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
-
Mass Spectrometry:
-
Ionization Source: Electrospray ionization (ESI) in negative ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: These must be optimized for the specific instrument. Example transitions are:
-
isoHVA/HVA: m/z 181 -> 137
-
HVA-d₅: m/z 186 -> 142
-
HVA-¹³C₆: m/z 187 -> 142
-
-
Instrument Parameters: Optimize source temperature, capillary voltage, cone gas flow, and collision energy for maximum signal intensity.
-
5.1.5. Data Analysis
-
Quantify isoHVA by calculating the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.
-
Determine the concentration of isoHVA in the unknown samples from the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This method requires derivatization to increase the volatility of isoHVA.
5.2.1. Materials and Reagents
-
In addition to the reagents for LC-MS/MS:
-
Ethyl acetate (B1210297) (GC grade)
-
Hydrochloric acid (HCl)
-
Derivatizing agent: e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine
5.2.2. Sample Preparation and Extraction
-
To a known volume of the biological sample (e.g., 1 mL of urine), add a known amount of the labeled HVA internal standard.
-
Acidify the sample to pH 1-2 with HCl.
-
Add an extraction solvent such as ethyl acetate and vortex vigorously for several minutes.
-
Centrifuge to separate the layers and transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
5.2.3. Derivatization
-
To the dried residue, add the derivatizing agent (e.g., a mixture of BSTFA with 1% TMCS and pyridine).
-
Heat the mixture (e.g., at 60-80°C) for a specified time (e.g., 30-60 minutes) to form the trimethylsilyl (B98337) (TMS) derivatives.
-
Cool the vial to room temperature before GC-MS analysis.
5.2.4. GC-MS Conditions
-
Gas Chromatography:
-
Column: A suitable capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program: An optimized temperature gradient to ensure the separation of the derivatized isomers.
-
Injector: Splitless mode.
-
-
Mass Spectrometry:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Detection Mode: Selected Ion Monitoring (SIM) of characteristic ions for the TMS derivatives of isoHVA, HVA, and the internal standard. The specific m/z values will need to be determined from the mass spectra of the derivatized standards.
-
5.2.5. Data Analysis
Follow the same principles as for the LC-MS/MS data analysis, using the peak area ratios of the selected ions for the analyte and the internal standard.
Visualizations
Signaling Pathway
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Poor Peak Shape for Isohomovanillic Acid in HPLC
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance for poor peak shape in the High-Performance Liquid Chromatography (HPLC) analysis of isohomovanillic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of poor peak shape, specifically peak tailing, for this compound?
A1: The most frequent cause of peak tailing for acidic compounds like this compound is an inappropriate mobile phase pH.[1][2] If the pH is too close to the compound's pKa (approximately 4.36), a mixture of ionized and non-ionized forms will exist, leading to secondary interactions with the stationary phase and resulting in asymmetrical peaks.[3]
Q2: How does the mobile phase pH affect the peak shape of this compound?
A2: To achieve a good peak shape for acidic compounds, the mobile phase pH should be adjusted to at least 1.5 to 2 pH units below the analyte's pKa.[4] For this compound (pKa ≈ 4.36), a mobile phase pH of around 2.5 to 3.0 is recommended to ensure the compound is in its protonated, non-ionized form, which minimizes secondary interactions with the silica-based stationary phase.
Q3: Can the choice of organic modifier in the mobile phase impact peak shape?
A3: Yes, the organic modifier (e.g., acetonitrile (B52724) or methanol) can influence peak shape. While both are common choices in reversed-phase HPLC, they can provide different selectivity. If you are experiencing poor peak shape, consider switching from one to the other to see if it improves the chromatography.
Q4: My peak shape is still poor even after optimizing the mobile phase pH. What else should I check?
A4: If mobile phase optimization is not sufficient, consider the following:
-
Column Health: The column may be degraded or contaminated. Try flushing the column with a strong solvent or, if necessary, replace it.
-
Secondary Interactions: Residual silanol (B1196071) groups on the silica (B1680970) packing can cause peak tailing. Using a highly deactivated (end-capped) column can mitigate these interactions.
-
System Issues: Extra-column band broadening due to long tubing, large detector cell volume, or loose fittings can contribute to poor peak shape.
-
Sample Overload: Injecting too high a concentration of the analyte can lead to peak distortion. Try diluting your sample.
Q5: What is a good starting point for developing an HPLC method for this compound?
A5: A good starting point is a reversed-phase C18 column with a mobile phase consisting of an aqueous buffer (e.g., phosphate (B84403) or formate (B1220265) buffer) at a pH of approximately 2.5-3.0 and an organic modifier like acetonitrile or methanol. A gradient elution is often a good choice to ensure adequate separation from other components in the sample matrix.
Troubleshooting Guide for Poor Peak Shape
This guide provides a systematic approach to diagnosing and resolving poor peak shape for this compound.
Problem: Peak Tailing
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inappropriate Mobile Phase pH | Adjust the mobile phase pH to be at least 1.5-2 units below the pKa of this compound (~4.36). A pH of 2.5-3.0 is recommended. | A more symmetrical peak with reduced tailing. |
| Secondary Silanol Interactions | Use a modern, high-purity, end-capped C18 or C8 column to minimize interactions with residual silanol groups. | Improved peak symmetry. |
| Column Contamination or Degradation | 1. Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol). 2. If flushing does not help, the column may be permanently damaged and require replacement. | Restoration of peak shape and retention time. |
| Sample Overload | Dilute the sample or reduce the injection volume. | A sharper, more symmetrical peak. |
| Extra-Column Effects | 1. Use shorter, narrower internal diameter tubing (0.12-0.17 mm ID). 2. Ensure all fittings are tight and properly seated to minimize dead volume. | Reduced peak broadening and improved symmetry. |
| Sample Solvent Mismatch | Ensure the sample is dissolved in a solvent that is weaker than or equal in strength to the initial mobile phase. | Improved peak shape at the beginning of the chromatogram. |
Data Presentation
The following table summarizes the expected effect of mobile phase pH on the peak shape of this compound, based on established chromatographic principles for acidic compounds.
| Mobile Phase pH | Expected Ionization State of this compound | Predicted Peak Shape | Rationale |
| < 2.5 | Predominantly Non-ionized | Symmetrical | Minimizes secondary interactions with the stationary phase. |
| 2.5 - 4.0 | Partially Ionized | Moderate Tailing Possible | As the pH approaches the pKa, a mixture of ionized and non-ionized forms can lead to peak distortion. |
| 4.0 - 5.0 | Significantly Ionized | Significant Tailing Likely | At or near the pKa, the presence of both species often results in poor peak shape. |
| > 5.0 | Predominantly Ionized | Tailing or Symmetrical (with appropriate column) | While ionized, peak shape can be improved with specialized columns that minimize silanol interactions. |
Experimental Protocols
General HPLC Method for this compound Analysis
This protocol provides a starting point for the analysis of this compound and may require optimization for your specific instrumentation and sample matrix.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 40% B
-
15-17 min: 40% to 95% B
-
17-20 min: 95% B
-
20-21 min: 95% to 5% B
-
21-25 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 280 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition (95:5 Water:Acetonitrile with 0.1% Formic Acid).
Mandatory Visualization
Troubleshooting Workflow for Poor Peak Shape
The following diagram illustrates a logical workflow for troubleshooting poor peak shape in the HPLC analysis of this compound.
Caption: A step-by-step workflow for troubleshooting poor peak shape in HPLC.
References
Technical Support Center: Overcoming Matrix Effects in LC-MS/MS Analysis of Isohomovanillic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of isohomovanillic acid.
Troubleshooting Guides
This section addresses specific issues that may arise during the analysis of this compound, providing potential causes and actionable solutions.
Issue 1: Low Signal Intensity or Complete Signal Loss for this compound
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Question: My this compound peak is much smaller than expected, or has disappeared entirely. What could be the cause and how can I fix it?
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Answer: This is a classic sign of significant ion suppression, a major type of matrix effect where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte in the mass spectrometer's ion source.[1][2]
Possible Causes & Solutions:
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Inadequate Sample Preparation: The sample matrix may be too complex. A simple "dilute-and-shoot" approach might not be sufficient for matrices like urine or plasma.[3]
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Solution: Implement a more rigorous sample clean-up technique. Solid-Phase Extraction (SPE) is highly effective at removing interfering components. For an acidic compound like this compound, an anion exchange or mixed-mode sorbent is recommended.[4]
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Co-elution with Suppressing Agents: Endogenous matrix components like salts, phospholipids, or other metabolites can co-elute with this compound and compete for ionization.[2]
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Solution: Optimize your chromatographic conditions to improve the separation of this compound from these interfering compounds. This can be achieved by adjusting the mobile phase composition, the gradient profile, or the column chemistry.
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Suboptimal Ionization Source Parameters: The settings of your electrospray ionization (ESI) source may not be optimal for this compound in your specific sample type.
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Solution: Optimize ESI source parameters such as gas temperatures, gas flows, and spray voltage to maximize the signal-to-noise ratio for your analyte.
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Issue 2: High Variability in this compound Quantification Across Samples
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Question: I am observing poor reproducibility and high coefficients of variation (%CV) for my quality control samples. What is causing this inconsistency?
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Answer: High variability is often due to inconsistent matrix effects between different samples or a failure of the internal standard to adequately compensate for these variations.
Possible Causes & Solutions:
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Differential Matrix Effects: The composition of the matrix can vary significantly from one sample to another, leading to different degrees of ion suppression or enhancement.
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Solution: The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for correcting matrix effects. An ideal SIL-IS for this compound would be, for example, this compound-d3 or ¹³C₆-isohomovanillic acid. These standards co-elute with the analyte and experience the same ionization effects, thus providing reliable correction.
-
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Inappropriate Internal Standard: If you are not using a SIL-IS, your chosen internal standard may not be behaving identically to this compound during sample preparation and analysis.
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Solution: Switch to a stable isotope-labeled internal standard for this compound. If a SIL-IS is not available, ensure your analog internal standard has very similar chemical properties and chromatographic behavior.
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Issue 3: Poor Peak Shape (Tailing or Splitting) for this compound
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Question: The chromatographic peak for my this compound is tailing or splitting. How can I improve the peak shape?
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Answer: Poor peak shape can be caused by a variety of factors, including secondary interactions with the column, column contamination, or issues with the injection solvent.
Possible Causes & Solutions:
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Secondary Silanol (B1196071) Interactions: For acidic analytes like this compound, interactions with residual silanol groups on the silica-based column can lead to peak tailing.
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Solution: Ensure your mobile phase is sufficiently acidic (e.g., using 0.1-0.2% formic acid) to keep the carboxylic acid group of this compound in its protonated, non-ionized form.
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Column Contamination or Degradation: Buildup of matrix components on the column can lead to peak distortion.
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Solution: Use a guard column and implement a robust column washing step in your gradient to clean the column after each injection. If the problem persists, the column may need to be replaced.
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Injection Solvent Mismatch: Injecting the sample in a solvent that is significantly stronger than the initial mobile phase can cause peak broadening and splitting.
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Solution: Reconstitute your final sample extract in a solvent that is as close as possible in composition and strength to the initial mobile phase conditions.
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Frequently Asked Questions (FAQs)
1. How can I assess the extent of matrix effects in my this compound assay?
The most common method is the post-extraction spike analysis . This involves comparing the peak area of this compound spiked into an extracted blank matrix sample to the peak area of this compound in a neat solution at the same concentration. The matrix factor (MF) is calculated as:
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MF = (Peak Response in Matrix) / (Peak Response in Neat Solution)
An MF < 1 indicates ion suppression, an MF > 1 suggests ion enhancement, and an MF ≈ 1 implies minimal matrix effect.
Another, more qualitative method is post-column infusion . Here, a constant flow of this compound solution is introduced into the mass spectrometer after the analytical column. A dip or rise in the baseline signal upon injection of a blank matrix extract indicates the retention times at which ion suppression or enhancement occurs.
2. What is the best sample preparation technique to minimize matrix effects for this compound?
While the optimal technique can be matrix-dependent, here is a general comparison:
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Dilute-and-Shoot: The simplest method, but often provides the least cleanup and is prone to significant matrix effects.
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Protein Precipitation (PPT): Effective for removing proteins, but many other matrix components, such as phospholipids, remain.
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Liquid-Liquid Extraction (LLE): Can provide a cleaner extract than PPT by partitioning this compound into an organic solvent.
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Solid-Phase Extraction (SPE): Generally considered the most effective technique for removing a broad range of interfering compounds, leading to the cleanest extracts and minimal matrix effects.
3. Which type of internal standard is best for quantifying this compound?
A stable isotope-labeled (SIL) internal standard is the preferred choice. A SIL-IS has nearly identical chemical and physical properties to this compound, ensuring it co-elutes and experiences the same degree of matrix effect. This allows for the most accurate and precise correction for both extraction variability and ion suppression/enhancement.
Quantitative Data Summary
The following tables summarize validation data from LC-MS/MS methods for homovanillic acid (HVA), an isomer of this compound. This data provides an indication of the performance that can be expected with different sample preparation and analytical approaches.
Table 1: Recovery of Homovanillic Acid (HVA) Using Solid-Phase Extraction from Urine
| Analyte | Spiked Concentration (mg/L) | Recovery Range (%) |
| HVA | 1.25 | 94.7 - 105 |
| HVA | 5.0 | 92.0 - 102 |
| HVA | 10.0 | 96.0 - 104 |
(Data adapted from a study on HVA analysis in urine using SPE)
Table 2: Matrix Effect and Precision for Homovanillic Acid (HVA) in Urine with a "Dilute-and-Shoot" Method and SIL-IS Correction
| Analyte | Parameter | Low Concentration | High Concentration |
| HVA | Matrix Effect Bias with IS Normalization (%) | 93.0 - 112.0 | 93.0 - 112.0 |
| HVA | Intra-assay CV (%) | 3.7 | 2.5 |
| HVA | Inter-assay CV (%) | 3.9 | 3.6 |
(Data adapted from a validation study of a "dilute-and-shoot" LC-MS/MS method for HVA in urine)
Experimental Protocols
Protocol 1: "Dilute-and-Shoot" Method for Urine Samples
This method is fast and requires minimal sample preparation, but is more susceptible to matrix effects. The use of a SIL-IS is highly recommended.
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Sample Preparation:
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Thaw frozen urine samples at room temperature and vortex to ensure homogeneity.
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To 50 µL of urine, add 50 µL of an internal standard working solution (containing a known concentration of SIL-isohomovanillic acid).
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Add 900 µL of a protein precipitation agent (e.g., methanol (B129727) or acetonitrile).
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Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.
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Transfer the supernatant to an autosampler vial for analysis.
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-
LC-MS/MS Conditions (General Example):
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LC Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
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Mobile Phase A: 0.1% Formic acid in water.
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Mobile Phase B: 0.1% Formic acid in methanol or acetonitrile.
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Gradient: A linear gradient from a low percentage of Mobile Phase B (e.g., 5%) to a high percentage (e.g., 95%) over 5-7 minutes.
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Flow Rate: 0.3 mL/min.
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Injection Volume: 5-10 µL.
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Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative ion electrospray ionization (ESI) mode.
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MRM Transitions: Specific precursor-to-product ion transitions for both this compound and its SIL-IS should be optimized for the specific instrument being used.
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Protocol 2: Solid-Phase Extraction (SPE) Method for Urine Samples
This method provides a much cleaner sample extract, significantly reducing matrix effects.
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Sample Preparation:
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Dilute 250 µL of urine with 1,550 µL of an appropriate buffer (e.g., aqueous ammonium (B1175870) acetate, pH 9.0).
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Add the internal standard to the diluted sample.
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Condition a mixed-mode strong anion exchange SPE plate/cartridge (e.g., 60mg) with methanol followed by the buffer.
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Load the diluted urine sample onto the SPE plate/cartridge.
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Wash the plate/cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove neutral and basic interferences.
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Elute this compound and the internal standard with a suitable solvent (e.g., methanol containing 2% acetic acid).
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Evaporate the eluate to dryness under a stream of nitrogen.
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Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.
-
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LC-MS/MS Conditions:
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The same LC-MS/MS conditions as described in Protocol 1 can be used as a starting point.
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Visualizations
References
- 1. Application of an LC-MS/MS Method for the Simultaneous Quantification of Homovanillic Acid and Vanillylmandelic Acid for the Diagnosis and Follow-Up of Neuroblastoma in 357 Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. A Simple, Fast, and Reliable LC-MS/MS Method for the Measurement of Homovanillic Acid and Vanillylmandelic Acid in Urine Specimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Mobile Phase for Isohomovanillic Acid and HVA Separation
Welcome to the Technical Support Center for optimizing the separation of isohomovanillic acid (iso-HVA) and homovanillic acid (HVA). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to the chromatographic separation of these two critical isomers.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in separating this compound (iso-HVA) and homovanillic acid (HVA)?
The primary challenge in separating iso-HVA and HVA lies in their structural similarity. As positional isomers, they share the same molecular weight and have very similar physicochemical properties, including their pKa values which are both approximately 3.74.[1][2] This similarity makes achieving baseline resolution difficult with standard chromatographic methods.
Q2: What is a good starting point for mobile phase composition in reversed-phase HPLC for separating HVA and its isomers?
A common and effective starting point for separating acidic compounds like HVA and its isomers is a mobile phase consisting of a mixture of acetonitrile (B52724) and an acidic aqueous solution. A frequently used mobile phase is a combination of acetonitrile and 0.1% ortho-phosphoric acid, with the pH adjusted to around 2.[3] This low pH ensures that the carboxylic acid functional groups of both isomers are protonated, making them less polar and more amenable to retention on a reversed-phase column.
Q3: Why is controlling the pH of the mobile phase so critical for this separation?
Controlling the pH is crucial because both iso-HVA and HVA are ionizable compounds.[1][2] Their retention on a reversed-phase column is highly dependent on their ionization state. At a pH above their pKa (around 3.74), they will be deprotonated and exist as more polar anions, leading to poor retention and potential peak tailing. By maintaining the mobile phase pH well below the pKa (e.g., pH 2-3), both isomers remain in their less polar, protonated form, which promotes better interaction with the stationary phase and results in improved retention and peak shape.
Q4: What type of HPLC column is recommended for separating iso-HVA and HVA?
A C8 or C18 reversed-phase column is a suitable choice for this separation. A C8 column has been successfully used for the separation of HVA and the structurally similar vanillylmandelic acid (VMA). The choice between C8 and C18 will depend on the desired retention and selectivity. A C18 column will generally provide more retention for these relatively polar analytes.
Q5: Are there alternative analytical techniques to HPLC for analyzing HVA and iso-HVA?
Yes, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful alternative for the analysis of HVA and its isomers. This technique often requires a derivatization step to increase the volatility of the analytes. GC-MS can offer high sensitivity and specificity, making it suitable for quantitative analysis in complex biological matrices like urine.
Troubleshooting Guide
This guide addresses common issues encountered during the separation of this compound and homovanillic acid.
| Problem | Possible Causes | Suggested Solutions |
| Poor Resolution or Co-elution of Peaks | - Mobile phase pH is too high: If the pH is close to or above the pKa of the analytes (~3.74), they will be partially or fully ionized, leading to poor retention and overlap. - Inappropriate organic modifier concentration: The percentage of acetonitrile or methanol (B129727) may not be optimal for resolving the two isomers. - Column has lost efficiency: Over time, columns can degrade, leading to broader peaks and reduced resolution. | - Lower the mobile phase pH: Adjust the pH of the aqueous portion of the mobile phase to be between 2 and 3 using an acid like phosphoric acid or formic acid. - Optimize the organic modifier percentage: Perform a series of injections with varying percentages of the organic modifier (e.g., 25%, 30%, 35% acetonitrile) to find the optimal concentration for resolution. - Test a new column: If the column is old or has been used extensively, replace it with a new one of the same type. |
| Peak Tailing | - Mobile phase pH is too close to the pKa: This can cause a mixed population of ionized and non-ionized molecules, leading to tailing. - Secondary interactions with the stationary phase: Residual silanol (B1196071) groups on the silica-based column can interact with the acidic analytes. - Column overload: Injecting too concentrated a sample can lead to peak distortion. | - Ensure mobile phase pH is sufficiently low: Maintain a pH of at least 1.5 units below the pKa of the analytes. - Use a mobile phase additive: Adding a small amount of an ion-pairing agent or a competing acid can help to mask the active sites on the stationary phase. - Dilute the sample: Reduce the concentration of the sample being injected. |
| Fluctuating Retention Times | - Inconsistent mobile phase preparation: Small variations in the pH or composition of the mobile phase can lead to shifts in retention time. - Column not properly equilibrated: Insufficient equilibration time with the mobile phase before injection can cause drift. - Pump issues: Fluctuations in the pump's flow rate or solvent proportioning can affect retention. | - Prepare mobile phase carefully and consistently: Use a calibrated pH meter and precise measurements for all components. Prepare fresh mobile phase daily. - Increase equilibration time: Ensure a stable baseline is achieved before injecting the sample. - Check the HPLC pump: Purge the pump to remove any air bubbles and check for leaks. |
| High Backpressure | - Precipitation of buffer in the mobile phase: If the organic modifier concentration is too high for the buffer solubility. - Clogged column frit or tubing: Particulate matter from the sample or mobile phase can cause blockages. | - Ensure buffer solubility: Check the miscibility of the buffer with the organic modifier at the intended concentration. - Filter samples and mobile phase: Use a 0.22 µm or 0.45 µm filter for all samples and mobile phases before use. - Backflush the column: If a blockage is suspected, disconnect the column and flush it in the reverse direction (refer to the column manufacturer's instructions). |
Experimental Protocols
Recommended Starting HPLC Method for HVA and Iso-HVA Separation
This protocol is adapted from a validated method for the separation of HVA and VMA and serves as an excellent starting point for optimizing the separation of HVA and iso-HVA.
| Parameter | Condition |
| Column | Kromasil C8, 5 µm (250 x 4.6 mm) |
| Mobile Phase | Acetonitrile : 0.1% o-phosphoric acid (pH ~2) in water (30:70 v/v) |
| Flow Rate | 0.9 mL/min |
| Column Temperature | 25°C |
| Detection | UV at 280 nm |
| Injection Volume | 20 µL |
Procedure:
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Mobile Phase Preparation: Prepare the aqueous phase by adding 1 mL of ortho-phosphoric acid to 999 mL of HPLC-grade water and mix well. The final mobile phase is prepared by mixing 300 mL of acetonitrile with 700 mL of the 0.1% o-phosphoric acid solution. Degas the mobile phase using sonication or vacuum filtration.
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Standard Preparation: Prepare stock solutions of iso-HVA and HVA in the mobile phase. Create working standards by diluting the stock solutions to the desired concentrations.
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System Equilibration: Equilibrate the HPLC system with the mobile phase at a constant flow rate of 0.9 mL/min until a stable baseline is observed.
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Injection: Inject the standards and samples onto the column.
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Data Analysis: Identify and quantify the peaks based on the retention times of the standards.
Visualizations
Logical Workflow for HPLC Method Development
Caption: A logical workflow for developing an HPLC method for the separation of iso-HVA and HVA.
Troubleshooting Logic for Poor Peak Resolution
Caption: A troubleshooting decision tree for addressing poor peak resolution in the separation of iso-HVA and HVA.
References
Technical Support Center: Isohomovanillic Acid (iso-HVA) Detection
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance sensitivity for low-level isohomovanillic acid (iso-HVA) detection.
Frequently Asked Questions (FAQs)
Q1: What is this compound (iso-HVA) and why is its sensitive detection important?
A1: this compound (3-hydroxy-4-methoxyphenylacetic acid) is an acidic metabolite of the neurotransmitter dopamine (B1211576).[1] Its sensitive and accurate quantification is crucial in neuroscience and clinical research to understand dopamine metabolism, which can be altered in various neurological and psychiatric disorders.[2][3]
Q2: What are the most common analytical methods for detecting low levels of iso-HVA?
A2: The most common and sensitive methods for iso-HVA detection include gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][4] LC-MS/MS is often considered the gold standard due to its high specificity, accuracy, and suitability for complex biological matrices like plasma and urine. Electrochemical detection methods have also been developed.
Q3: Why is a stable isotope-labeled internal standard, like a deuterated form of HVA, recommended for LC-MS/MS analysis?
A3: A stable isotope-labeled internal standard (SIL-IS) is crucial for accurate quantification in LC-MS/MS analysis. It co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement. Using a SIL-IS corrects for variations during sample preparation and analysis, leading to superior accuracy and precision.
Q4: What are the primary sources of contamination in low-level iso-HVA analysis?
A4: Contamination can arise from various sources, including plasticizers (e.g., phthalates) leaching from labware like pipette tips and vials, slip agents (e.g., oleamide) from plastic manufacturing, and ions like sodium and potassium from glassware. Dust, cleaning agents, and impurities in solvents can also contribute to background noise and interfere with detection. Using high-purity, LC-MS grade solvents and pre-cleaned vials is recommended to minimize these issues.
Troubleshooting Guide for Low-Level Iso-HVA Detection
This guide addresses specific issues encountered during the sensitive analysis of iso-HVA, particularly using LC-MS/MS.
Issue 1: Poor Chromatographic Peak Shape (Tailing or Fronting)
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Q: My iso-HVA peak is showing significant tailing. What is the likely cause and how can I fix it?
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A: Peak tailing for acidic compounds like iso-HVA is often caused by secondary interactions between the analyte and residual silanol (B1196071) groups on the silica-based stationary phase of the LC column. Another common cause is a suboptimal mobile phase pH. If the pH is close to the pKa of iso-HVA, both ionized and non-ionized forms will be present, leading to poor peak shape.
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Solution:
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Adjust Mobile Phase pH: Add a small amount of an acidifier, such as 0.1-0.2% formic acid, to your aqueous mobile phase. This ensures the pH is low enough to keep iso-HVA in its single, protonated (non-ionized) form, which improves interaction with the reversed-phase column and results in a sharper, more symmetrical peak.
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Use a Different Column: Consider using a column with end-capping or a different stationary phase chemistry that minimizes silanol interactions.
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Issue 2: Low Signal Intensity or Poor Sensitivity
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Q: The signal-to-noise ratio for my iso-HVA peak is too low. How can I increase sensitivity?
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A: Low signal intensity can result from inefficient ionization, matrix effects from the biological sample, or suboptimal mass spectrometer settings.
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Solution:
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Optimize Ion Source Parameters: The electrospray ionization (ESI) source parameters are critical. Methodically optimize gas temperatures, gas flows, nebulizer pressure, and capillary voltage to achieve the best signal for iso-HVA. This is often the most effective way to boost signal intensity.
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Improve Sample Cleanup: If analyzing complex matrices like plasma, a simple "dilute-and-shoot" method may not be sufficient. Implement a solid-phase extraction (SPE) procedure to remove interfering matrix components that can suppress the iso-HVA signal.
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Check Mobile Phase Composition: Ensure the mobile phase is compatible with efficient ESI. While acidic modifiers like formic acid are good for peak shape, high concentrations of non-volatile buffers should be avoided.
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Issue 3: High Background Noise or Interfering Peaks
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Q: I am seeing high background noise or peaks that interfere with the iso-HVA signal. What should I do?
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A: High background can be due to contamination from solvents, labware, or the LC-MS system itself. Interfering peaks may be endogenous components from the sample matrix.
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Solution:
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Run Blanks: Inject a "blank" sample (e.g., mobile phase or extraction solvent) to identify if the contamination originates from the system or solvents.
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Use High-Purity Reagents: Switch to LC-MS grade water, acetonitrile, and additives.
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Improve Chromatographic Resolution: Modify the LC gradient to better separate iso-HVA from interfering compounds. A shallower, longer gradient can often improve resolution.
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Increase MS Specificity: Ensure you are using optimized Multiple Reaction Monitoring (MRM) transitions (both a quantifier and a qualifier ion) for high specificity.
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Diagrams
Biochemical Pathway
Caption: Simplified metabolic pathway of dopamine to HVA and iso-HVA.
Experimental Workflow
Caption: Typical experimental workflow for iso-HVA quantification by LC-MS/MS.
Troubleshooting Logic
References
- 1. The estimation of 3,4-dihydroxyphenylacetic acid, homovanillic acid and homo-isovanillic acid in nervous tissue by gas-liquid chromatography and electron capture detection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. en.humanmetabolome.com [en.humanmetabolome.com]
- 3. mdpi.com [mdpi.com]
- 4. Validation of an LC-MS/MS method for urinary homovanillic and vanillylmandelic ACIDS and application to the diagnosis of neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Addressing inconsistent recovery of isohomovanillic acid during sample prep
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges with the inconsistent recovery of isohomovanillic acid (iso-HVA) during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its consistent recovery important?
A1: this compound (iso-HVA), a structural isomer of homovanillic acid (HVA), is a metabolite of dopamine.[1][2] Accurate and precise quantification of iso-HVA in biological matrices such as plasma and urine is crucial for various research applications. Inconsistent recovery during sample preparation can lead to unreliable data, affecting the interpretation of experimental results.
Q2: What are the primary causes of inconsistent iso-HVA recovery?
A2: The primary causes of inconsistent iso-HVA recovery are often related to the physicochemical properties of the molecule and the specifics of the sample preparation method. Key factors include:
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pH Control: Iso-HVA is an acidic compound. The pH of the sample and the solvents used during extraction significantly impacts its charge state and, consequently, its retention on solid-phase extraction (SPE) cartridges and its partitioning in liquid-liquid extraction (LLE).[3][4]
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Sample Matrix Effects: Endogenous components in biological samples can interfere with the extraction process, leading to ion suppression or enhancement in mass spectrometry-based analyses.[5]
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Suboptimal Extraction Protocol: Issues such as incorrect solvent choice, inappropriate flow rates during SPE, or insufficient mixing during LLE can all contribute to poor and variable recovery.
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Analyte Degradation: Iso-HVA may be susceptible to degradation under certain storage or experimental conditions.
Q3: How can I improve the recovery of iso-HVA in my experiments?
A3: To improve recovery, focus on optimizing the following aspects of your sample preparation protocol:
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Strict pH Control: Ensure the pH of your sample is adjusted to be at least 2 pH units below the pKa of iso-HVA to ensure it is in its neutral, protonated form for reversed-phase SPE or LLE.
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Methodical Protocol Optimization: Systematically evaluate and optimize each step of your extraction method, including the choice of SPE sorbent, wash and elution solvents, and LLE solvent systems.
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Use of an Internal Standard: Incorporate a stable isotope-labeled internal standard of iso-HVA at the beginning of your sample preparation to normalize for recovery losses.
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Proper Sample Handling: Store samples at -80°C to minimize degradation and avoid repeated freeze-thaw cycles.
Troubleshooting Inconsistent Iso-HVA Recovery
This section provides a structured approach to diagnosing and resolving common issues leading to inconsistent iso-HVA recovery.
Low Recovery in Solid-Phase Extraction (SPE)
If you are experiencing low recovery with your SPE method, systematically investigate the following potential causes:
| Potential Cause | Recommended Solution |
| Analyte Breakthrough During Sample Loading | The pH of the sample may be too high, preventing iso-HVA from being retained on a reversed-phase sorbent. Action: Acidify the sample to a pH of 1-2 before loading. The loading flow rate may be too fast. Action: Decrease the flow rate to allow for adequate interaction between the analyte and the sorbent. The sorbent may be overloaded. Action: Reduce the sample volume or use an SPE cartridge with a larger sorbent bed. |
| Analyte Loss During Washing | The wash solvent may be too strong, prematurely eluting the iso-HVA. Action: Use a weaker wash solvent (e.g., a lower percentage of organic solvent). The pH of the wash solvent may be incorrect. Action: Ensure the pH of the wash solvent is also acidic to keep iso-HVA protonated. |
| Incomplete Elution | The elution solvent may be too weak to displace the iso-HVA from the sorbent. Action: Increase the strength of the elution solvent (e.g., a higher percentage of organic solvent or a stronger organic solvent). The elution volume may be insufficient. Action: Increase the volume of the elution solvent. |
Inconsistent Recovery in Liquid-Liquid Extraction (LLE)
For issues with LLE, consider the following troubleshooting steps:
| Potential Cause | Recommended Solution |
| Poor Partitioning into the Organic Phase | The pH of the aqueous phase may be too high, keeping the iso-HVA in its ionized form. Action: Acidify the aqueous sample to a pH of 1-2. The organic solvent may not be optimal for extracting iso-HVA. Action: Test a range of solvents with varying polarities (e.g., ethyl acetate (B1210297), diethyl ether, dichloromethane). |
| Emulsion Formation | High concentrations of proteins and lipids in the sample can lead to the formation of emulsions. Action: Centrifuge the sample at a higher speed and for a longer duration. Consider a protein precipitation step before LLE. |
| Incomplete Phase Separation | Insufficient centrifugation or settling time can lead to carryover of the aqueous phase. Action: Increase the centrifugation time or allow for a longer settling period. |
Experimental Protocols
The following are detailed methodologies for key experiments. Note that these protocols are based on methods for the closely related compound homovanillic acid (HVA) and may require optimization for iso-HVA.
Solid-Phase Extraction (SPE) of this compound from Human Plasma
This protocol is adapted from a method for HVA and uses a strong anion exchange (SAX) SPE cartridge.
1. Sample Pre-treatment:
- To 1 mL of human plasma, add an appropriate amount of a stable isotope-labeled internal standard for iso-HVA.
- Add 2 mL of acetonitrile (B52724) to precipitate proteins.
- Vortex for 1 minute.
- Centrifuge at 10,000 x g for 10 minutes.
- Transfer the supernatant to a clean tube.
2. SPE Procedure:
- Conditioning: Condition a SAX SPE cartridge (100 mg, 1 mL) by passing 1 mL of methanol (B129727) through it.
- Equilibration: Equilibrate the cartridge by passing 1 mL of HPLC-grade water through it.
- Sample Loading: Load the pre-treated sample supernatant onto the cartridge at a slow flow rate (approximately 1 mL/min).
- Washing:
- Wash the cartridge with 1 mL of HPLC-grade water.
- Wash the cartridge with 1 mL of methanol.
- Elution: Elute the iso-HVA from the cartridge with 1 mL of 2% formic acid in methanol.
3. Dry Down and Reconstitution:
- Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Liquid-Liquid Extraction (LLE) of this compound from Urine
This protocol is a general method for the extraction of organic acids from urine.
1. Sample Preparation:
- Thaw frozen urine samples on ice.
- Centrifuge the urine at 2,000 x g for 10 minutes to remove any particulate matter.
- Transfer 1 mL of the supernatant to a clean glass tube.
2. Internal Standard Addition:
- Add an appropriate amount of a stable isotope-labeled internal standard for iso-HVA.
3. Acidification:
- Acidify the urine to a pH of 1-2 by adding an appropriate amount of a strong acid (e.g., 6M HCl).
4. Extraction:
- Add 3 mL of ethyl acetate to the acidified urine.
- Vortex vigorously for 2 minutes.
- Centrifuge at 3,000 rpm for 10 minutes to separate the phases.
- Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
5. Dry Down and Reconstitution:
- Evaporate the organic extract to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in a suitable solvent for your analytical method.
Derivatization of this compound for GC-MS Analysis
This silylation protocol is a general method for preparing acidic compounds for GC-MS analysis using BSTFA.
1. Sample Preparation:
- Ensure the extracted iso-HVA sample is completely dry.
- The sample should be in an aprotic solvent (e.g., acetonitrile) in a GC vial.
2. Reagent Addition:
- Add a molar excess of the silylating reagent, for example, 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
3. Reaction:
- Cap the vial tightly.
- Vortex for 10 seconds.
- Heat at 60°C for 60 minutes.
4. Analysis:
- Cool the vial to room temperature before injecting into the GC-MS system.
Visualizations
Dopamine Metabolic Pathway
The following diagram illustrates the metabolic pathway of dopamine, leading to the formation of homovanillic acid (HVA) and its isomer, this compound (iso-HVA).
References
Technical Support Center: Minimizing Ion Suppression for Isohomovanillic Acid in Mass Spectrometry
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression when analyzing isohomovanillic acid (isoHVA) by mass spectrometry.
Troubleshooting Guide
This section offers solutions to common problems encountered during the LC-MS/MS analysis of this compound that may be related to ion suppression.
Problem: My this compound signal is significantly lower in matrix samples (e.g., plasma, urine) compared to neat solutions, leading to poor sensitivity.
Possible Cause: Co-eluting endogenous matrix components are likely suppressing the ionization of your analyte.
Solutions:
-
Improve Sample Preparation: The most effective way to combat ion suppression is to remove interfering matrix components before analysis.[1][2]
-
Solid-Phase Extraction (SPE): This is often the most effective technique for removing a broad range of interferences.[2] For an acidic compound like isoHVA, an anion exchange or mixed-mode SPE cartridge can be highly effective.
-
Liquid-Liquid Extraction (LLE): LLE can also be effective but may have lower recovery for polar compounds like isoHVA.[3]
-
Protein Precipitation (PPT): While simple, PPT is the least effective method for removing matrix components that cause ion suppression, as it primarily removes proteins.[3]
-
-
Optimize Chromatography: Increasing the separation between isoHVA and interfering compounds can significantly reduce ion suppression.
-
Increase Retention: Adjust the mobile phase composition or gradient to increase the retention time of isoHVA, moving it away from early-eluting interferences.
-
Change Column Chemistry: If using a standard C18 column, consider a column with a different selectivity, such as a Pentafluorophenyl (PFP) or biphenyl (B1667301) phase, which can provide better separation for acidic and aromatic compounds.
-
-
Dilute the Sample: A straightforward approach is to dilute the sample, which reduces the concentration of both the analyte and the interfering matrix components. This is only a viable option if the isoHVA concentration is high enough to remain detectable after dilution.
Problem: I am observing inconsistent and irreproducible results for my quality control (QC) samples.
Possible Cause: Sample-to-sample variability in the matrix composition can lead to different degrees of ion suppression, causing inconsistent results.
Solutions:
-
Implement a Robust Sample Preparation Method: A thorough sample cleanup using SPE or LLE will minimize the variability in matrix effects.
-
Employ Matrix-Matched Calibrators and QCs: Preparing your calibration standards and QC samples in the same biological matrix as your unknown samples can help to compensate for consistent matrix effects.
-
Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound is the most effective way to correct for variability in ion suppression between different samples. The SIL-IS co-elutes with the analyte and experiences the same degree of ion suppression, allowing for accurate and precise quantification based on the analyte-to-IS ratio.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for this compound analysis?
A1: Ion suppression is a phenomenon in LC-MS/MS where the ionization efficiency of a target analyte, in this case, this compound, is reduced by the presence of co-eluting components from the sample matrix. This leads to a decreased signal intensity for the analyte, which can negatively impact the sensitivity, accuracy, and precision of an assay.
Q2: What are the common causes of ion suppression for this compound?
A2: The primary causes of ion suppression in isoHVA analysis are substances present in the biological matrix that co-elute with the analyte and compete for ionization in the mass spectrometer's source. Common interfering substances in biological matrices like urine and plasma include salts, urea, phospholipids, and other endogenous metabolites.
Q3: How can I determine if my this compound signal is being suppressed?
A3: A common method to assess ion suppression is through a post-extraction spike experiment . In this procedure, the response of isoHVA in a clean solvent is compared to its response when spiked into a blank matrix extract that has undergone the sample preparation process. A significantly lower signal in the matrix extract indicates ion suppression. Another technique is the post-column infusion experiment , where a constant flow of isoHVA is introduced into the LC flow after the analytical column. Injection of a blank matrix extract will show a dip in the isoHVA signal at retention times where matrix components causing suppression elute.
Q4: Is Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) more prone to ion suppression for this compound?
A4: ESI is generally more susceptible to ion suppression than APCI. This is because the ESI process is more complex and relies on the formation of charged droplets, which can be affected by the presence of non-volatile salts and other matrix components that alter the droplet's surface tension and evaporation. For a compound like isoHVA, which is typically analyzed using ESI, careful consideration of matrix effects is crucial.
Q5: Can the mass spectrometer settings be optimized to reduce ion suppression?
A5: While the primary strategies for mitigating ion suppression involve sample preparation and chromatography, optimizing the ion source parameters can have some effect. Experimenting with settings such as nebulizer gas pressure, drying gas flow rate and temperature, and capillary voltage may help to find conditions that maximize the isoHVA signal while minimizing the influence of the matrix. Additionally, reducing the ESI flow rate to the nanoliter-per-minute range has been shown to reduce signal suppression.
Data and Protocols
Quantitative Comparison of Sample Preparation Techniques
The following table summarizes the general effectiveness of different sample preparation techniques in reducing ion suppression for acidic analytes like this compound in biological matrices.
| Sample Preparation Technique | Relative Effectiveness in Reducing Ion Suppression | Typical Analyte Recovery | Throughput | Cost per Sample |
| Dilute-and-Shoot | Low | ~100% | High | Low |
| Protein Precipitation (PPT) | Low to Moderate | High | High | Low |
| Liquid-Liquid Extraction (LLE) | Moderate to High | Moderate to High | Moderate | Moderate |
| Solid-Phase Extraction (SPE) | High | High | Low to Moderate | High |
This table provides a generalized comparison. Actual performance may vary depending on the specific matrix and analytical method.
Experimental Protocols
The following are example protocols that can be adapted for the analysis of this compound.
Protocol 1: "Dilute-and-Shoot" Sample Preparation for Urine
This is a simple and fast method suitable for screening purposes or when high sensitivity is not required.
-
Sample Thawing: Thaw frozen urine samples at room temperature.
-
Homogenization: Vortex the samples to ensure homogeneity.
-
Internal Standard Spiking: To 50 µL of urine, add 950 µL of a working solution containing the stable isotope-labeled internal standard (SIL-IS) for isoHVA in a suitable solvent (e.g., 0.1% formic acid in water/acetonitrile).
-
Vortexing: Mix the sample thoroughly.
-
Centrifugation: Centrifuge the sample at high speed (e.g., 10,000 x g) for 5 minutes to pellet any particulates.
-
Injection: Transfer the supernatant to an autosampler vial and inject it into the LC-MS/MS system.
Protocol 2: Solid-Phase Extraction (SPE) for Plasma/Serum
This protocol provides a more thorough cleanup and is recommended for applications requiring high sensitivity and accuracy.
-
Sample Pre-treatment: To 100 µL of plasma or serum, add 100 µL of the SIL-IS working solution. Add 200 µL of 2% phosphoric acid to acidify the sample. Vortex to mix.
-
SPE Cartridge Conditioning: Condition a mixed-mode or anion exchange SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1 M acetate (B1210297) buffer, followed by 1 mL of methanol to remove neutral and basic interferences.
-
Elution: Elute the this compound and SIL-IS with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in 100 µL of the mobile phase.
-
Injection: Inject the reconstituted sample into the LC-MS/MS system.
Typical LC-MS/MS Parameters for this compound Analysis
| Parameter | Typical Setting |
| LC Column | C18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in methanol or acetonitrile |
| Gradient | Linear gradient from 5% to 95% Mobile Phase B over 5-7 minutes |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5-10 µL |
| Ionization Mode | Electrospray Ionization (ESI), Negative Mode |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
Note: These parameters should be optimized for the specific instrument being used.
Visualizations
Caption: A logical workflow for identifying and mitigating ion suppression.
Caption: Decision tree for selecting an appropriate sample preparation method.
References
Technical Support Center: Isohomovanillic Acid (iHVA) Chromatography
Welcome to the Technical Support Center for isohomovanillic acid (iHVA) analysis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the chromatographic analysis of iHVA, with a specific focus on addressing high background noise.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of high background noise in an iHVA chromatogram?
High background noise in an iHVA chromatogram can originate from several sources, broadly categorized as solvent and mobile phase contamination, sample preparation issues, column contamination, and LC-MS system-related problems.[1][2][3][4] Contaminants in solvents or mobile phase additives, improper sample cleanup, buildup of endogenous substances from the sample matrix on the column, and contamination of the ion source are frequent culprits.[1]
Q2: How can I determine the source of the high background noise?
A systematic approach is crucial to pinpoint the source of the noise. Start by running a blank injection (mobile phase only). If the noise is still present, the source is likely the mobile phase or the LC-MS system itself. If the blank is clean, the contamination is likely introduced through your sample preparation or the sample itself. You can further isolate the problem by systematically removing components of your workflow, such as the column, to see if the noise persists.
Q3: Can the chemical properties of iHVA contribute to specific background issues?
Yes, the acidic nature of this compound (pKa ≈ 3.7) means its charge state is pH-dependent. At a pH below its pKa, iHVA is neutral and more hydrophobic, while at a higher pH, it is negatively charged. This property can influence its interaction with different columns and mobile phases, potentially leading to peak shape issues or interactions with contaminants that contribute to background noise. In electrospray ionization mass spectrometry (ESI-MS), iHVA can also form adducts with salts like sodium and potassium, which might be present as contaminants in solvents or glassware, leading to unexpected ions in the background.
Q4: What role does the mobile phase play in high background noise?
The mobile phase is a primary contributor to baseline noise. Using non-LC-MS grade solvents, water from deionizers that may introduce organic contaminants, or contaminated additives like formic acid or ammonium (B1175870) acetate (B1210297) can significantly increase background noise. In gradient elution, impurities in the mobile phase can accumulate on the column and elute as the organic solvent concentration increases, causing a rising baseline or "ghost peaks". Inadequate degassing of the mobile phase can also lead to the formation of air bubbles, causing baseline instability.
Q5: How frequently should I clean the ion source of my mass spectrometer?
For routine analysis, it is good practice to clean the ion source weekly. However, if you are analyzing a high volume of complex biological samples for iHVA, more frequent cleaning may be necessary to prevent the buildup of salts and other non-volatile materials that can lead to increased background noise and reduced sensitivity.
Troubleshooting Guides
Guide 1: Mobile Phase and Solvent Issues
High background noise is often traced back to the mobile phase. Follow these steps to troubleshoot and resolve these issues.
Troubleshooting Steps:
-
Use High-Purity Reagents: Always use LC-MS grade solvents (e.g., water, acetonitrile, methanol) and additives (e.g., formic acid, ammonium acetate). Lower-grade reagents can contain impurities that contribute to high background.
-
Prepare Fresh Mobile Phase: Prepare mobile phases fresh daily to minimize the risk of microbial growth and contamination.
-
Degas the Mobile Phase: Ensure your mobile phase is properly degassed to prevent air bubbles from causing baseline noise. Most modern HPLCs have an inline degasser; ensure it is functioning correctly.
-
Isolate the Contaminated Solvent: If you suspect a contaminated solvent in a gradient run, you can often see the baseline rise as the proportion of that solvent increases. To confirm, run the system with each solvent individually (isocratic flow) to identify the source of the noise.
-
Check Additives: Mobile phase additives can be a source of contamination. If you suspect an additive, prepare a fresh mobile phase without it to see if the noise level decreases.
Quantitative Data Summary: Impact of Solvent Grade on Background Noise
| Solvent Grade | Typical Impurity Level | Expected Impact on Background Noise |
| HPLC Grade | Parts per million (ppm) | Moderate to High |
| LC-MS Grade | Parts per billion (ppb) | Low |
| Reagent Grade | High | Very High and Unpredictable |
Guide 2: Column Contamination and Cleaning
The analytical column can trap non-volatile compounds from the sample matrix, leading to high background noise and other chromatographic issues.
Troubleshooting Steps:
-
Bypass the Column: To determine if the column is the source of contamination, replace it with a union and run the mobile phase directly to the detector. If the noise disappears, the column is the likely culprit.
-
Implement a Column Wash: If the column is contaminated, a thorough wash is necessary. A generic reversed-phase column cleaning procedure is outlined below. Always consult the manufacturer's instructions for your specific column.
-
Use a Guard Column: A guard column is a small, disposable column placed before the analytical column to protect it from strongly retained impurities, thereby extending its lifetime and maintaining performance.
Experimental Protocol: General Reversed-Phase Column Cleaning
-
Disconnect the column from the detector.
-
Reverse the direction of flow.
-
Wash the column with a series of solvents, moving from weaker to stronger, and then back. A typical sequence for reversed-phase columns is:
-
Mobile phase without buffer salts (e.g., water/acetonitrile)
-
100% Water (HPLC Grade)
-
100% Isopropanol
-
100% Methylene Chloride (use with caution and ensure compatibility)
-
100% Isopropanol
-
100% Acetonitrile
-
Mobile phase without buffer salts
-
-
Flush with at least 10 column volumes of each solvent.
-
Reconnect the column in the correct flow direction and equilibrate with the initial mobile phase conditions until a stable baseline is achieved.
Guide 3: Sample Preparation
Inadequate sample preparation can introduce contaminants that cause high background noise and matrix effects.
Troubleshooting Steps:
-
Analyze a "Method Blank": Prepare a blank sample by taking it through the entire sample preparation procedure without adding the actual sample matrix (e.g., plasma, urine). This will help identify contamination from reagents or materials used during sample preparation.
-
Optimize Solid-Phase Extraction (SPE): If using SPE, ensure the chosen sorbent is appropriate for iHVA. Incomplete elution of iHVA or co-elution of interfering substances can be a problem. Optimize the wash and elution steps to maximize the removal of interferences while ensuring good recovery of iHVA.
-
Consider Alternative Extraction Techniques: If protein precipitation is being used, consider that it may not be sufficient to remove all interfering phospholipids, which are a known source of matrix effects and background noise in LC-MS. Techniques like liquid-liquid extraction (LLE) or more specific SPE protocols may be necessary.
Visualizations
Below are diagrams to help visualize troubleshooting workflows and potential sources of contamination.
Caption: A logical workflow for troubleshooting high background noise.
Caption: Common sources of contamination leading to high background noise.
References
Calibration curve problems in isohomovanillic acid assays
Welcome to the Technical Support Center for isohomovanillic acid (iso-HVA) assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to challenges encountered during the quantitative analysis of iso-HVA, with a particular focus on calibration curve problems.
Frequently Asked Questions (FAQs)
Q1: What is this compound (iso-HVA) and why is it measured?
A1: this compound (iso-HVA), also known as 3-hydroxy-4-methoxyphenylacetic acid, is a metabolite of the neurotransmitter dopamine (B1211576).[1][2][3] Its measurement in biological fluids such as urine can be important for studying dopamine metabolism.[1]
Q2: What are the common analytical methods for iso-HVA quantification?
A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the current gold standard for the quantification of iso-HVA and its isomer, homovanillic acid (HVA), due to its high sensitivity, specificity, and throughput.[4] "Dilute-and-shoot" methods are often employed for urine samples, which simplifies sample preparation.
Q3: What is a calibration curve and why is it important in iso-HVA assays?
A3: A calibration curve is a fundamental tool in quantitative analysis. It is generated by measuring the analytical signal of a series of standards with known concentrations of iso-HVA. The resulting curve is then used to determine the concentration of iso-HVA in unknown samples based on their measured signal. An accurate calibration curve is essential for obtaining reliable quantitative data.
Troubleshooting Guide: Calibration Curve Problems
One of the most frequent challenges in iso-HVA assays is obtaining a linear and reproducible calibration curve. Below are common problems and step-by-step troubleshooting guides.
Problem 1: Non-Linear Calibration Curve
Symptom: The calibration curve is not a straight line, often showing a plateau at higher concentrations.
Possible Causes and Solutions:
| Cause | Explanation | Troubleshooting Steps |
| Ion Source Saturation / Ion Suppression | At high concentrations, the analyte can saturate the mass spectrometer's ion source, leading to a non-linear response. Additionally, co-eluting matrix components can compete with the analyte for ionization, a phenomenon known as ion suppression, which can also cause non-linearity. | 1. Optimize Internal Standard Concentration: Use a stable isotope-labeled internal standard (e.g., a deuterated form of iso-HVA) at a concentration in the mid-range of the calibration curve. 2. Dilute Samples: If high concentration samples are the issue, dilute them to fall within the linear range of the assay. 3. Improve Chromatography: Modify the LC gradient to better separate iso-HVA from interfering matrix components. |
| Matrix Effects | Components in the biological matrix (e.g., urine, plasma) can interfere with the ionization of iso-HVA, leading to either suppression or enhancement of the signal and causing non-linearity. | 1. Use Matrix-Matched Calibrators: Prepare your calibration standards in the same biological matrix as your samples (e.g., blank urine). 2. Optimize Sample Preparation: Employ a more rigorous sample clean-up method, such as solid-phase extraction (SPE), to remove interfering matrix components. |
| Inappropriate Regression Model | A linear regression model may not be suitable if the analytical response is inherently non-linear. | 1. Use a Weighted Quadratic Regression: For bioanalytical methods, a weighted (e.g., 1/x or 1/x²) quadratic regression model can often provide a better fit for the calibration curve, especially at the lower concentration range. |
Experimental Protocols & Data
Representative Experimental Protocol: "Dilute-and-Shoot" LC-MS/MS for iso-HVA in Urine
This protocol is adapted from established methods for the analysis of the closely related isomer, homovanillic acid (HVA).
1. Preparation of Standards and Samples:
-
Stock Solutions: Prepare a 1 mg/mL stock solution of iso-HVA and a deuterated internal standard (IS) in methanol (B129727).
-
Working Standards: Serially dilute the iso-HVA stock solution to create a series of calibration standards.
-
Sample Preparation:
-
To 50 µL of urine sample, calibrator, or quality control sample, add 450 µL of a solution containing the deuterated internal standard.
-
Vortex the mixture.
-
Centrifuge to pellet any particulates.
-
Transfer the supernatant to an autosampler vial for analysis.
-
2. LC-MS/MS Parameters (Example):
-
LC System: Agilent 1290 Infinity LC or equivalent.
-
Column: Pentafluorophenyl (PFP) or C18 reversed-phase column.
-
Mobile Phase: A gradient of methanol and water with 0.2% formic acid.
-
MS System: Agilent 6460 Triple Quadrupole LC/MS or equivalent.
-
Ionization: Electrospray Ionization (ESI) in negative ion mode.
-
Detection: Multiple Reaction Monitoring (MRM).
Quantitative Data: Typical Validation Parameters for HVA (as a proxy for iso-HVA)
The following table summarizes typical validation parameters for LC-MS/MS assays of HVA, which are expected to be similar for iso-HVA.
| Parameter | Typical Value | Reference |
| Linearity (R²) | > 0.99 | |
| Calibration Range | 4.61 - 830 µmol/L | |
| Lower Limit of Quantification (LLOQ) | 0.50 - 2.20 µmol/L | |
| Inter- and Intra-assay CVs | < 15% | |
| Recovery | 85 - 115% |
Visualizations
Dopamine Metabolism Pathway
Dopamine is metabolized by two main enzymes: monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT). The order of these enzymatic reactions and the position of methylation by COMT determine whether HVA or iso-HVA is formed.
Caption: Metabolic pathways of dopamine to HVA and iso-HVA.
Troubleshooting Workflow for Non-Linear Calibration Curve
A systematic approach is crucial for diagnosing and resolving issues with calibration curve linearity.
Caption: A logical workflow for troubleshooting a non-linear calibration curve.
References
- 1. Assessment of brain dopamine metabolism from plasma HVA and MHPG during debrisoquin treatment: validation in monkeys treated with MPTP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitation of homovanillic acid (HVA) and vanillylmandelic acid (VMA) in urine using gas chromatography-mass spectrometry (GC/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchinformation.umcutrecht.nl [researchinformation.umcutrecht.nl]
- 4. role-of-type-a-and-type-b-monoamine-oxidase-in-the-metabolism-of-released-3h-dopamine-from-rat-striatal-slices - Ask this paper | Bohrium [bohrium.com]
Technical Support Center: Reducing Carryover in Isohomovanillic Acid UPLC-MS/MS Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating carryover issues during the UPLC-MS/MS analysis of isohomovanillic acid (iso-HVA). Given its acidic nature and potential for being a "sticky" compound, iso-HVA can adhere to various surfaces within the LC-MS system, leading to carryover and compromising data integrity.[1] This guide offers systematic approaches to identify and resolve these challenges.
Frequently Asked Questions (FAQs)
Q1: What is analyte carryover and why is it a concern for this compound analysis?
A1: Analyte carryover is the appearance of a small portion of an analyte from a preceding sample in a subsequent injection, such as a blank or a different sample.[1] This can lead to inaccurate quantification, particularly for low-concentration samples that follow high-concentration ones. This compound, as a phenolic acid, can be prone to carryover due to its potential to interact with active sites on surfaces within the UPLC-MS/MS system, such as the injector needle, rotor seals, and column.
Q2: What are the primary sources of carryover in a UPLC-MS/MS system?
A2: Carryover can originate from several components of the system that come into contact with the sample. The most common sources include:
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Autosampler: The exterior and interior of the sample needle, the injection valve rotor seal, the sample loop, and connecting tubing are frequent culprits.[1]
-
Chromatography Column: The column, including the frit and the stationary phase, can retain the analyte and release it in subsequent runs.
-
MS Ion Source: Contamination of the ion source, including the cone and capillary, can also contribute to background signals that may be mistaken for carryover.
Q3: How can I determine the source of the carryover in my system?
A3: A systematic approach is the most effective way to pinpoint the source of carryover. A common strategy involves injecting a high-concentration standard followed by a blank. If a peak is observed in the blank, you can then begin to isolate the source by sequentially removing components. For instance, replacing the analytical column with a union can help determine if the column is the primary contributor. If carryover persists, the issue is likely located in the autosampler or connecting tubing.
Troubleshooting Guides
Initial Assessment of Carryover
Before implementing extensive troubleshooting, it is crucial to confirm and quantify the extent of the carryover.
Experimental Protocol: Carryover Assessment
-
Prepare a High-Concentration Standard: Prepare a standard of this compound at the upper limit of quantification (ULOQ).
-
Prepare a Blank Solution: Use the sample diluent (e.g., mobile phase A) as the blank.
-
Injection Sequence:
-
Inject the blank solution three times to establish a baseline.
-
Inject the ULOQ standard three times.
-
Immediately inject the blank solution at least three times.
-
-
Data Analysis: Calculate the carryover percentage using the following formula:
Carryover (%) = (Peak Area in First Blank After ULOQ / Peak Area of ULOQ) x 100
A carryover of less than 0.1% is generally considered acceptable for most applications.
Troubleshooting Workflow for Carryover Reduction
If the initial assessment reveals unacceptable carryover, follow this systematic troubleshooting guide.
Caption: A logical workflow for troubleshooting carryover issues.
Optimizing the Autosampler Wash Protocol
The autosampler is a primary source of carryover. Optimizing the wash protocol is often the most effective first step.
Key Parameters to Optimize:
-
Wash Solvent Composition: The wash solvent should be strong enough to dissolve this compound effectively. Since iso-HVA is an acidic compound, modifying the pH of the wash solvent can improve its effectiveness.
-
Wash Volume and Cycles: Increasing the volume of the wash solvent and the number of wash cycles can significantly reduce carryover.
-
Pre- and Post-Injection Washes: Employing both pre- and post-injection washes can help to clean the needle and injection path thoroughly.
Experimental Protocol: Wash Solvent Optimization
-
Prepare a variety of wash solutions: Refer to Table 1 for recommended starting compositions.
-
Test each wash solution: For each solution, run the carryover assessment protocol described above.
-
Evaluate results: Compare the carryover percentage for each wash solution to determine the most effective one.
-
Optimize wash time: Once the optimal solvent is identified, experiment with increasing the pre- and post-injection wash times (e.g., from 6 seconds to 12 seconds or longer) and re-assess carryover.[2]
Table 1: Recommended Autosampler Wash Solutions for Acidic Compounds
| Wash Solution Composition | Rationale | Potential Effectiveness |
| 50:50 Acetonitrile:Water + 0.1% Formic Acid | A good starting point that mimics the mobile phase and maintains an acidic environment to keep iso-HVA protonated and soluble. | Moderate to High |
| 50:50 Methanol:Water + 0.1% Formic Acid | Methanol can offer different selectivity for removing residues compared to acetonitrile.[3] | Moderate to High |
| 90:10 Acetonitrile:Water + 0.2% Formic Acid | A stronger organic wash with increased acidity can be more effective for "sticky" compounds. | High |
| 25:25:25:25 Acetonitrile:Methanol:Isopropanol:Water + 0.2% Formic Acid | A "magic mix" that provides a broad range of solvent polarities to remove various types of residues. | High |
| 50:50 Acetonitrile:Water + 0.1% Ammonium Hydroxide | A basic wash can deprotonate iso-HVA, altering its solubility and potentially disrupting its interaction with system surfaces. | Moderate to High (use with caution and ensure system compatibility) |
Modifying the Mobile Phase and Gradient
The composition of the mobile phase and the gradient profile can influence carryover.
-
Increase Organic Strength: A higher percentage of organic solvent at the end of the gradient can help to elute strongly retained compounds like iso-HVA from the column.
-
Add a Stronger Elution Step: Incorporating a step with a stronger solvent (e.g., isopropanol) at the end of the analytical run can aid in cleaning the column.
-
Mobile Phase Additives: The type and concentration of the acidic modifier (e.g., formic acid) can impact analyte-stationary phase interactions.
System Cleaning
If carryover persists after optimizing the wash protocol and mobile phase, a more thorough system cleaning may be necessary.
Experimental Protocol: General System Flush
-
Remove the column: Replace the column with a union.
-
Prepare cleaning solutions:
-
Solution A: 50:50 Isopropanol:Water
-
Solution B: Freshly prepared mobile phases
-
-
Flush the system: Flush all pump lines and the autosampler with Solution A for at least 30 minutes, followed by Solution B for 30 minutes.
-
Re-install the column: Equilibrate the system with the initial mobile phase conditions before re-assessing carryover.
For more aggressive cleaning, consult your instrument manufacturer's guidelines. Some procedures may involve flushing with acidic or basic solutions.
Column Evaluation
The analytical column can be a significant source of carryover, especially with repeated injections of complex matrices.
-
Column Flushing: Reverse the column direction and flush with a strong solvent recommended by the manufacturer.
-
Column Replacement: If carryover persists and the column has been used extensively, it may need to be replaced.
Logical Relationship for Carryover Source Identification
The following diagram illustrates a systematic process for identifying the source of carryover.
Caption: A flowchart for systematic identification of the carryover source.
By following these troubleshooting guides and FAQs, researchers can effectively diagnose and mitigate carryover issues in the UPLC-MS/MS analysis of this compound, leading to more accurate and reliable data.
References
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for Isohomovanillic Acid in Serum
For Researchers, Scientists, and Drug Development Professionals
This guide offers a comprehensive comparison of analytical methodologies for the quantification of isohomovanillic acid in serum. Due to the limited availability of direct validation data for this compound, this document leverages the extensive validation data available for its structural isomer, homovanillic acid (HVA). The presented data, derived from established methods for HVA, serves as a robust framework and a practical starting point for the validation of an analytical method for this compound. The principles and experimental protocols are directly applicable, with the understanding that specific performance characteristics will need to be established for this compound.
The primary analytical techniques discussed include Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD), and Gas Chromatography-Mass Spectrometry (GC-MS).
Data Presentation: Performance Comparison of Analytical Methods
The following tables summarize the key performance parameters for the analysis of homovanillic acid, which can be considered indicative for the validation of an this compound method.
Table 1: Comparison of Quantitative Performance Parameters for HVA Analysis
| Parameter | LC-MS/MS | HPLC-ECD | GC-MS |
| Linearity Range | 2 - 1000 ng/mL[1] | 0.2 - 25.0 ng/mL[2] | 5 - 100 ng/µg creatinine (B1669602) (in urine)[3] |
| Lower Limit of Quantification (LLOQ) | 2 ng/mL[1] | 0.2 ng/mL[2] | Not explicitly stated for serum |
| Limit of Detection (LOD) | Not explicitly stated | 0.1 ng/mL | 4.0 pg (for HVA) |
| Intra-day Precision (%CV) | <10% at high levels, <20% at low levels | 2.2% | Not explicitly stated |
| Inter-day Precision (%CV) | <10% at high levels, <20% at low levels | Not explicitly stated | Not explicitly stated |
| Specificity | Very High (mass-based detection) | Moderate (potential for interferences) | High (mass-based detection) |
Table 2: Summary of Method Characteristics
| Feature | LC-MS/MS | HPLC-ECD | GC-MS |
| Sample Preparation | Simple "dilute-and-shoot" or protein precipitation | Solid-phase or liquid-liquid extraction | Derivatization required |
| Throughput | High | Moderate | Low to Moderate |
| Instrumentation Cost | High | Moderate | Moderate to High |
| Robustness | High | Moderate | Moderate |
| Selectivity | Excellent | Good | Excellent |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols, established for HVA, can be adapted for the validation of an this compound assay.
LC-MS/MS Method
LC-MS/MS is considered the gold standard for bioanalytical assays due to its high selectivity and sensitivity.
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of serum, add 300 µL of cold acetonitrile (B52724) containing the internal standard (e.g., a stable isotope-labeled this compound).
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Liquid Chromatography Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is commonly used.
-
Mobile Phase: A gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization: Electrospray ionization (ESI) in negative ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for this compound and its internal standard.
-
HPLC-ECD Method
HPLC-ECD is a sensitive technique for the quantification of electroactive compounds.
-
Sample Preparation (Solid-Phase Extraction):
-
Condition a strong anion exchange (SAX) SPE cartridge.
-
Load 1 mL of plasma onto the cartridge.
-
Wash the cartridge with a non-eluting solvent.
-
Elute the analyte with an appropriate acidic solvent.
-
Evaporate the eluate and reconstitute in the mobile phase.
-
-
High-Performance Liquid Chromatography Conditions:
-
Column: A C8 or C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a buffer solution (e.g., citrate (B86180) buffer) containing an organic modifier like methanol (B129727) or acetonitrile.
-
Flow Rate: 0.8 - 1.0 mL/min.
-
-
Electrochemical Detection:
-
A coulometric or amperometric detector is used. The potential of the working electrode is optimized for the oxidation of this compound.
-
GC-MS Method
GC-MS requires derivatization to increase the volatility of the analyte.
-
Sample Preparation (Derivatization):
-
Perform a liquid-liquid extraction of the acidified serum sample with a solvent like ethyl acetate.
-
Evaporate the organic layer to dryness.
-
Add a derivatizing agent (e.g., a silylating agent like BSTFA with 1% TMCS) and heat to form a volatile derivative of this compound.
-
-
Gas Chromatography Conditions:
-
Column: A nonpolar capillary column (e.g., DB-5MS).
-
Carrier Gas: Helium.
-
Temperature Program: A temperature gradient is used to separate the analytes.
-
-
Mass Spectrometry Conditions:
-
Ionization: Electron Impact (EI).
-
Detection: Selected Ion Monitoring (SIM) of characteristic ions of the derivatized this compound.
-
Mandatory Visualization
The following diagrams illustrate the key workflows and relationships in the validation of an analytical method.
Caption: Workflow for Analytical Method Validation.
Caption: Experimental Workflow for LC-MS/MS Analysis.
References
- 1. Analysis of vanillylmandelic acid and homovanillic acid by UPLC-MS/MS in serum for diagnostic testing for neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of homovanillic acid (HVA) in human plasma by HPLC with coulometric detection and a new SPE procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of homovanillic acid and vanillylmandelic acid in neuroblastoma screening by stable isotope dilution GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
The Established Role of Homovanillic Acid in Neuroblastoma Diagnosis: A Lack of Comparative Data for Isohomovanillic Acid
For researchers, scientists, and drug development professionals in the field of pediatric oncology, the accurate diagnosis of neuroblastoma is paramount. A cornerstone of this diagnostic process is the measurement of urinary catecholamine metabolites, with homovanillic acid (HVA) being a key biomarker. While the diagnostic utility of HVA is well-documented, the potential of its isomer, isohomovanillic acid (isoHVA), as a comparative or superior marker remains unexplored in the current scientific literature.
This guide provides a comprehensive overview of the diagnostic accuracy of HVA in neuroblastoma, supported by experimental data and detailed methodologies. At present, there is a notable absence of studies directly comparing the diagnostic performance of isoHVA against HVA for neuroblastoma. Therefore, this document will focus on the established evidence for HVA while highlighting the knowledge gap concerning isoHVA.
Quantitative Data on HVA Diagnostic Performance
The diagnostic accuracy of urinary HVA for neuroblastoma has been evaluated in numerous studies. The following table summarizes key performance indicators from the available literature. It is important to note that sensitivity and specificity can vary depending on the cutoff values used and the characteristics of the patient population.
| Biomarker | Sensitivity | Specificity | Method | Reference |
| HVA | 71% - 92% | 96% - 100% | HPLC, GC-MS | --INVALID-LINK--1,--INVALID-LINK--2 |
| VMA | 57% - 91% | 94.4% - 100% | HPLC, GC-MS | --INVALID-LINK--3,--INVALID-LINK--1 |
HVA: Homovanillic Acid, VMA: Vanillylmandelic Acid, HPLC: High-Performance Liquid Chromatography, GC-MS: Gas Chromatography-Mass Spectrometry.
Biochemical Pathways
Neuroblastomas are tumors of the sympathetic nervous system and often produce excess catecholamines. HVA is a major metabolite of dopamine, a catecholamine. The biochemical pathway leading to HVA production is well-established. This compound is the 4-O-methylated product of 3,4-dihydroxyphenylacetic acid (DOPAC), while HVA is the 3-O-methylated product. This suggests that both are derived from the same precursor, DOPAC, through the action of catechol-O-methyltransferase (COMT).
Experimental Protocols
The standard methods for the quantitative analysis of urinary HVA involve chromatographic techniques coupled with sensitive detection methods.
High-Performance Liquid Chromatography (HPLC)
-
Sample Preparation: Urine samples are collected and stabilized, often by adding an acid. An internal standard is added to correct for variations in extraction and analysis. The sample is then subjected to a solid-phase extraction (SPE) or liquid-liquid extraction to remove interfering substances and concentrate the analytes.
-
Chromatographic Separation: The extracted sample is injected into an HPLC system equipped with a reverse-phase column. A mobile phase, typically a mixture of an aqueous buffer and an organic solvent, is used to separate HVA from other urinary components.
-
Detection: Electrochemical detection or mass spectrometry (LC-MS) is commonly used for sensitive and specific detection of HVA.
-
Quantification: The concentration of HVA is determined by comparing the peak area of the analyte in the sample to a calibration curve generated from standards of known concentrations. Results are often normalized to urinary creatinine (B1669602) levels to account for variations in urine dilution.--INVALID-LINK--2
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation and Derivatization: Similar to HPLC, urine samples are first extracted. The extracted HVA is then chemically modified (derivatized) to increase its volatility and thermal stability for GC analysis.
-
Chromatographic Separation: The derivatized sample is injected into a gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column.
-
Mass Spectrometric Detection: The separated compounds enter a mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing high specificity for identification and quantification.
-
Quantification: The amount of HVA is quantified by comparing the ion abundance of the analyte to that of an isotopically labeled internal standard.(n/a),(n/a)
Conclusion
Urinary HVA is a well-established and valuable biomarker for the diagnosis and monitoring of neuroblastoma.(n/a),(n/a) Standardized and validated methods for its quantification are readily available in clinical laboratories. In contrast, there is a significant lack of research on the role of isoHVA in neuroblastoma. No studies were identified that have assessed its diagnostic accuracy or compared it with HVA. Therefore, while the biochemical rationale for investigating isoHVA as a potential biomarker exists due to its isomeric relationship with HVA, its clinical utility for neuroblastoma remains unknown. Further research is warranted to explore the potential of isoHVA and other catecholamine metabolites to improve the diagnostic accuracy for this critical pediatric cancer.
References
- 1. Urinary homovanillic and vanillylmandelic acid in the diagnosis of neuroblastoma: report from the Italian Cooperative Group for Neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. neuroquantology.com [neuroquantology.com]
- 3. Increased urinary HVA levels in neuroblastoma screens related to diet, not tumor - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Inter-Laboratory Measurement of Isohomovanillic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the measurement of isohomovanillic acid (iso-HVA). Due to a lack of publicly available, specific inter-laboratory comparison data for iso-HVA, this document leverages data from proficiency testing programs for its structural isomer, homovanillic acid (HVA), to provide a relevant benchmark for performance. The methodologies and data presented are intended to guide researchers in selecting and validating appropriate analytical techniques for the quantification of iso-HVA in biological matrices.
Data Presentation: Performance in Homovanillic Acid Measurement
The following table summarizes the performance of laboratories in the quantification of HVA, a major dopamine (B1211576) metabolite structurally similar to iso-HVA. This data is derived from proficiency testing schemes where laboratories analyze samples with known concentrations of the analyte. The metrics presented, such as the inter-laboratory coefficient of variation (CV), are key indicators of the reproducibility and consistency of measurements across different laboratories.
| Performance Metric | Result | Sample Matrix | Analytical Method | Data Source |
| Inter-laboratory CV | < 15% | Lyophilized Human Urine | Primarily LC-MS/MS | ERNDIM |
| Mean Analyte Recovery | 104% | Lyophilized Human Urine | Primarily LC-MS/MS | ERNDIM |
| Number of Datasets | 243 | Lyophilized Human Urine | Primarily LC-MS/MS | ERNDIM |
ERNDIM: European Research Network for evaluation and improvement of screening, diagnosis and treatment of Inherited disorders of Metabolism.
Experimental Protocols
The accurate quantification of iso-HVA in biological samples is critical for its potential use as a biomarker. The following protocols are based on established methods for the analysis of the related compound HVA and are readily adaptable for iso-HVA.
Sample Preparation (Solid-Phase Extraction - SPE)
-
Sample Pre-treatment: To a 1 mL urine sample, add a deuterated internal standard (e.g., iso-HVA-d3) to account for analytical variability. Acidify the sample with an appropriate acid (e.g., HCl).
-
SPE Cartridge Conditioning: Condition a strong anion exchange (SAX) SPE cartridge by washing with methanol (B129727) followed by deionized water.
-
Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a weak wash buffer (e.g., acetic acid solution) to remove interfering substances.
-
Elution: Elute the analyte of interest (iso-HVA) using an appropriate elution solvent (e.g., a mixture of organic solvent and a stronger acid).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for the quantification of small molecules like iso-HVA in complex biological matrices due to its high sensitivity and specificity.
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is typically used for separation.
-
Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile (B52724) or methanol with 0.1% formic acid).
-
Flow Rate: A typical flow rate is between 0.3 and 0.5 mL/min.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in negative ion mode is commonly used for acidic compounds like iso-HVA.
-
Detection: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. Specific precursor and product ion transitions for both iso-HVA and its deuterated internal standard are monitored.
-
Mandatory Visualization
Dopamine Metabolism Pathway
The following diagram illustrates the metabolic pathway of dopamine, leading to the formation of both homovanillic acid (HVA) and this compound (iso-HVA). This pathway is crucial for understanding the biochemical origins of these compounds and their potential clinical significance.[1]
Caption: Simplified metabolic pathway of Dopamine.
Inter-Laboratory Comparison Workflow
This diagram outlines the typical workflow for an inter-laboratory comparison or proficiency testing scheme. Such programs are essential for assessing and improving the quality and comparability of laboratory results.
Caption: Workflow of an inter-laboratory comparison.
References
A Comparative Guide to the Cross-Validation of HPLC-ECD and LC-MS/MS for Isohomovanillic Acid Analysis
For researchers, scientists, and drug development professionals, the precise quantification of neurotransmitter metabolites is critical for advancing our understanding of neurological disorders and for the development of novel therapeutics. Isohomovanillic acid (IHVA), a key metabolite of dopamine (B1211576), serves as an important biomarker. This guide provides an objective comparison of two prevalent analytical techniques for its quantification: High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
While direct cross-validation data for this compound is limited in publicly available literature, this guide will draw upon extensive validation data for the closely related structural isomer, homovanillic acid (HVA). The analytical principles and expected performance characteristics are highly transferable.
Performance Characteristics at a Glance
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is widely considered the gold standard for bioanalytical assays due to its superior sensitivity and specificity.[1][2] High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD), however, remains a robust, cost-effective, and widely used technique, particularly for electroactive compounds like IHVA.[1][3][4]
The choice between these methods depends on various factors including the required sensitivity, selectivity, sample throughput, and available instrumentation. Below is a summary of key performance parameters for the analysis of HVA, which can be considered indicative for IHVA.
| Parameter | LC-MS/MS with Isotope-Labeled Internal Standard | HPLC-ECD |
| Specificity | Very High (mass-based detection) | Moderate (potential for interferences) |
| Sensitivity (LLOQ) | 0.25 - 0.5 µmol/L | 68.62 nmoles/L |
| Linearity Range | 0.5 – 100 µg/mL | 68.62–2745.0 nmoles/L |
| Intra-day Precision (%CV) | ≤ 5.79% | 1.1–5.5% |
| Inter-day Precision (%CV) | 7% (low QC), 3% (high QC) | Not explicitly stated for HVA in CSF |
| Sample Preparation | Often simple "dilute-and-shoot" | Can require more extensive extraction |
| Run Time | As low as 4-7 minutes | Typically 15-30 minutes |
| Cost | Higher instrument and operating costs | Lower instrument and operating costs |
Signaling Pathways and Experimental Workflows
The accurate quantification of IHVA provides insights into the metabolic pathway of its parent neurotransmitter, dopamine. Understanding this pathway is crucial for interpreting analytical results in the context of neurological health and disease.
Metabolic pathway of dopamine to HVA and IHVA.
A typical cross-validation workflow involves analyzing the same set of samples using both HPLC-ECD and LC-MS/MS to compare the quantitative results.
Workflow for cross-method validation.
Experimental Protocols
HPLC-ECD Protocol for this compound (adapted from HVA analysis)
This protocol outlines a typical method for the analysis of IHVA in biological fluids using HPLC-ECD.
-
Sample Preparation:
-
For plasma or CSF, a protein precipitation step is typically required. This can be achieved by adding a precipitating agent like perchloric acid, followed by centrifugation.
-
For urine, a "dilute-and-shoot" approach may be possible after acidification, though solid-phase extraction (SPE) can be used to clean up the sample and concentrate the analyte. A common SPE procedure utilizes strong anion exchange (SAX) cartridges.
-
-
Chromatographic Conditions:
-
Column: A reversed-phase C8 or C18 column is commonly used (e.g., 250 mm x 4.6 mm i.d., 5 µm).
-
Mobile Phase: An isocratic mobile phase consisting of an aqueous buffer (e.g., citrate (B86180) or phosphate (B84403) buffer) with a small percentage of organic modifier like methanol (B129727) or acetonitrile (B52724) is typical. The pH of the mobile phase is critical for achieving good separation.
-
Flow Rate: A flow rate in the range of 0.6 - 1.0 mL/min is generally used.
-
-
Electrochemical Detection:
-
A coulometric or amperometric detector is used.
-
The potential of the working electrode is set to a value that is sufficient to oxidize IHVA. For similar compounds, potentials around +0.500 V are used. A guard cell can be placed before the analytical cell to pre-oxidize potential interferences.
-
LC-MS/MS Protocol for this compound (adapted from HVA analysis)
This protocol describes a "dilute-and-shoot" method for the analysis of IHVA in urine, which is favored for its simplicity and high throughput.
-
Sample Preparation:
-
Thaw frozen urine samples at room temperature.
-
Vortex mix the samples.
-
Centrifuge to pellet any precipitate.
-
Combine a small aliquot (e.g., 50 µL) of the urine supernatant with a larger volume (e.g., 450 µL) of a working solution containing a stable isotope-labeled internal standard (e.g., this compound-d3) in a suitable solvent (e.g., 0.1% formic acid in water/acetonitrile).
-
-
Chromatographic Conditions:
-
Column: A reverse-phase column suitable for polar compounds is used.
-
Mobile Phase: A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., methanol or acetonitrile), both containing a small amount of an acid like formic acid to aid in ionization.
-
Flow Rate: A typical flow rate is around 0.4 - 0.6 mL/min.
-
-
Mass Spectrometric Detection:
-
A triple quadrupole mass spectrometer is used in Multiple Reaction Monitoring (MRM) mode.
-
The electrospray ionization (ESI) source is typically operated in negative ion mode for acidic compounds like IHVA.
-
Specific precursor-to-product ion transitions for both IHVA and its deuterated internal standard are monitored for quantification.
-
Conclusion
The cross-validation of analytical methods for this compound consistently highlights the strengths of both HPLC-ECD and LC-MS/MS. LC-MS/MS, particularly when coupled with a stable isotope-labeled internal standard, offers superior accuracy, precision, and specificity, which are crucial for reliable clinical diagnostics and research in drug development. The simplified "dilute-and-shoot" sample preparation further enhances its throughput, making it a highly efficient method for routine analysis.
HPLC-ECD, on the other hand, is a cost-effective and robust technique that provides excellent sensitivity for electroactive compounds. It is a well-established method in many laboratories and can be the preferred choice when the high specificity of mass spectrometry is not essential, or when budget constraints are a primary consideration. Ultimately, the choice of method will depend on the specific requirements of the study, including the need for high throughput, the complexity of the sample matrix, and the available resources.
References
Navigating Neurotransmitter Metabolism: A Comparative Guide to the Diagnostic Utility of the Isohomovanillic Acid to Homovanillic Acid Ratio
For Researchers, Scientists, and Drug Development Professionals
The landscape of diagnostic biomarkers for inherited disorders of neurotransmitter metabolism is continually evolving. While the ratio of vanillylmandelic acid (VMA) to homovanillic acid (HVA) has been a long-standing tool in the assessment of neuroblastoma, emerging interest in other metabolic ratios prompts a closer examination of their diagnostic potential. This guide provides a comprehensive comparison of the diagnostic utility of the isohomovanillic acid (iso-HVA) to homovanillic acid (HVA) ratio, particularly in the context of Aromatic L-amino acid decarboxylase (AADC) deficiency, and evaluates it against established biomarkers.
Biochemical Context: The Dopamine (B1211576) Metabolic Pathway
Homovanillic acid (HVA) is the major end-product of dopamine metabolism. Dopamine is converted to HVA through a two-step enzymatic process involving monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT). This compound (iso-HVA), or 3-hydroxy-4-methoxyphenylacetic acid, is a structural isomer of HVA. In certain metabolic disorders, alternative or minor metabolic pathways may become more prominent, leading to altered profiles of these metabolites.
In Aromatic L-amino acid decarboxylase (AADC) deficiency, a rare genetic disorder affecting the synthesis of dopamine and serotonin, the metabolic pathway is significantly altered. The blockage of the conversion of L-DOPA to dopamine leads to an accumulation of upstream metabolites and the activation of alternative metabolic routes. This results in a characteristic pattern of metabolites in biological fluids, which is crucial for diagnosis. While cerebrospinal fluid (CSF) analysis often shows low levels of HVA, urinary profiles can be more complex.
The Iso-HVA/HVA Ratio: An Uncharted Territory
Current scientific literature extensively documents the diagnostic utility of various metabolite ratios in inherited metabolic disorders. However, there is a notable absence of direct evidence or quantitative data supporting the use of the this compound to homovanillic acid (iso-HVA/HVA) ratio as a standalone diagnostic marker for AADC deficiency or other conditions. While the presence of iso-HVA in biological fluids is acknowledged, its clinical significance in relation to HVA levels remains largely unexplored.
A Well-Established Alternative: The Vanillactic Acid to Vanillylmandelic Acid (VLA/VMA) Ratio
In contrast to the iso-HVA/HVA ratio, the ratio of vanillactic acid (VLA) to vanillylmandelic acid (VMA) in urine has emerged as a reliable and sensitive biomarker for the diagnosis of AADC deficiency. Numerous studies have provided robust quantitative data demonstrating a significant elevation of the VLA/VMA ratio in patients with AADC deficiency compared to healthy controls.
| Biomarker Ratio | Patient Population | Control Population | Fold Change | Diagnostic Significance | Reference |
| Urinary VLA/VMA | 23.16 (mean) | 0.07 (mean) | ~330 | High | [1][2] |
Table 1: Comparison of urinary VLA/VMA ratio in AADC deficient patients and controls.
The data clearly indicates that the VLA/VMA ratio provides a strong signal for identifying individuals with AADC deficiency, making it a valuable tool for screening and diagnosis.
Experimental Protocols: Measurement of Dopamine Metabolites
The accurate quantification of HVA, iso-HVA, VLA, and VMA in biological fluids is critical for their use as diagnostic markers. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold-standard analytical technique for this purpose due to its high sensitivity, specificity, and throughput. While a specific, validated method for the simultaneous quantification of iso-HVA and HVA is not widely published, existing methods for HVA and VMA can be adapted.
Principle of the Method
The method involves the separation of the target analytes from other urinary components using liquid chromatography, followed by their detection and quantification using a tandem mass spectrometer. Stable isotope-labeled internal standards are used to ensure accuracy and precision.
Sample Preparation (Urine)
-
Collection: A random or 24-hour urine sample is collected.
-
Stabilization: The urine pH is adjusted to between 1 and 5 by adding 50% acetic acid or hydrochloric acid to preserve the analytes.
-
Dilution: An aliquot of the urine sample is diluted with a solution containing the stable isotope-labeled internal standards for HVA and potentially iso-HVA.
-
Protein Precipitation (if necessary): For complex matrices, a protein precipitation step with a solvent like acetonitrile (B52724) may be included.
-
Centrifugation: The sample is centrifuged to pellet any precipitates.
-
Transfer: The supernatant is transferred to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Parameters
-
Liquid Chromatography:
-
Column: A reverse-phase C18 or similar column is typically used for separation.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., methanol (B129727) or acetonitrile) with a modifier like formic acid is employed to achieve optimal separation of the isomers.
-
Flow Rate: A typical flow rate is in the range of 0.2-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Tandem Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in negative ion mode is commonly used.
-
Detection: Multiple Reaction Monitoring (MRM) is used for its high specificity and sensitivity. Specific precursor-to-product ion transitions for HVA, iso-HVA, and their respective internal standards are monitored.
-
Conclusion and Future Directions
For researchers and drug development professionals, focusing on established and well-characterized biomarkers like the VLA/VMA ratio is recommended for reliable patient stratification and monitoring of therapeutic interventions. Further research is warranted to explore the potential clinical significance of iso-HVA and the iso-HVA/HVA ratio. Such studies would require the development and validation of specific and sensitive analytical methods for the simultaneous quantification of these isomers in large patient cohorts to establish their diagnostic performance characteristics. Until such data becomes available, the VLA/VMA ratio remains the superior and more reliable biomarker for the diagnosis of AADC deficiency.
References
Establishing Pediatric Reference Ranges for Isohomovanillic Acid: A Comparative Guide
A notable gap exists in established pediatric reference ranges for isohomovanillic acid (iHVA). Extensive literature searches did not yield specific normal values for iHVA in children. In clinical practice and research, the closely related dopamine (B1211576) metabolite, homovanillic acid (HVA), is the predominantly measured analyte for assessing catecholamine metabolism and diagnosing neuroblastoma in the pediatric population. This guide, therefore, provides a comprehensive overview of the established reference ranges for urinary homovanillic acid in children, details the analytical methodologies employed for its measurement, and outlines the metabolic pathway of its parent compound, dopamine. This information on HVA can serve as a valuable comparator and foundational resource for researchers and clinicians interested in the role of iHVA.
Comparative Reference Ranges for Homovanillic Acid (HVA) in Children
Urinary concentrations of HVA are a cornerstone in the screening and monitoring of neuroblastoma and other disorders of catecholamine metabolism in children.[1] These levels are typically measured in a 24-hour urine collection and are often expressed relative to creatinine (B1669602) excretion to account for variations in urine concentration.[1][2] It is important to note that reference ranges are age-dependent, with infants having significantly higher baseline levels that decrease with age.[3]
Below is a summary of age-stratified normal reference ranges for urinary HVA in children, compiled from established clinical laboratory data.
| Age Range | Upper Limit of Normal (mg/g creatinine) |
| < 1 year | < 35.0 |
| 1 year | < 30.0 |
| 2-4 years | < 25.0 |
| 5-9 years | < 15.0 |
| 10-14 years | < 9.0 |
| ≥ 15 years | < 8.0 (mg/24 hours) |
| Data sourced from Mayo Clinic Laboratories.[1] |
A study on a Turkish pediatric population reported a mean urinary HVA concentration of 20.6 (range: 15.6-31.0) μmol/mmol creatinine for infants (0-1 year old). It is crucial for laboratories to establish their own reference intervals, as values can vary based on the analytical method used and the patient population.
Experimental Protocols for HVA Measurement
The accurate quantification of urinary HVA is critical for its clinical utility. Several analytical methods are employed, with High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) being the most common.
1. Specimen Collection and Preparation:
-
24-Hour Urine Collection: This is the preferred specimen type to mitigate diurnal variations in HVA excretion.
-
Acid Preservation: The urine collection container should contain an acid preservative, such as 6N HCl or 50% acetic acid, to maintain the stability of the catecholamine metabolites. The pH of the urine should be adjusted to between 1 and 5.
-
Dietary Restrictions: Ingestion of certain foods, such as bananas, can lead to falsely elevated HVA levels. It is recommended to avoid such foods for 24 hours prior to and during urine collection.
-
Medication Interference: Levodopa (L-dopa) administration can falsely increase HVA results and should be discontinued (B1498344) 24 hours before and during collection.
2. Analytical Methodologies:
-
High-Performance Liquid Chromatography (HPLC): HPLC with electrochemical or photodiode array detection is a widely used method for the simultaneous measurement of HVA and other catecholamine metabolites like vanillylmandelic acid (VMA). The method involves sample clean-up, often using solid-phase extraction, followed by chromatographic separation and detection.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly sensitive and specific method for HVA quantification. The protocol typically involves the extraction of HVA from the urine sample, derivatization to make the compound volatile, followed by separation on a gas chromatograph and detection by a mass spectrometer.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method offers high specificity and sensitivity and is increasingly being adopted in clinical laboratories for the analysis of HVA and other metabolites.
Dopamine Metabolism and HVA Formation
Homovanillic acid is a major end-product of dopamine metabolism. Understanding this pathway is essential for interpreting HVA levels. Dopamine is sequentially metabolized by the enzymes monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT) to produce HVA.
Figure 1. Metabolic pathway of dopamine to homovanillic acid (HVA).
Conclusion
While there is a clear need for research to establish normal reference ranges for this compound in children, the extensive data available for homovanillic acid provides a robust framework for researchers and clinicians. The age-dependent reference ranges for HVA, coupled with well-defined analytical protocols, are crucial for the diagnosis and management of neuroblastoma and other pediatric disorders of catecholamine metabolism. Future studies should aim to concurrently measure iHVA and HVA to determine the clinical utility and reference intervals for iHVA in the pediatric population.
References
- 1. Homovanillic Acid, 24 Hour, Urine - Mayo Clinic Laboratories | Pediatric Catalog [pediatric.testcatalog.org]
- 2. Urinary creatinine adjusted reference ranges for homovanillic and vanillylmandelic acid in children and adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Measurement of homovanillic acid in urine of newborns and in older children] - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Isohomovanillic Acid and Other Key Catecholamine Metabolites
A Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of isohomovanillic acid (iso-HVA) and other principal catecholamine metabolites, including homovanillic acid (HVA) and vanillylmandelic acid (VMA). It is designed to assist researchers, scientists, and professionals in drug development in understanding the nuances of these biomarkers, their metabolic pathways, and the analytical methodologies for their quantification.
Introduction to Catecholamine Metabolism
Catecholamines, including dopamine (B1211576), norepinephrine (B1679862), and epinephrine (B1671497), are crucial neurotransmitters and hormones that regulate a multitude of physiological processes.[1] Their metabolism results in several breakdown products that are excreted in the urine.[2] The quantification of these metabolites serves as an essential tool for diagnosing and monitoring various medical conditions, particularly neuroendocrine tumors like neuroblastoma and pheochromocytoma.[3][4] Homovanillic acid (HVA) is a major metabolite of dopamine, while vanillylmandelic acid (VMA) is the principal end-product of norepinephrine and epinephrine metabolism.[2] this compound (iso-HVA), a structural isomer of HVA, is also a product of catecholamine metabolism and has been identified in urine.
Metabolic Pathways of Catecholamines
The biosynthesis of catecholamines begins with the amino acid tyrosine, which is converted through a series of enzymatic steps to L-DOPA, then to dopamine, norepinephrine, and finally epinephrine. The catabolism of these catecholamines is primarily carried out by two key enzymes: monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT).
The interplay of these enzymes on dopamine leads to the formation of HVA. Similarly, their action on norepinephrine and epinephrine results in the production of VMA. This compound is the 4-O-methyl ether of (3,4-dihydroxyphenyl)acetic acid, distinguishing it from HVA, which is the 3-O-methyl ether.
Comparative Analysis of Physicochemical Properties
A clear understanding of the physicochemical properties of these metabolites is fundamental for developing and optimizing analytical methods.
| Property | This compound (iso-HVA) | Homovanillic Acid (HVA) | Vanillylmandelic Acid (VMA) |
| IUPAC Name | (3-Hydroxy-4-methoxyphenyl)acetic acid | (4-Hydroxy-3-methoxyphenyl)acetic acid | 2-(4-Hydroxy-3-methoxyphenyl)-2-oxoacetic acid |
| Molecular Formula | C₉H₁₀O₄ | C₉H₁₀O₄ | C₉H₈O₅ |
| Molar Mass | 182.17 g/mol | 182.175 g/mol | 198.17 g/mol |
| Parent Catecholamine | Dopamine (via alternate pathway) | Dopamine | Norepinephrine, Epinephrine |
Analytical Methodologies
The accurate quantification of catecholamine metabolites in biological fluids, primarily urine, is crucial for clinical diagnosis and research. Several analytical techniques are employed for this purpose, with High-Performance Liquid Chromatography (HPLC) coupled with various detectors being the most common.
Commonly Used Techniques:
-
High-Performance Liquid Chromatography (HPLC): A foundational technique for separating metabolites from complex biological matrices.
-
Electrochemical Detection (ED): Often coupled with HPLC, it offers high sensitivity for the detection of electroactive compounds like catecholamines and their metabolites.
-
Mass Spectrometry (MS/MS): Tandem mass spectrometry (LC-MS/MS) provides high specificity and sensitivity, allowing for the simultaneous quantification of multiple analytes. It is increasingly becoming the method of choice in clinical laboratories.
Experimental Protocol: A General Workflow for LC-MS/MS Analysis of Urinary Catecholamine Metabolites
This protocol outlines a typical procedure for the analysis of iso-HVA, HVA, and VMA in urine using LC-MS/MS.
-
Sample Collection: A 24-hour urine collection is typically required. The container should be kept refrigerated or in a cool place during the collection period.
-
Sample Preparation:
-
Acidification: The urine sample is acidified to preserve the analytes.
-
Internal Standard Spiking: A known amount of a stable isotope-labeled internal standard (e.g., d5-HVA) is added to each sample to correct for variations during sample processing and analysis.
-
Extraction:
-
Liquid-Liquid Extraction (LLE): A simple and cost-effective method for sample cleanup.
-
Solid-Phase Extraction (SPE): Provides a more thorough cleanup, removing potential interferences.
-
-
-
Chromatographic Separation: The prepared sample is injected into an HPLC or UHPLC system. A C18 or a mixed-mode column is commonly used to separate the analytes based on their polarity.
-
Mass Spectrometric Detection: The separated analytes are introduced into a tandem mass spectrometer. Detection is performed using selected reaction monitoring (SRM) in positive or negative ionization mode, providing high selectivity and sensitivity.
-
Data Analysis: The concentration of each analyte is determined by comparing the peak area ratio of the analyte to its corresponding internal standard against a calibration curve.
Quantitative Comparison in Biological Matrices
The normal ranges for catecholamine metabolites in a 24-hour urine collection can vary slightly between laboratories. The following table provides a summary of generally accepted reference ranges for adults.
| Metabolite | Typical Normal Range (24-hour urine) |
| Homovanillic Acid (HVA) | < 8 mg/24 hours |
| Vanillylmandelic Acid (VMA) | 2 to 7 mg/24 hours |
| Dopamine | 65 to 400 mcg/24 hours |
| Epinephrine | 0.5 to 20 mcg/24 hours |
| Norepinephrine | 15 to 80 mcg/24 hours |
| Total Catecholamines | 14 to 110 mcg/24 hours |
| Normetanephrine | 75 to 375 mcg/24 hours |
| Metanephrine | 24 to 96 mcg/24 hours |
| 3-Methoxytyramine | < 2.6 umol/24h |
Note: Quantitative data for iso-HVA in healthy populations is less commonly reported in standard clinical assays.
Clinical and Research Significance
-
Homovanillic Acid (HVA): Elevated levels of HVA are a key indicator for neuroblastoma, a common childhood cancer. Measuring HVA is also useful in monitoring the treatment of this disease. Altered HVA levels can also be associated with disorders of dopamine metabolism.
-
Vanillylmandelic Acid (VMA): Similar to HVA, elevated VMA is a significant marker for neuroblastoma and other neuroendocrine tumors like pheochromocytoma. The ratio of VMA to HVA can provide additional prognostic information in neuroblastoma cases.
-
This compound (iso-HVA): As a product of catecholamine metabolism, iso-HVA can be isolated from urine. Its specific clinical utility is an area of ongoing research, with some studies suggesting its potential relevance in conditions like Parkinson's disease.
Conclusion
The analysis of catecholamine metabolites, including this compound, homovanillic acid, and vanillylmandelic acid, provides invaluable insights for both clinical diagnostics and biomedical research. While HVA and VMA are well-established biomarkers for neuroendocrine tumors, the clinical significance of iso-HVA is still being elucidated. The continued advancement of analytical techniques, particularly LC-MS/MS, allows for increasingly sensitive and specific quantification of these metabolites, paving the way for a deeper understanding of their roles in health and disease. For researchers and drug development professionals, a thorough understanding of the metabolic pathways and analytical considerations is paramount for the accurate interpretation of data and the development of novel diagnostic and therapeutic strategies.
References
Comparative Analysis of Urinary Biomarkers for Neuroblastoma: A Guide for Researchers
A notable gap in current research is the lack of substantial data on isohomovanillic acid (isoHVA) as a specific tumor marker for neuroblastoma. Extensive literature searches did not yield significant information on its sensitivity, specificity, or clinical utility in this context. Therefore, this guide will focus on a comparative analysis of well-established and emerging urinary biomarkers for which robust experimental data are available.
This guide provides a comprehensive comparison of key urinary metabolites for the diagnosis and monitoring of neuroblastoma. We will delve into the diagnostic performance of traditional markers, Homovanillic Acid (HVA) and Vanillylmandelic Acid (VMA), and compare them with newer, more sensitive alternatives, including a comprehensive 8-metabolite panel, Vanillactic Acid (VLA), and 3-Methoxytyramine Sulfate (B86663) (MTS).
Diagnostic Performance of Urinary Biomarkers for Neuroblastoma
The diagnostic utility of a tumor marker is primarily determined by its sensitivity and specificity. The following table summarizes the performance of various urinary biomarkers in the context of neuroblastoma.
| Biomarker(s) | Sensitivity | Specificity | Patient Cohort | Comments |
| HVA | 72% - 80% | 96% - 98% | Pediatric patients with suspected neuroblastoma.[1] | One of the traditional markers for neuroblastoma.[1] |
| VMA | 75% - 91% | 94.4% - 97% | Pediatric patients with suspected neuroblastoma.[1][2] | Another traditional and widely used marker for neuroblastoma.[1] |
| Combined HVA and VMA | 84% - 90% | Not explicitly stated, but high | Pediatric patients with neuroblastoma. | The combination improves diagnostic sensitivity over individual markers. |
| 8-Catecholamine Metabolite Panel | 95% | Not explicitly stated, but high | 301 neuroblastoma patients at diagnosis. | This panel includes HVA, VMA, dopamine, 3-methoxytyramine, norepinephrine, normetanephrine, epinephrine, and metanephrine. It offers superior diagnostic accuracy over HVA and VMA alone. |
| VLA and MTS | Not provided as standalone values | Not provided as standalone values | 68 patients with neuroblastoma and 227 controls. | A scoring model using VLA and MTS showed a greater area under the curve (AUC) for diagnosis (0.978) compared to HVA and VMA (0.964), indicating better diagnostic accuracy. |
Experimental Protocols
Accurate and reproducible measurement of these biomarkers is crucial for their clinical application. The most common analytical technique employed is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which offers high sensitivity and specificity.
General Protocol for Urinary Catecholamine Metabolite Analysis by LC-MS/MS
This protocol provides a general workflow for the simultaneous quantification of urinary catecholamine metabolites, including HVA, VMA, and the components of the 8-metabolite panel.
1. Sample Collection and Preparation:
-
A random spot urine sample is collected in a sterile, preservative-free container.
-
For measurement of total (free + conjugated) metabolites, an acid hydrolysis step is performed. An aliquot of the urine sample (e.g., 500 µL) is treated with a strong acid (e.g., 6 N HCl) and heated (e.g., at 90°C for 15 minutes) to deconjugate the metabolites.
-
Internal standards (deuterated analogues of the analytes) are added to the sample to correct for matrix effects and variations in sample processing.
-
Protein precipitation is carried out by adding a solvent like methanol (B129727) or acetonitrile, followed by centrifugation to remove precipitated proteins.
2. Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE):
-
SPE: The supernatant from the protein precipitation step is loaded onto an SPE cartridge. The cartridge is then washed to remove interfering substances, and the analytes of interest are eluted with an appropriate solvent.
-
LLE: An organic solvent (e.g., ethyl acetate) is used to extract the analytes from the acidified urine sample.
3. LC-MS/MS Analysis:
-
The extracted and purified sample is injected into an LC-MS/MS system.
-
Liquid Chromatography (LC): The analytes are separated on a chromatographic column (e.g., a reversed-phase C18 column). A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., methanol or acetonitrile) is typically used.
-
Tandem Mass Spectrometry (MS/MS): The separated analytes are ionized (e.g., using electrospray ionization - ESI) and detected by a mass spectrometer. The analysis is performed in Multiple Reaction Monitoring (MRM) mode, which provides high specificity and sensitivity by monitoring a specific precursor ion to product ion transition for each analyte.
4. Quantification:
-
The concentration of each analyte is determined by comparing the peak area ratio of the analyte to its corresponding internal standard against a calibration curve prepared with known concentrations of the analytes.
Specific Considerations for VLA and MTS Analysis
While a detailed, standardized protocol for the simultaneous analysis of VLA and MTS is still emerging, the general LC-MS/MS principles described above are applicable. Key considerations include:
-
VLA: As a phenolic organic acid, its extraction and chromatographic behavior will be similar to other organic acids like HVA and VMA.
-
MTS: As a sulfated conjugate, direct measurement by LC-MS/MS is possible without a hydrolysis step if the free (unconjugated) form is not of interest. The sulfate group imparts high polarity, which needs to be considered in the chromatographic separation.
Signaling Pathways and Experimental Workflows
Catecholamine Biosynthesis and Metabolism in Neuroblastoma
Neuroblastomas are tumors of the sympathetic nervous system and are characterized by the increased production of catecholamines. The following diagram illustrates the key steps in the biosynthesis and metabolism of catecholamines, highlighting the biomarkers discussed. In neuroblastoma, particularly in cases with MYCN amplification, there can be alterations in this pathway, leading to the accumulation of specific precursors and metabolites.
Caption: Catecholamine biosynthesis and metabolism pathway in neuroblastoma.
Experimental Workflow for Urinary Biomarker Analysis
The following diagram outlines a typical experimental workflow for the analysis of urinary catecholamine metabolites in a research or clinical setting.
Caption: Experimental workflow for urinary biomarker analysis.
Conclusion
The landscape of neuroblastoma biomarkers is evolving. While HVA and VMA remain important diagnostic tools, their sensitivity can be limited. The introduction of an 8-catecholamine metabolite panel significantly improves diagnostic accuracy. Furthermore, emerging markers like VLA and MTS, when used in scoring models, show promise for even greater diagnostic and prognostic power. For researchers and drug development professionals, understanding the comparative performance and analytical methodologies of these biomarkers is essential for advancing the diagnosis, risk stratification, and therapeutic monitoring of neuroblastoma. The lack of data on this compound highlights the need for continued research to identify and validate novel, highly specific, and sensitive biomarkers for this challenging pediatric cancer.
References
The Evolving Landscape of Parkinson's Progression Biomarkers: A Comparative Analysis of Isohomovanillic Acid and Novel Alternatives
For researchers, scientists, and drug development professionals, the quest for reliable biomarkers to track Parkinson's disease (PD) progression is paramount. An ideal biomarker would enable early diagnosis, objective monitoring of disease advancement, and the evaluation of therapeutic interventions. This guide provides a comparative analysis of isohomovanillic acid (isoHVA) and its more extensively studied isomer, homovanillic acid (HVA), alongside cutting-edge alternative biomarkers, supported by experimental data and detailed methodologies.
While the initial focus of this guide was the correlation of this compound (isoHVA) with Parkinson's disease progression, a comprehensive review of current scientific literature reveals a significant scarcity of data on isoHVA as a standalone biomarker for PD. The available research predominantly centers on its isomer, homovanillic acid (HVA), a major metabolite of dopamine (B1211576). Consequently, this guide will focus on HVA as the primary dopamine metabolite biomarker for comparison, reflecting the landscape of current research.
The relationship between HVA levels in cerebrospinal fluid (CSF) and PD progression is complex. Studies have shown that while baseline levels of HVA may be lower in early, untreated PD patients, reflecting the underlying dopaminergic deficit, they can also increase with disease severity and in response to levodopa (B1675098) (L-DOPA) therapy.[1][2][3] This suggests that HVA levels may mirror both the degeneration of dopaminergic neurons and the compensatory dopamine turnover.[4][5]
In contrast to the nuanced utility of HVA, newer biomarkers are emerging with high specificity and sensitivity, fundamentally changing the approach to PD diagnosis and monitoring. This guide will compare CSF HVA with two leading alternatives: α-synuclein seed amplification assays (αSyn-SAA) and Dopamine Transporter Single-Photon Emission Computed Tomography (DAT-SPECT).
Comparative Analysis of Biomarkers for Parkinson's Disease Progression
The following tables summarize the quantitative data for CSF HVA, αSyn-SAA, and DAT-SPECT as biomarkers for Parkinson's disease.
| Biomarker | Primary Biofluid/Method | Key Findings | Correlation with Disease Severity (Clinical Score) | Diagnostic Accuracy | Citations |
| Homovanillic Acid (HVA) | Cerebrospinal Fluid (CSF) | Levels can be lower in early, untreated PD. Levels may increase with motor impairment and L-DOPA treatment. | Positive correlation with UPDRS-III score reported in some studies (e.g., R=0.61, p<0.0001). Other studies show no correlation. | Limited as a standalone diagnostic marker due to variability and treatment effects. | |
| α-Synuclein Seed Amplification Assay (αSyn-SAA) | Cerebrospinal Fluid (CSF) | Detects pathological, aggregated forms of α-synuclein, a hallmark of PD. | Potential for quantitative analysis is under investigation; LAG time may correlate with disease progression. | High. Pooled sensitivity: ~88%; Pooled specificity: ~95%. | |
| Dopamine Transporter (DAT) Imaging | Brain Imaging (SPECT/PET) | Measures the density of dopamine transporters, indicating the integrity of presynaptic dopaminergic neurons. | Reduction in striatal DAT binding correlates with motor symptom severity (e.g., H&Y score). | High for differentiating parkinsonian syndromes from non-dopaminergic causes of tremor. |
Signaling Pathways and Experimental Workflows
Dopamine Metabolism Pathway
Dopamine is metabolized in the brain to DOPAC and subsequently to HVA. This pathway is central to understanding why HVA is investigated as a biomarker for the dopaminergic neurodegeneration seen in Parkinson's disease.
Caption: Simplified pathway of dopamine metabolism to Homovanillic Acid (HVA).
α-Synuclein Seed Amplification Assay (αSyn-SAA) Workflow
The αSyn-SAA, often performed as a Real-Time Quaking-Induced Conversion (RT-QuIC) assay, amplifies minute quantities of misfolded α-synuclein aggregates present in a patient's CSF.
Caption: Experimental workflow for the α-Synuclein Seed Amplification Assay (αSyn-SAA).
Principle of DAT-SPECT Imaging
DAT-SPECT imaging visualizes the density of dopamine transporters in the striatum, providing an indirect measure of the health of dopaminergic neurons which are lost in Parkinson's disease.
Caption: Logical workflow and principle of Dopamine Transporter (DAT) SPECT imaging.
Detailed Experimental Protocols
Measurement of HVA in Cerebrospinal Fluid
Principle: HVA levels in CSF are typically measured using High-Performance Liquid Chromatography (HPLC) with electrochemical detection or Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). LC-MS/MS is now often considered the gold standard due to its high sensitivity and selectivity.
Protocol Outline (LC-MS/MS):
-
CSF Collection: Samples are obtained via lumbar puncture following a standardized protocol, often after a washout period for anti-PD medications. Samples are immediately placed on ice and centrifuged to remove cells. The supernatant is aliquoted and stored at -80°C.
-
Sample Preparation: CSF samples are thawed. An internal standard is added to each sample for normalization. Samples may undergo ultracentrifugation and derivatization (e.g., with dansyl chloride) to improve chromatographic separation and detection sensitivity.
-
Chromatographic Separation: The prepared sample is injected into an LC system. The analytes are separated on a reverse-phase column (e.g., C18) using an isocratic or gradient mobile phase.
-
Mass Spectrometry Detection: The eluent from the LC column is introduced into a tandem mass spectrometer. The instrument is operated in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions for HVA and the internal standard are monitored for highly selective and sensitive quantification.
-
Data Analysis: A calibration curve is generated using standards of known HVA concentrations. The concentration of HVA in the CSF samples is determined by comparing its peak area ratio to the internal standard against the calibration curve.
α-Synuclein Seed Amplification Assay (αSyn-SAA / RT-QuIC)
Principle: This assay exploits the prion-like ability of pathological α-synuclein aggregates ("seeds") in CSF to induce the misfolding and aggregation of a recombinant α-synuclein substrate. This amplification process is monitored in real-time by the fluorescence of an amyloid-sensitive dye, Thioflavin T (ThT).
Protocol Outline (RT-QuIC):
-
Reagent Preparation: A reaction mixture is prepared containing recombinant α-synuclein monomer, Thioflavin T (ThT), and a buffer solution (e.g., phosphate (B84403) buffer with NaCl).
-
Plate Loading: The reaction mixture is loaded into the wells of a 96-well microplate.
-
Sample Addition: A small volume of patient CSF is added to each well to act as the "seed". Positive and negative controls are included on each plate.
-
Amplification and Detection: The plate is sealed and incubated in a fluorescence plate reader at a set temperature (e.g., 42°C) with cycles of vigorous shaking followed by periods of rest. Fluorescence readings (ThT emission) are taken at regular intervals (e.g., every 15-30 minutes).
-
Data Analysis: A positive reaction is identified by a characteristic sigmoidal increase in fluorescence over time, indicating exponential amplification of α-synuclein aggregates. The time to reach a predefined fluorescence threshold (Lag Phase or LAG) can be measured. Results are typically considered positive if a certain number of replicate wells cross the threshold.
Dopamine Transporter (DAT) SPECT Imaging
Principle: DAT-SPECT is a molecular imaging technique that visualizes the density and distribution of dopamine transporters in the brain's striatum. It involves the intravenous injection of a radiotracer that specifically binds to DAT. A reduction in tracer binding, particularly in the putamen, is a hallmark of nigrostriatal degeneration.
Protocol Outline:
-
Patient Preparation: To prevent uptake of free radioiodine by the thyroid gland, patients are administered a thyroid-blocking agent (e.g., potassium iodide) prior to the scan.
-
Radiotracer Injection: A radiopharmaceutical, most commonly [¹²³I]ioflupane (DaTscan™), is administered via intravenous injection.
-
Uptake Period: A waiting period of 3-6 hours allows the radiotracer to distribute and bind specifically to the dopamine transporters in the striatum while non-specific binding decreases.
-
Image Acquisition: The patient lies on the scanner bed, and a SPECT gamma camera rotates around their head, acquiring a series of 2D images (projections) from multiple angles.
-
Image Reconstruction and Analysis: The acquired projections are computationally reconstructed into a 3D image of the brain showing the distribution of the radiotracer. The images are analyzed both visually and semi-quantitatively.
-
Visual Analysis: A neuroradiologist assesses the images for the characteristic "comma" shape of healthy striatal uptake. In PD, there is typically a loss of signal, starting in the posterior putamen, leading to a "period" or "oval" shape.
-
Semi-Quantitative Analysis: Software is used to calculate the specific binding ratio (SBR) in different regions of the striatum (e.g., caudate, putamen) by comparing the activity in these regions to a reference region with negligible DAT density (e.g., the occipital cortex).
-
Conclusion
The landscape of biomarkers for monitoring Parkinson's disease progression is rapidly evolving. While CSF HVA provides valuable insights into the state of the dopaminergic system, its utility is often confounded by disease stage and medication effects. In contrast, α-synuclein seed amplification assays and DAT-SPECT imaging offer highly specific and sensitive alternatives. αSyn-SAA provides a direct biochemical signature of the core pathology of PD, while DAT-SPECT offers a validated in-vivo measure of dopaminergic neurodegeneration. For researchers and drug developers, the future likely lies in a multi-modal approach, combining biomarkers like these to create a more comprehensive picture of disease state and progression, ultimately paving the way for more effective, targeted therapies.
References
- 1. Elevated 5-S-cysteinyldopamine/homovanillic acid ratio and reduced homovanillic acid in cerebrospinal fluid: possible markers for and potential insights into the pathoetiology of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Longitudinal Analysis of Multiple Neurotransmitter Metabolites in Cerebrospinal Fluid in Early Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Homovanillic acid in CSF of mild stage Parkinson's disease patients correlates with motor impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Isohomovanillic Acid: A Comprehensive Guide
For Immediate Release
This document provides essential safety and logistical information for the proper disposal of isohomovanillic acid, a metabolite of catecholamines. The following procedures are designed to ensure the safety of laboratory personnel and compliance with environmental regulations. This guide is intended for researchers, scientists, and drug development professionals.
Hazard Identification and Safety Precautions
This compound is classified as a hazardous substance. All handling and disposal procedures must be conducted in a well-ventilated area, preferably within a chemical fume hood, while wearing appropriate Personal Protective Equipment (PPE).
Table 1: Hazard Identification for this compound
| Hazard Classification | GHS Hazard Statement | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed.[1] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation.[1] |
| Serious Eye Damage/Eye Irritation | H319 | Causes serious eye irritation.[1] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation.[1] |
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: Laboratory coat.
-
Respiratory Protection: Use a NIOSH-approved respirator if handling large quantities or if dust is generated.
Quantitative Data
Understanding the physical and chemical properties of this compound is crucial for safe handling and disposal.
Table 2: Physico-chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₉H₁₀O₄ |
| Molar Mass | 182.17 g/mol [2] |
| Melting Point | 127-132 °C |
| Appearance | Powder or solid |
| Solubility | DMSO (Slightly), Methanol (Slightly) |
Step-by-Step Disposal Procedures
The primary method for the disposal of this compound is through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal service.
A. Solid this compound Waste and Concentrated Solutions:
-
Segregation and Labeling:
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your EHS department.
-
Collect all solid waste, including unused product and heavily contaminated materials, in a clearly labeled, sealed, and compatible hazardous waste container.
-
The label must include the full chemical name ("this compound"), the associated hazards (Irritant), the quantity, and the date of accumulation.
-
-
Storage:
-
Store the sealed waste container in a designated and secure satellite accumulation area, away from incompatible materials.
-
-
Waste Pickup:
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste container.
-
B. Contaminated Materials:
-
Collection:
-
Place all materials lightly contaminated with this compound, such as gloves, weigh boats, and paper towels, into a separate, sealed plastic bag.
-
-
Disposal:
-
Dispose of the sealed bag as solid chemical waste in the designated hazardous waste container for this compound.
-
C. Small Quantities of Dilute Aqueous Solutions (if permitted by local regulations):
For very small quantities of dilute aqueous solutions of this compound, in-lab neutralization may be an option, but only if permitted by your institution's policies and local regulations.
-
Neutralization:
-
In a chemical fume hood, slowly add a weak base (e.g., sodium bicarbonate solution) to the acidic solution while stirring.
-
Monitor the pH using pH paper or a calibrated pH meter until it is within the neutral range (typically pH 6-8).
-
-
Disposal:
-
Once neutralized, the solution may be flushed down the sanitary sewer with a large volume of water. Always confirm that this practice is in compliance with your local wastewater discharge regulations.
-
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for the disposal of this compound waste.
References
Safeguarding Your Research: A Guide to Handling Isohomovanillic Acid
Essential safety protocols and logistical plans for the proper handling and disposal of isohomovanillic acid are critical for ensuring a safe laboratory environment. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals.
This compound, a metabolite of dopamine, is classified as a skin and eye irritant and may cause respiratory irritation. Adherence to strict safety protocols is paramount to mitigate risks of exposure. The following information outlines the necessary personal protective equipment (PPE), operational procedures for handling, and a comprehensive disposal plan.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the required PPE for handling this compound.
| PPE Category | Item | Specifications & Best Practices |
| Hand Protection | Chemical-resistant gloves | Nitrile rubber gloves are recommended. Ensure gloves are inspected for tears or punctures before each use. For prolonged contact, consider thicker gauge gloves and consult manufacturer's chemical resistance charts. |
| Eye & Face Protection | Safety glasses with side shields or goggles | Must be worn at all times in the laboratory. A face shield should be worn over safety glasses or goggles when there is a risk of splashing. |
| Body Protection | Laboratory coat | A standard, long-sleeved lab coat should be worn and fully buttoned. |
| Respiratory Protection | Dust respirator | Recommended when handling the solid form of the compound, especially if there is a potential for generating dust. Use in a well-ventilated area, preferably within a chemical fume hood. |
Operational Plan: Handling this compound
A systematic approach to handling this compound will minimize the risk of exposure and contamination.
1. Preparation and Engineering Controls:
-
Ventilation: All handling of this compound, particularly the solid form, should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.
-
Spill Kit: A chemical spill kit appropriate for solid irritants should be available in the laboratory.
2. Handling Procedure:
-
Donning PPE: Before handling the chemical, put on all required PPE as outlined in the table above.
-
Weighing and Transfer: When weighing the solid compound, use a spatula and conduct the process within the fume hood to contain any dust. Avoid creating dust clouds.
-
Solution Preparation: If preparing a solution, slowly add the solid to the solvent to prevent splashing.
-
Labeling: Clearly label all containers with the full chemical name ("this compound"), concentration, date, and appropriate hazard warnings.
3. Post-Handling:
-
Decontamination: After handling, wipe down the work area (fume hood sash, countertop) with an appropriate cleaning agent.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed last and disposed of as chemical waste.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.
Disposal Plan
Proper disposal of this compound and its associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation and Collection:
-
Solid Waste: Collect solid this compound waste, including contaminated consumables (e.g., weigh boats, pipette tips), in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect solutions containing this compound in a separate, compatible, and labeled hazardous waste container. Do not mix with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[1]
-
Contaminated PPE: Used gloves and other contaminated disposable PPE should be placed in the designated solid hazardous waste container.
2. Storage:
-
Store waste containers in a designated satellite accumulation area within the laboratory.[1]
-
Ensure containers are kept closed except when adding waste.
3. Disposal:
-
All waste containing this compound must be disposed of through your institution's EHS program or a licensed hazardous waste disposal company.[1]
-
Do not dispose of this compound down the drain or in regular trash.
Workflow for Handling and Disposal
The following diagram illustrates the logical flow of operations for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
